4-(Benzyloxy)-2,3-difluorobenzoic acid
Description
Properties
IUPAC Name |
2,3-difluoro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-12-10(14(17)18)6-7-11(13(12)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDUKBLYCQINLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617651 | |
| Record name | 4-(Benzyloxy)-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144292-54-6 | |
| Record name | 2,3-Difluoro-4-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144292-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 4-(Benzyloxy)-2,3-difluorobenzoic Acid for Drug Development Applications
Abstract: 4-(Benzyloxy)-2,3-difluorobenzoic acid is a multifaceted chemical entity with significant potential as a building block in modern medicinal chemistry. Its utility in the synthesis of novel therapeutic agents necessitates a profound understanding of its fundamental physicochemical properties. These parameters—including solubility, acidity (pKa), lipophilicity (LogP), and thermal stability—are not merely academic data points; they are critical determinants of a molecule's behavior in biological systems, governing everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the systematic evaluation of these properties, presenting not just the "what" but the "why" and "how." We detail robust, field-proven experimental protocols designed for accuracy and reproducibility, offering researchers and drug development professionals the essential tools to unlock the full potential of this and similar molecules.
Molecular Identity and Spectroscopic Confirmation
Before embarking on detailed physicochemical analysis, the unequivocal confirmation of the molecule's identity and purity is paramount. This establishes a validated baseline for all subsequent measurements.
Table 1: Core Molecular Identifiers for 4-(Benzyloxy)-2,3-difluorobenzoic Acid
| Identifier | Value | Source/Method |
| IUPAC Name | 4-(Benzyloxy)-2,3-difluorobenzoic acid | Nomenclature |
| CAS Number | 1214348-73-3 | Chemical Registry |
| Molecular Formula | C₁₄H₁₀F₂O₃ | Elemental Composition |
| Molecular Weight | 264.23 g/mol | Calculated |
| Chemical Structure | ![]() | 2D Representation |
Rationale for Spectroscopic Analysis
Spectroscopic techniques provide a molecular fingerprint, confirming that the material under investigation is indeed the correct structure and assessing its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. For this molecule, one would expect characteristic signals for the aromatic protons on both the difluorinated and benzyl rings, a distinctive singlet for the benzylic methylene (-CH₂-) protons, and a signal for the carboxylic acid proton.[1][2] The fluorine atoms (¹⁹F NMR) and their coupling to adjacent carbons and protons would provide definitive confirmation of the substitution pattern.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement, typically within 5 ppm, leaving little ambiguity.[1][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorbances include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C-O and C-F stretches, confirming the presence of the ether and fluoro groups, respectively.[4][5]
Critical Physicochemical Properties: Measurement and Rationale
The following sections detail the experimental determination of the properties most crucial for drug development. The causality behind protocol choices is explained to ensure a deep understanding of the methodology.
Thermal Properties: Melting Point and Purity Assessment
Expertise & Experience: The melting point is more than a physical constant; it is a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. While the exact melting point of the title compound is not widely published, related structures such as 4-(benzyloxy)benzoic acid (189-192°C) and 2,3-difluorobenzoic acid (163-165°C) suggest it will be a high-melting solid.
This protocol is a classic and reliable method for determining the melting point range of a solid.[6][7][8][9]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Scouting): Heat the sample rapidly (10-20°C/min) to find an approximate melting temperature. This saves time in the subsequent accurate measurements.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20°C of the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for allowing the system to reach thermal equilibrium and observing the true melting range.
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Validation: Repeat the accurate determination at least twice. The results should be within ±1°C for a pure compound.
Aqueous Solubility: The Gateway to Absorption
Expertise & Experience: Poor aqueous solubility is a primary reason for the failure of promising drug candidates. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility due to its robustness and direct measurement of a saturated solution at equilibrium.[10][11]
This method ensures that a true equilibrium is reached between the solid compound and the solvent, providing a highly reliable solubility value.[11][12][13][14]
Methodology:
-
System Preparation: Add an excess amount of 4-(Benzyloxy)-2,3-difluorobenzoic acid to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. "Excess" is critical; undissolved solid must be visible to ensure saturation.
-
Equilibration (Trustworthiness Pillar): Agitate the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a prolonged period (typically 24-48 hours). This extended time ensures the system reaches thermodynamic equilibrium. Periodically check to confirm that solid material remains.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To remove all undissolved particles, centrifuge the samples at high speed and then filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF). This step is crucial to avoid artificially high results from suspended microparticles.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared with known concentrations of the compound.
-
Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The calculated solubility should be consistent between these time points.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP): A Measure of Membrane Permeability
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is quantified by the octanol-water partition coefficient (LogP). It is a key predictor of a drug's ability to cross cell membranes. [15]While the traditional shake-flask method is an option, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more efficient, and less material-intensive method that is well-suited for drug discovery. [16][17]The method relies on the correlation between a compound's retention time on a nonpolar (e.g., C18) column and its known LogP value. [18]
Methodology:
-
System Setup: Use a C18 HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration (Trustworthiness Pillar): Prepare a set of 5-7 reference compounds with known LogP values that span a range bracketing the expected LogP of the test compound.
-
Standard Analysis: Inject each reference compound individually and record its retention time (t_R_). Also, inject a void volume marker (e.g., uracil) to determine the column dead time (t_0_).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (t_R_ - t_0_) / t_0_.
-
Generate Calibration Curve: Plot the log(k') of the standards (y-axis) versus their known LogP values (x-axis). Perform a linear regression to obtain a calibration equation (y = mx + c) and a correlation coefficient (R²), which should be >0.98 for a valid calibration.
-
Test Compound Analysis: Inject the 4-(Benzyloxy)-2,3-difluorobenzoic acid solution under the identical chromatographic conditions and record its retention time.
-
LogP Calculation: Calculate the log(k') for the test compound and use the regression equation from the calibration curve to solve for its LogP value.
Integrated Physicochemical Profile for Drug Discovery
No single property determines a molecule's fate. Rather, it is the interplay between them that dictates its potential as a drug candidate. The diagram below illustrates the relationship between these core properties and their impact on key stages of drug development.
Sources
- 1. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. westlab.com [westlab.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ecetoc.org [ecetoc.org]
- 17. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of 4-(Benzyloxy)-2,3-difluorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the solubility of 4-(Benzyloxy)-2,3-difluorobenzoic acid in organic solvents. As a Senior Application Scientist, this document synthesizes fundamental principles of solubility with practical, field-proven methodologies for its determination. The guide is structured to offer not just procedural steps but also the underlying scientific reasoning, ensuring a robust understanding for researchers and professionals in drug development. It covers the physicochemical properties of the target molecule, predictive analysis of its solubility based on structural analogs, and a comprehensive, step-by-step protocol for the authoritative shake-flask method for thermodynamic solubility determination. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.
Introduction to 4-(Benzyloxy)-2,3-difluorobenzoic Acid
4-(Benzyloxy)-2,3-difluorobenzoic acid is a fluorinated aromatic carboxylic acid. Its structure, characterized by a benzoic acid core with two fluorine atoms and a benzyloxy group, suggests its potential utility as a building block in medicinal chemistry and materials science. The presence and position of the fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for designing novel compounds with tailored properties.
Chemical Structure and Properties
The chemical structure of 4-(Benzyloxy)-2,3-difluorobenzoic acid is presented below.
Caption: Chemical structure of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Key physicochemical properties of related compounds, such as 2,3-difluorobenzoic acid, are provided in the table below to offer insights into the expected characteristics of the target molecule.
| Property | Value (for 2,3-difluorobenzoic acid) | Reference |
| Molecular Formula | C₇H₄F₂O₂ | |
| Molecular Weight | 158.10 g/mol | |
| Melting Point | 163-165 °C | |
| Appearance | Off-white solid |
The benzyloxy group in 4-(Benzyloxy)-2,3-difluorobenzoic acid is expected to increase its lipophilicity compared to its non-benzylated counterpart.
Importance and Applications in Research and Development
While specific applications of 4-(Benzyloxy)-2,3-difluorobenzoic acid are not extensively documented in publicly available literature, its structural motifs are prevalent in pharmacologically active molecules. Fluorinated benzoic acids are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the pKa of the carboxylic acid group. The benzyloxy group can serve as a protecting group or as a key pharmacophoric element. Therefore, understanding the solubility of this compound is critical for its effective use in synthetic chemistry and drug discovery workflows, including reaction optimization, purification, and formulation development.
Theoretical Principles of Solubility
The solubility of an organic compound is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-(Benzyloxy)-2,3-difluorobenzoic acid, its solubility in a given organic solvent will be a balance between the polarity of the carboxylic acid group and the largely non-polar nature of the benzyloxy and difluorophenyl moieties.
Factors Influencing the Solubility of Benzoic Acid Derivatives
Several factors dictate the solubility of benzoic acid derivatives:
-
Polarity: The carboxylic acid group is polar and capable of hydrogen bonding. Solvents that can accept or donate hydrogen bonds (e.g., alcohols, ethers) are generally good solvents for benzoic acids.
-
Lipophilicity: The aromatic rings and the benzyloxy group contribute to the molecule's lipophilicity. Non-polar solvents (e.g., hydrocarbons) will interact favorably with these parts of the molecule.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility. Higher melting point solids often have higher lattice energies and lower solubilities.
-
Acid-Base Properties: As a carboxylic acid, 4-(Benzyloxy)-2,3-difluorobenzoic acid will exhibit significantly enhanced solubility in basic aqueous solutions due to the formation of a more polar carboxylate salt.
Predictive Analysis of Solubility in Common Organic Solvents
Based on the structural features of 4-(Benzyloxy)-2,3-difluorobenzoic acid and the known solubility of similar compounds like benzoic acid, a predictive solubility profile can be estimated. The large non-polar surface area from the benzyloxy and difluorophenyl groups suggests that it will be more soluble in organic solvents than in water.
Table 1: Predicted Qualitative Solubility of 4-(Benzyloxy)-2,3-difluorobenzoic Acid in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can hydrogen bond with the carboxylic acid, and the alkyl chain can interact with the non-polar parts of the molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Esters | Ethyl Acetate | Moderate to High | The ester group can act as a hydrogen bond acceptor. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are good hydrogen bond acceptors but are less polar than alcohols and ketones. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can interact with the aromatic rings. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | These non-polar solvents will primarily interact with the non-polar regions of the molecule. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These are non-polar solvents with weak intermolecular forces. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Very High | These are highly polar, aprotic solvents that are excellent at solvating a wide range of organic molecules. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very High | A highly polar, aprotic solvent capable of disrupting the crystal lattice and solvating the molecule effectively. |
Experimental Determination of Thermodynamic Solubility
To obtain quantitative solubility data, a reliable and standardized experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its simplicity and accuracy.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically. This method provides the thermodynamic or equilibrium solubility, which is a fundamental property of the compound in that solvent at a specific temperature.
Step-by-Step Experimental Workflow
The following protocol outlines the shake-flask method for determining the solubility of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation:
-
Add an excess of solid 4-(Benzyloxy)-2,3-difluorobenzoic acid to a series of glass vials. The amount of excess solid should be sufficient to ensure that a solid phase remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of 4-(Benzyloxy)-2,3-difluorobenzoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standards of known concentrations.
-
Materials and Reagents
-
4-(Benzyloxy)-2,3-difluorobenzoic acid (solid)
-
Organic solvents (HPLC grade or higher)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm)
-
Analytical balance
-
Shaker or rotator with temperature control
-
HPLC system with a suitable column and UV detector
Analytical Quantification
A reverse-phase HPLC method is generally suitable for the quantification of aromatic carboxylic acids.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Stationary Phase: A C18 column is typically used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
Data Analysis and Reporting
Calculation of Solubility
The solubility (S) is calculated from the concentration of the diluted supernatant and the dilution factor, using the following equation:
S (mg/mL) = Cdiluted × DF
Where:
-
Cdiluted is the concentration of the diluted sample in mg/mL, determined from the calibration curve.
-
DF is the dilution factor.
Interpretation of Results
The obtained solubility values should be reported in standard units (e.g., mg/mL or mol/L) at the specified temperature. It is important to assess the solid form of the excess material after the experiment (e.g., by microscopy or XRPD) to ensure that no phase transformation has occurred during the equilibration period, as this can affect the solubility measurement.
Reporting Standards
A comprehensive solubility report should include:
-
The name and purity of the compound.
-
The identity and purity of the solvents used.
-
The experimental method (shake-flask).
-
The equilibration time and temperature.
-
The analytical method used for quantification.
-
The calculated solubility values with appropriate units and statistical measures (e.g., mean and standard deviation of replicate measurements).
Safety Precautions
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the SDS for the specific organic solvents being used and handle them accordingly.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Benzyloxy)-2,3-difluorobenzoic acid in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can obtain reliable solubility data that is crucial for the successful application of this compound in chemical synthesis and drug development. The methodologies described herein are grounded in established scientific principles to ensure the generation of accurate and reproducible results.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-441.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- Avdeef, A. (2012).
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)-3,4-difluorobenzoic acid. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
- Carl R
A Predictive Spectroscopic and Analytical Guide to 4-(Benzyloxy)-2,3-difluorobenzoic acid
Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 4-(Benzyloxy)-2,3-difluorobenzoic acid. In the absence of direct experimental data in publicly accessible databases, this document serves as an in-depth theoretical framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with analogous structures, we present a detailed forecast of the spectral data. This guide is designed to aid in the identification, characterization, and quality control of 4-(Benzyloxy)-2,3-difluorobenzoic acid, and to provide a robust foundation for experimental work.
Introduction
4-(Benzyloxy)-2,3-difluorobenzoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its structure, which combines a difluorinated benzoic acid moiety with a benzyloxy group, suggests its utility as a versatile building block in the synthesis of more complex molecules. The fluorine atoms can significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.
A thorough spectroscopic characterization is paramount for the unambiguous identification and quality assessment of such a compound. This guide offers a predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra. The predictions herein are grounded in fundamental spectroscopic principles and data from structurally related compounds.
Molecular Structure and Atom Numbering
The chemical structure of 4-(Benzyloxy)-2,3-difluorobenzoic acid is depicted below, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Figure 2: A generalized workflow for the spectroscopic analysis of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of 4-(Benzyloxy)-2,3-difluorobenzoic acid. While based on sound theoretical principles and comparative data, these predictions should be confirmed by experimental data. The information presented here is intended to be a valuable resource for researchers in guiding their synthesis, purification, and characterization efforts involving this and structurally related compounds.
References
NMR spectrum of 4-(Benzyloxy)-2,3-difluorobenzoic acid
An In-Depth Technical Guide to the NMR Spectrum of 4-(Benzyloxy)-2,3-difluorobenzoic Acid
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and scientists in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide offers a detailed exploration of the , a molecule of interest due to its combination of a fluorinated aromatic core and a benzyloxy substituent—features commonly found in pharmacologically active compounds.
This document will provide a predictive analysis of the ¹H and ¹³C NMR spectra of 4-(Benzyloxy)-2,3-difluorobenzoic acid, grounded in the fundamental principles of NMR and supported by spectral data from analogous compounds. We will delve into the expected chemical shifts, coupling constants, and signal multiplicities, explaining the rationale behind these predictions. Furthermore, this guide will present a standardized experimental protocol for acquiring high-quality NMR data and discuss advanced techniques for unambiguous structural confirmation.
Molecular Structure and Spectroscopic Considerations
The structure of 4-(Benzyloxy)-2,3-difluorobenzoic acid comprises a difluorinated benzoic acid moiety linked to a benzyl group via an ether linkage. The presence of two fluorine atoms on the benzoic acid ring introduces significant complexity and valuable information into the NMR spectrum due to ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling.
Figure 1: Numbering scheme for 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Predicted ¹H NMR Spectrum Analysis
The ¹H is predicted to exhibit distinct signals corresponding to the aromatic protons of the difluorobenzoic acid ring, the aromatic protons of the benzyl group, the methylene bridge protons, and the carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]
Aromatic Region: Difluorobenzoic Acid Moiety (H-5 and H-6)
The protons on the difluorinated ring, H-5 and H-6, are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the fluorine and carboxylic acid groups.
-
H-6: This proton is ortho to the carboxylic acid group and meta to the fluorine at C-2. It is expected to be the most downfield of the two aromatic protons on this ring due to the strong deshielding effect of the adjacent carboxyl group. The signal for H-6 is predicted to be a doublet of doublets (dd) or a triplet, arising from coupling to H-5 and the fluorine at C-2.
-
H-5: This proton is ortho to the benzyloxy group and meta to the fluorine at C-3. The signal for H-5 is also expected to be a doublet of doublets, coupling with H-6 and the fluorine at C-3.
The coupling constants (J-values) will be critical for definitive assignment. The ³JHH (ortho) coupling between H-5 and H-6 is typically in the range of 7-9 Hz. The ³JHF (meta) and ⁴JHF (para) couplings will be smaller, generally in the range of 1-5 Hz.
Aromatic Region: Benzyl Group Protons (H-2', H-3', H-4', H-5', H-6')
The five protons of the benzyl group's phenyl ring are expected to resonate as a multiplet in the range of 7.3-7.5 ppm.[2] This is a characteristic region for monosubstituted benzene rings where the electronic environment of the ortho, meta, and para protons are similar, leading to overlapping signals.
Aliphatic Region: Methylene Protons (-OCH₂-)
The two methylene protons (H-8) of the benzyloxy group are diastereotopic due to the presence of the chiral center created by the substituted aromatic ring. However, in many cases, they appear as a sharp singlet due to free rotation. This signal is expected to be in the range of 5.0-5.3 ppm, a region characteristic of benzylic ethers.[2] In some instances, especially at lower temperatures or with high-field instruments, these protons may resolve into a pair of doublets (an AB quartet).[3]
Carboxylic Acid Proton (-COOH)
The carboxylic acid proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature. It is expected to appear as a broad singlet far downfield, typically above 10 ppm, and often in the range of 12-13 ppm in DMSO-d₆.[2][4] This proton readily exchanges with deuterium in solvents like D₂O, which would cause its signal to disappear, a useful method for its identification.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | > 10.0 | Broad Singlet (br s) | - |
| H-6 | 7.7 - 7.9 | Doublet of Doublets (dd) or Triplet (t) | ³JHH ≈ 8-9, ⁴JHF ≈ 1-3 |
| H-2', H-3', H-4', H-5', H-6' | 7.3 - 7.5 | Multiplet (m) | - |
| H-5 | 7.1 - 7.3 | Doublet of Doublets (dd) | ³JHH ≈ 8-9, ³JHF ≈ 4-6 |
| -OCH₂- | 5.1 - 5.3 | Singlet (s) | - |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide complementary information to the ¹H NMR spectrum, with signals for each unique carbon atom in the molecule. The presence of fluorine will result in splitting of the signals for the carbons in the difluorinated ring due to C-F coupling.
Aromatic and Carbonyl Carbons
-
Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-170 ppm.
-
Fluorine-Bearing Carbons (C-2 and C-3): These carbons will be significantly affected by the attached fluorine atoms. They will appear as doublets due to one-bond ¹JCF coupling, which is typically large (240-260 Hz). Their chemical shifts will be in the highly deshielded region of the aromatic carbons.
-
Oxygen-Bearing Carbon (C-4): This carbon, attached to the benzyloxy group, will also be deshielded and is expected to appear as a doublet due to three-bond ³JCF coupling with the fluorine at C-2.
-
Other Aromatic Carbons (C-1, C-5, C-6): These carbons will show smaller C-F couplings and their chemical shifts will be in the typical aromatic region of 110-140 ppm.
-
Benzyl Group Carbons: The carbons of the benzyl phenyl ring will appear in the range of 127-137 ppm. The ipso-carbon (C-1') will be at the downfield end of this range, while the other carbons will have characteristic shifts for a monosubstituted benzene ring.
Aliphatic Carbon
-
Methylene Carbon (-OCH₂-): The methylene carbon of the benzyloxy group is expected to resonate in the range of 65-75 ppm.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C=O (C-7) | 165 - 170 | Singlet (s) | - |
| C-2 | 150 - 155 | Doublet (d) | ¹JCF ≈ 240-260 |
| C-3 | 145 - 150 | Doublet (d) | ¹JCF ≈ 240-260 |
| C-4 | 140 - 145 | Doublet (d) | ³JCF ≈ 5-10 |
| C-1' | ~136 | Singlet (s) | - |
| C-2', C-6' | ~128 | Singlet (s) | - |
| C-3', C-5' | ~128 | Singlet (s) | - |
| C-4' | ~127 | Singlet (s) | - |
| C-1 | ~125 | Doublet of Doublets (dd) | ²JCF, ³JCF ≈ 10-20 |
| C-6 | ~120 | Doublet (d) | ³JCF ≈ 5-10 |
| C-5 | ~115 | Doublet (d) | ²JCF ≈ 15-25 |
| -OCH₂- (C-8) | 65 - 75 | Singlet (s) | - |
Advanced NMR Techniques for Structural Confirmation
While ¹D ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are crucial for unambiguous assignment of all signals.
-
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H-5 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons (C-5, C-6, -OCH₂-, and the benzyl carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be invaluable for assigning the quaternary carbons (C-1, C-2, C-3, C-4, C-1', and the carboxyl carbon) by observing their correlations with nearby protons. For example, the methylene protons (-OCH₂-) would show a correlation to C-4 and C-1'.
Figure 2: Workflow for NMR-based structure elucidation.
Experimental Protocol for NMR Analysis
The following provides a standardized procedure for the preparation and analysis of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid 4-(Benzyloxy)-2,3-difluorobenzoic acid.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and shift the residual water peak away from the regions of interest. CDCl₃ can also be used.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity should be optimized through shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Acquisition (if required):
-
Set up and run standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets. These experiments will require longer acquisition times.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Conclusion
The NMR spectroscopic analysis of 4-(Benzyloxy)-2,3-difluorobenzoic acid presents a valuable case study in the structural elucidation of multi-functionalized aromatic compounds. By systematically analyzing the predicted chemical shifts, multiplicities, and coupling constants for both the ¹H and ¹³C nuclei, a comprehensive and reliable assignment of the molecular structure can be achieved. The strategic use of 1D and 2D NMR techniques, coupled with a robust experimental protocol, ensures the acquisition of high-quality data, which is fundamental for researchers in medicinal chemistry and drug development.
References
-
The Royal Society of Chemistry. "1H and 13C NMR Spectra of Substituted Benzoic Acids." Available at: [Link]
-
Doc Brown's Chemistry. "1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis." Available at: [Link]
-
ACS Publications. "Fluorinated benzoic acid derivatives." Available at: [Link]
-
JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." Available at: [Link]
-
Global Scientific Journal. "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound." Available at: [Link]
-
ResearchGate. "Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid..." Available at: [Link]
-
National Institutes of Health. "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal." Available at: [Link]
-
Wiley Online Library. "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Available at: [Link]
-
ResearchGate. "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound." Available at: [Link]
-
Minnesota State University Moorhead. "Short Summary of 1H-NMR Interpretation." Available at: [Link]
-
ResearchGate. "Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes." Available at: [Link]
-
National Institutes of Health. "2-Fluoro-4-(methoxycarbonyl)benzoic acid." Available at: [Link]
-
MDPI. "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Available at: [Link]
-
Human Metabolome Database. "1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870)." Available at: [Link]
-
Chemistry Stack Exchange. "1H splitting pattern of benzyl CH2 protons." Available at: [Link]
Sources
- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 2. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR [m.chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR spectrum [chemicalbook.com]
Introduction: The Role of Infrared Spectroscopy in Pharmaceutical Development
An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-(Benzyloxy)-2,3-difluorobenzoic acid
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Among the suite of analytical techniques employed for this purpose, Fourier Transform Infrared (FTIR) spectroscopy provides an invaluable and rapid method for identifying functional groups within a molecule. The resulting spectrum, a unique fingerprint derived from the vibrational modes of molecular bonds, offers critical insights into the chemical architecture of a compound. This guide provides a detailed analysis of the infrared spectrum of 4-(Benzyloxy)-2,3-difluorobenzoic acid, a complex molecule featuring multiple functional groups whose spectral signatures overlap and interact. We will deconstruct the spectrum, explain the rationale behind peak assignments, and provide a robust protocol for obtaining high-quality data.
Molecular Structure and Predicted Vibrational Modes
The structure of 4-(Benzyloxy)-2,3-difluorobenzoic acid incorporates a carboxylic acid, an aryl ether, two distinct aromatic rings, and C-F bonds. Each of these moieties gives rise to characteristic absorption bands in the IR spectrum. Understanding the expected position and nature of these bands is the first step in a comprehensive analysis.
The logical relationship between the molecule's structure and its expected spectral features can be visualized as follows:
Caption: Key functional groups and their corresponding IR vibrational modes.
Deconstruction of the IR Spectrum: A Region-by-Region Analysis
The infrared spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)
This region is dominated by stretching vibrations of key functional groups.
-
O-H Stretching (Carboxylic Acid): The most prominent feature of a carboxylic acid is the extremely broad O–H stretching band, which typically appears in the 3300-2500 cm⁻¹ range.[1][2][3] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure.[1] This broad absorption envelope will often obscure the sharper aromatic and aliphatic C-H stretching bands that lie within the same region.[1]
-
C-H Stretching (Aromatic and Aliphatic):
-
Aromatic C-H: Stretching vibrations for C-H bonds on the two aromatic rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5] These are usually of weak to medium intensity and may appear as sharp shoulders on the broad O-H band.
-
Aliphatic C-H: The methylene (-CH₂-) group in the benzyloxy moiety will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[2]
-
-
C=O Stretching (Carbonyl): The carbonyl (C=O) stretch of a carboxylic acid is one of the most intense absorptions in the entire spectrum.[2] For aromatic carboxylic acids, this band is typically found between 1710 and 1680 cm⁻¹.[6] The conjugation of the carbonyl group with the difluorinated benzene ring lowers the frequency compared to a saturated carboxylic acid. The electron-withdrawing effects of the two fluorine atoms may slightly counteract this effect, but the peak is confidently predicted to remain in this range.
-
C=C Stretching (Aromatic): Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the two aromatic rings.[4][7]
The Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)
This region contains a wealth of complex vibrations, including bending and stretching modes, that are unique to the overall molecular structure.
-
C-O Stretching and O-H Bending: Two important vibrations related to the carboxylic acid group are found here. The C–O stretch is typically a strong band between 1320-1210 cm⁻¹, while the in-plane O–H bend appears around 1440-1395 cm⁻¹.[1]
-
Aryl Ether C-O Stretching: The C-O-C linkage of the benzyloxy group will produce strong, characteristic bands. Aryl-alkyl ethers typically show a strong asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.
-
C-F Stretching: The carbon-fluorine bonds on the aromatic ring will give rise to very strong and intense absorption bands. Aryl fluoride C-F stretching vibrations are typically found in the 1300-1100 cm⁻¹ range. These bands can be among the strongest in the fingerprint region and are highly diagnostic.
-
Aromatic C-H Out-of-Plane Bending: The C-H "oop" bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on an aromatic ring.[4] However, for a tetra-substituted ring like the difluorobenzoic acid core, these patterns can be complex and less straightforward to interpret than for simpler systems.
Summary of Expected Absorption Bands
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Reference |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Strong, Very Broad | [1][3] |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak to Medium, Sharp | [4][5] |
| Benzyloxy (-CH₂-) | C-H Stretch | 2950 - 2850 | Weak to Medium, Sharp | [2] |
| Carboxylic Acid (C=O) | C=O Stretch | 1710 - 1680 | Very Strong, Sharp | [1][6] |
| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Weak | [4][7] |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong | [1] |
| Aryl Ether (-O-C) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | |
| Aryl Fluoride (-C-F) | C-F Stretch | 1300 - 1100 | Very Strong | |
| Aromatic Rings | C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong | [4] |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
For a solid sample such as 4-(Benzyloxy)-2,3-difluorobenzoic acid, the potassium bromide (KBr) pellet method is a time-honored and reliable technique for obtaining a transmission spectrum.[8][9] An alternative, modern approach is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[10][11] We will detail the KBr method here for its robustness.
Workflow for KBr Pellet Preparation and Analysis
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator.[9] This step is critical to minimize the broad water absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) which can interfere with the spectrum.[9]
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 4-(Benzyloxy)-2,3-difluorobenzoic acid sample to a fine, consistent powder.[8] The particle size should be smaller than the wavelength of the IR radiation to reduce scattering effects (Christiansen effect).[12]
-
Mixing: Add 150-200 mg of the dried KBr powder to the mortar.[8][13] Mix gently but thoroughly with the sample powder until the mixture is homogeneous. Avoid prolonged grinding which can increase moisture absorption.
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and connect it to a vacuum line for several minutes to remove entrapped air and residual moisture. Apply pressure using a hydraulic press (typically 8-10 metric tons) for several minutes.[14]
-
Pellet Inspection: Carefully release the pressure and eject the pellet. A high-quality pellet should be thin and transparent or translucent.[14]
-
Spectral Acquisition:
-
First, run a background spectrum with the empty sample holder in the spectrometer's sample compartment. This is essential to ratio out the instrument's and atmosphere's (H₂O, CO₂) spectral contributions.
-
Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Conclusion: A Cohesive Spectral Interpretation
The IR spectrum of 4-(Benzyloxy)-2,3-difluorobenzoic acid is a composite of multiple, distinct functional group absorptions. The definitive identification of the compound relies on observing the confluence of all expected key bands: the profoundly broad O-H stretch of a hydrogen-bonded carboxylic acid dimer, the sharp and intense C=O stretch characteristic of an aromatic acid, strong C-O stretches from both the acid and ether functionalities, and the particularly strong C-F bands in the fingerprint region. By following a meticulous experimental protocol and a systematic approach to spectral interpretation, FTIR spectroscopy serves as a powerful and definitive tool for the structural verification of this and other complex molecules in the pharmaceutical pipeline.
References
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Michigan State University Department of Chemistry. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of Calgary Chemistry. [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Favero, G., & D'Ambrogi, E. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
-
Garska, J. M., et al. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]
-
Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST WebBook. [Link]
-
ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. ResearchGate. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. University of the West Indies at Mona. [Link]
-
Wiley. (n.d.). 2,3-Difluorobenzoic acid. SpectraBase. [Link]
-
University of Washington. (n.d.). Fourier transform infrared spectroscopy. University of Washington Molecular Analysis Facility. [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. echemi.com [echemi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. kinteksolution.com [kinteksolution.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. agilent.com [agilent.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. scienceijsar.com [scienceijsar.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
An In-Depth Technical Guide to the Mass Spectrometry of 4-(Benzyloxy)-2,3-difluorobenzoic acid
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(Benzyloxy)-2,3-difluorobenzoic acid, a compound of interest in pharmaceutical and materials science research. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to develop robust analytical protocols for the characterization and quantification of this and structurally related molecules.
Introduction: Understanding the Analyte
4-(Benzyloxy)-2,3-difluorobenzoic acid is a multifaceted molecule characterized by a difluorinated benzoic acid core, a carboxylic acid group, and a benzyloxy substituent. Each of these structural features influences its behavior in a mass spectrometer, from ionization efficiency to fragmentation pathways. A thorough understanding of its chemical properties is paramount for methodological development.
Table 1: Physicochemical Properties of 4-(Benzyloxy)-2,3-difluorobenzoic acid and Related Structures
| Property | 4-(Benzyloxy)-2,3-difluorobenzoic acid | 2,3-Difluorobenzoic acid[1] | 2,4-Difluorobenzoic acid[2] | 3,4-Difluorobenzoic acid |
| Molecular Formula | C₁₄H₁₀F₂O₃ | C₇H₄F₂O₂ | C₇H₄F₂O₂ | C₇H₄F₂O₂ |
| Molecular Weight | 264.23 g/mol | 158.10 g/mol | 158.10 g/mol | 158.10 g/mol |
| Exact Mass | 264.0598 g/mol | 158.0179 g/mol | 158.0179 g/mol | 158.0179 g/mol |
| Key Functional Groups | Carboxylic Acid, Ether (Benzyl), Fluoro | Carboxylic Acid, Fluoro | Carboxylic Acid, Fluoro | Carboxylic Acid, Fluoro |
The presence of the acidic carboxylic acid group makes 4-(Benzyloxy)-2,3-difluorobenzoic acid amenable to negative ion mode electrospray ionization (ESI), a soft ionization technique that typically yields a prominent deprotonated molecule, [M-H]⁻. The benzyloxy group introduces a likely site for fragmentation, while the fluorine atoms can influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid. Fluorinated benzoic acids are of significant interest as chemical tracers in various industrial applications, including oilfield and geothermal systems, due to their detectability at low concentrations.[3]
Foundational Mass Spectrometry Workflow
A successful mass spectrometry analysis hinges on a well-designed workflow, from sample preparation to data interpretation. The structural elucidation of small molecules by mass spectrometry is a powerful tool in modern life sciences.[4]
Caption: Predicted major fragmentation pathways for deprotonated 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Experimental Protocol: Tandem MS (MS/MS) Analysis
-
Instrument Mode : Set the mass spectrometer to product ion scan mode.
-
Precursor Selection : Isolate the [M-H]⁻ ion (m/z 263.05) in the first mass analyzer (e.g., a quadrupole).
-
Collision Energy : Apply collision energy (typically 10-40 eV) in the collision cell to induce fragmentation. Optimize this energy to achieve a rich spectrum of fragment ions.
-
Product Ion Scan : Scan the second mass analyzer to detect the resulting fragment ions.
Data Interpretation and Structural Confirmation
The acquired MS/MS spectrum provides a fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, the proposed fragmentation pathways can be confirmed.
Table 2: Expected Fragment Ions and Their Origins
| m/z (Observed) | m/z (Calculated) | Proposed Formula | Origin |
| 263.05 | 263.0521 | C₁₄H₉F₂O₃⁻ | [M-H]⁻ |
| 219.07 | 219.0620 | C₁₃H₁₀F₂O⁻ | [M-H - CO₂]⁻ |
| 172.00 | 171.9990 | C₇H₂F₂O₃⁻ | [M-H - C₇H₇]⁻ |
| 157.00 | 156.9996 | C₇H₂F₂O₂⁻ | [M-H - C₇H₆O]⁻ |
Accurate mass measurements from a high-resolution instrument like a Q-TOF or Orbitrap are essential for assigning elemental compositions to the fragment ions, thereby increasing the confidence in the structural elucidation. [5][6]
Applications in Drug Development and Research
The ability to accurately characterize and quantify 4-(Benzyloxy)-2,3-difluorobenzoic acid and its metabolites or degradation products is critical in pharmaceutical development. [7]LC-MS/MS methods are particularly well-suited for these applications due to their sensitivity and selectivity. [8]For instance, monitoring the levels of this compound in biological matrices or as a process impurity requires a validated LC-MS/MS method. The use of fluorinated benzoic acids as tracers in hydrological studies also highlights the importance of sensitive analytical methods. [3][8]
Conclusion
The mass spectrometric analysis of 4-(Benzyloxy)-2,3-difluorobenzoic acid is a systematic process that leverages the compound's inherent chemical properties. By employing ESI in negative ion mode, followed by HRMS and tandem MS, a wealth of structural information can be obtained. The predictable fragmentation patterns, centered around the loss of the benzyl group and decarboxylation, provide a reliable basis for its identification and characterization. The protocols and insights provided in this guide serve as a robust foundation for researchers and scientists working with this and structurally analogous compounds.
References
-
2-(Benzyloxy)-3,4-difluorobenzoic acid | C14H10F2O3 | CID 151244602 - PubChem. PubChem. Available at: [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. PubMed. Available at: [Link]
-
A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - ACS Publications. ACS Publications. Available at: [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Mass Spec 3e Carboxylic Acids - YouTube. YouTube. Available at: [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. MDPI. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh. Available at: [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. YouTube. Available at: [Link]
-
Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry - Infoscience. EPFL. Available at: [Link]
-
Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... - ResearchGate. ResearchGate. Available at: [Link]
-
Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed. PubMed. Available at: [Link]
-
Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography - ResearchGate. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem. PubChem. Available at: [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. SciSpace. Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed. PubMed. Available at: [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. YouTube. Available at: [Link]
-
image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. National Institutes of Health. Available at: [Link]
Sources
- 1. 2,3-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Benzyloxy)-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-(Benzyloxy)-2,3-difluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a deeper understanding of the chemical principles and experimental considerations that ensure a successful and reliable outcome.
Introduction: The Significance of 4-(Benzyloxy)-2,3-difluorobenzoic acid
Fluorinated aromatic compounds are of paramount importance in the development of pharmaceuticals and advanced materials. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 4-(Benzyloxy)-2,3-difluorobenzoic acid, combines the features of a difluorinated benzoic acid with a versatile benzyloxy protecting group. This makes it an attractive intermediate for the synthesis of more complex molecules, where the carboxylic acid can be further functionalized and the benzyl group can be selectively removed under specific conditions. Potential applications lie in the development of novel kinase inhibitors, anti-inflammatory agents, and other biologically active compounds.
Proposed Synthetic Pathway
A robust and logical synthetic route to 4-(Benzyloxy)-2,3-difluorobenzoic acid involves a two-step process starting from commercially available 2,3,4-trifluorobenzoic acid. This pathway is designed for efficiency and scalability.
Caption: Proposed two-step synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Experimental Protocols
Synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate (Intermediate)
Rationale: The synthesis begins with the esterification of the starting material, 2,3,4-trifluorobenzoic acid. This is a crucial step to protect the carboxylic acid from unwanted side reactions during the subsequent nucleophilic aromatic substitution. The methyl ester is a convenient choice due to its ease of formation and subsequent hydrolysis. The core of this synthesis is the regioselective nucleophilic aromatic substitution of the fluorine atom at the 4-position. The fluorine at this position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent fluorine atoms and the carboxyl group. Benzyl alcohol, deprotonated with a strong base like sodium hydride, serves as the nucleophile.
Step-by-Step Protocol:
-
Esterification:
-
To a solution of 2,3,4-trifluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2,3,4-trifluorobenzoate as a crude product, which can be used in the next step without further purification.
-
-
Williamson Ether Synthesis:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add benzyl alcohol (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of methyl 2,3,4-trifluorobenzoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-(benzyloxy)-2,3-difluorobenzoate.
-
Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid (Final Product)
Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. A base-catalyzed hydrolysis using lithium hydroxide is a mild and effective method that avoids potential side reactions.
Step-by-Step Protocol:
-
To a solution of methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-(Benzyloxy)-2,3-difluorobenzoic acid as a white solid.
Characterization
A thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₀F₂O₃ |
| Molecular Weight | 264.23 g/mol |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in methanol, DMSO, ethyl acetate; sparingly soluble in water |
Spectroscopic Data
The following are predicted spectroscopic data based on the structure of 4-(Benzyloxy)-2,3-difluorobenzoic acid and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ, ppm):
-
~13.5 (s, 1H, -COOH)
-
~7.6-7.8 (m, 1H, Ar-H)
-
~7.3-7.5 (m, 5H, Ar-H of benzyl group)
-
~7.1-7.2 (m, 1H, Ar-H)
-
~5.2 (s, 2H, -OCH₂Ph)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ, ppm):
-
~165.0 (C=O)
-
~150.0 (d, C-F)
-
~145.0 (d, C-F)
-
~136.0 (Ar-C)
-
~128.0-129.0 (Ar-C of benzyl group)
-
~125.0 (Ar-C)
-
~115.0 (Ar-C)
-
~110.0 (Ar-C)
-
~70.0 (-OCH₂Ph)
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 | O-H stretch (carboxylic acid) |
| 1680-1710 | C=O stretch (carboxylic acid) |
| 1600-1620, 1450-1580 | C=C stretch (aromatic) |
| 1200-1300 | C-O stretch (acid and ether) |
| 1000-1100 | C-F stretch |
MS (Mass Spectrometry):
-
Technique: Electrospray Ionization (ESI)
-
Expected m/z:
-
[M-H]⁻: 263.05 for C₁₄H₉F₂O₃⁻
-
[M+Na]⁺: 287.05 for C₁₄H₁₀F₂NaO₃⁺
-
Self-Validating System and Trustworthiness
The described protocol incorporates self-validating checkpoints to ensure the integrity of the synthesis. The progress of each reaction step is monitored by TLC, which provides a qualitative assessment of the conversion of starting material to product. The purification of the intermediate by column chromatography is a critical step to remove impurities that could interfere with the subsequent hydrolysis. Finally, the comprehensive characterization of the final product by a suite of analytical techniques (NMR, IR, MS) provides unambiguous confirmation of its structure and purity.
Conclusion
This technical guide outlines a reliable and well-reasoned approach to the synthesis and characterization of 4-(Benzyloxy)-2,3-difluorobenzoic acid. By understanding the rationale behind each experimental step and employing rigorous analytical techniques, researchers can confidently produce this valuable compound for their drug discovery and materials science endeavors.
References
-
General information on 2,3-difluorobenzoic acid: National Center for Biotechnology Information. PubChem Compound Summary for CID 68037, 2,3-Difluorobenzoic acid. [Link]
-
Williamson Ether Synthesis: Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Hydrolysis of Esters: Organic Chemistry Portal. Hydrolysis of Esters. [Link]
-
Spectroscopic Data for Benzoic Acid Derivatives: The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- General Synthetic Methods for Fluorinated Benzoic Acids: Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
discovery and history of 4-(Benzyloxy)-2,3-difluorobenzoic acid
An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid
Introduction
4-(Benzyloxy)-2,3-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of materials science and medicinal chemistry. The presence of the difluoro substitution pattern on the benzene ring, combined with the benzyloxy protecting group and the carboxylic acid functionality, makes it a versatile intermediate for introducing fluorinated moieties into larger scaffolds. This guide provides a detailed overview of the known synthesis of this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers and drug development professionals.
Historical Context and Discovery
The documented history of 4-(Benzyloxy)-2,3-difluorobenzoic acid is primarily found within patent literature, where it is described as an intermediate in the synthesis of materials for liquid crystal displays. A key disclosure of its preparation is found in a patent describing birefringence improving agents and ferroelectric liquid crystal compositions. This suggests that the compound's development was driven by the need for specific molecular architectures in advanced materials rather than being a historically recognized, standalone chemical. Its "discovery" is therefore intrinsically linked to its application-driven synthesis.
Core Synthetic Strategy: Ortho-Directed Lithiation and Carboxylation
The most explicitly detailed synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid is outlined in patent literature, employing a classic organometallic approach. This multi-step synthesis leverages the directing effects of substituents on the aromatic ring to achieve the desired substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 4-(Benzyloxy)-2,3-difluorobenzoic acid points to 1-(benzyloxy)-2,3-difluorobenzene as a key precursor. The carboxylic acid group can be installed via the carboxylation of an organometallic species, such as an aryllithium, which in turn is generated from the corresponding aryl halide or through direct metalation. The benzyloxy group is typically introduced via a nucleophilic substitution reaction, such as a Williamson ether synthesis, on a suitably functionalized phenol.
Caption: Retrosynthetic analysis of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Detailed Synthesis Protocol
The following protocol is based on the procedures described in the patent literature for the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid and its precursors.[1]
Part 1: Synthesis of 1-(Benzyloxy)-2,3-difluorobenzene
The initial step involves the protection of a suitable difluorophenol with a benzyl group. A plausible starting material is 2,3-difluoro-4-hydroxybenzoic acid, which would require subsequent benzylation and decarboxylation, or more directly from a difluorobenzene precursor. The patent literature describes a route starting from a difluorobromobenzene derivative, which is then converted to the target benzoic acid.
A common method for the benzylation of phenols is the Williamson ether synthesis.[2] This involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from benzyl bromide.
Experimental Protocol: Benzylation of a Difluorophenol (Illustrative)
-
To a solution of the starting difluorophenol in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a slight excess of a base (e.g., potassium carbonate or cesium bicarbonate).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add benzyl bromide (typically 1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(benzyloxy)-2,3-difluorobenzene.
Part 2: Lithiation and Carboxylation to Yield 4-(Benzyloxy)-2,3-difluorobenzoic acid
This key step involves the regioselective introduction of the carboxylic acid group.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-(benzyloxy)-2,3-difluorobenzene in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (typically 1.1-1.3 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1-2 hours to allow for complete lithiation. The position of lithiation is directed by the benzyloxy group.
-
In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF.
-
Transfer the cold aryllithium solution to the dry ice slurry via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water or a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-(benzyloxy)-2,3-difluorobenzoic acid as a white solid.[1]
Caption: Workflow for the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Characterization Data
The synthesized 4-(Benzyloxy)-2,3-difluorobenzoic acid should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₂O₃ |
| Molecular Weight | 264.23 g/mol |
| Appearance | White solid |
| ¹H NMR | Expected signals for the aromatic protons of the difluorophenyl and benzyl groups, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Expected signals for all unique carbon atoms in the molecule, with characteristic C-F couplings. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O-C ether linkage, and C-F bonds. |
Applications in Research and Development
Fluorinated benzoic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. 4-(Benzyloxy)-2,3-difluorobenzoic acid, with its protected hydroxyl group and reactive carboxylic acid, is a prime candidate for use in the construction of more complex molecules where the benzyloxy group can be removed at a later stage to reveal a free phenol for further functionalization. Its documented use in the synthesis of liquid crystal components highlights its utility in creating molecules with specific electronic and steric properties.
Conclusion
The synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid is a multi-step process that relies on established organometallic and substitution reactions. While its history is not extensively documented in academic literature, its preparation is clearly outlined in patents related to materials science. The synthetic route is robust and provides a reliable method for accessing this versatile fluorinated building block. For researchers in drug discovery and materials science, this compound offers a valuable starting point for the synthesis of novel and functional molecules.
References
- Birefringence improving agent, ferroelectric liquid crystal composition and liquid crystal display device using the agent, and compound. US20160161817A1.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
An In-depth Technical Guide to the Synthesis and Application of 4-(Benzyloxy)-2,3-difluorobenzoic Acid Derivatives
Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound modulations of a molecule's physicochemical and pharmacokinetic profile. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby facilitating passage across cellular membranes.
This guide focuses on a particularly promising, yet underexplored, molecular scaffold: 4-(Benzyloxy)-2,3-difluorobenzoic acid. The convergence of the difluorinated benzene ring, the versatile carboxylic acid moiety, and the strategically placed benzyloxy group creates a tripartite pharmacophore with significant potential for the development of novel therapeutics. The benzyloxy group not only serves as a lipophilic handle but also acts as a protecting group for the phenolic hydroxyl, allowing for selective chemical transformations.
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a foundational guide to understanding the synthesis, derivatization, and potential applications of this versatile chemical entity. The methodologies presented herein are grounded in established chemical principles and supported by analogous transformations reported in peer-reviewed literature, offering a robust starting point for innovation in the laboratory.
I. Synthesis of the Core Moiety: 4-(Benzyloxy)-2,3-difluorobenzoic Acid
The synthesis of the parent compound, 4-(Benzyloxy)-2,3-difluorobenzoic acid, is a critical first step. A logical and efficient synthetic strategy commences with the commercially available 2,3-difluoro-4-hydroxybenzoic acid. The key transformation is a Williamson ether synthesis to introduce the benzyl protecting group.
Rationale for Synthetic Approach:
The Williamson ether synthesis is a well-established and reliable method for the formation of ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In this context, the phenolic hydroxyl group of 2,3-difluoro-4-hydroxybenzoic acid is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide. The choice of a relatively mild base, such as potassium carbonate, is crucial to avoid unwanted side reactions.
Detailed Experimental Protocol:
Step 1: Benzylation of 2,3-difluoro-4-hydroxybenzoic acid
-
Reagents and Solvents:
-
2,3-Difluoro-4-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Benzyloxy)-2,3-difluorobenzoic acid.
-
Characterization of the Core Moiety:
The structure and purity of the synthesized 4-(Benzyloxy)-2,3-difluorobenzoic acid should be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the difluorinated ring, the aromatic protons of the benzyl group, and the benzylic methylene protons. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons of both rings, and the benzylic methylene carbon. The carbons attached to fluorine will show characteristic splitting. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-O stretches for the ether linkage. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₄H₁₀F₂O₃. |
II. Key Derivatives of 4-(Benzyloxy)-2,3-difluorobenzoic Acid: Synthesis and Rationale
The carboxylic acid functionality of 4-(Benzyloxy)-2,3-difluorobenzoic acid serves as a versatile handle for the synthesis of a wide array of derivatives, including esters, amides, and other functional groups.
A. Ester Derivatives
Esterification is a fundamental transformation that can be used to modulate the lipophilicity and pharmacokinetic properties of the parent acid.
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method for preparing simple alkyl esters.
-
Reagents and Solvents:
-
4-(Benzyloxy)-2,3-difluorobenzoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-(Benzyloxy)-2,3-difluorobenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography on silica gel.
-
B. Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules.
A common and efficient method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Step 1: Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoyl chloride
-
Reagents and Solvents:
-
4-(Benzyloxy)-2,3-difluorobenzoic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
A catalytic amount of DMF
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Suspend 4-(Benzyloxy)-2,3-difluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(Benzyloxy)-2,3-difluorobenzoyl chloride, which can be used in the next step without further purification. A patent for the synthesis of 4-(benzyloxy)benzoyl chloride describes a similar procedure using oxalyl chloride[1].
-
Step 2: Amide Formation
-
Reagents and Solvents:
-
4-(Benzyloxy)-2,3-difluorobenzoyl chloride
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude 4-(Benzyloxy)-2,3-difluorobenzoyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Slowly add a solution of benzylamine (1.1 eq) in anhydrous DCM.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
III. Potential Applications in Drug Discovery and Materials Science
The 4-(benzyloxy)-2,3-difluorobenzoic acid scaffold is a versatile platform for the development of novel molecules with potential applications in various fields.
A. Medicinal Chemistry
The structural features of these derivatives make them attractive candidates for targeting a range of biological systems.
-
Anticancer Agents: Benzyloxy-substituted aromatic compounds have demonstrated potential as anticancer agents[2][3]. The difluoro substitution pattern can enhance the metabolic stability and binding affinity of these compounds to cancer-related targets.
-
Enzyme Inhibitors: The benzyloxy-phenyl moiety is present in known inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease[4].
-
Receptor Modulators: Derivatives of N-(4-(benzyloxy)-phenyl)-sulfonamide have been identified as antagonists of the androgen receptor, which is a key target in prostate cancer therapy[5].
B. Materials Science
Fluorinated aromatic compounds are of interest in materials science due to their unique electronic and physical properties. Derivatives of 4-(benzyloxy)-2,3-difluorobenzoic acid could be explored as components of:
-
Liquid Crystals: The rigid, fluorinated aromatic core could be incorporated into liquid crystalline structures.
-
Polymers: The carboxylic acid or its derivatives can be used as monomers for the synthesis of specialty polymers with enhanced thermal stability and specific optical properties.
IV. Visualization of Synthetic Pathways
To provide a clear visual representation of the synthetic strategies discussed, the following diagrams have been generated using Graphviz.
Caption: Synthesis of the 4-(Benzyloxy)-2,3-difluorobenzoic acid core.
Caption: Key derivatization pathways from the core acid.
V. Conclusion and Future Outlook
The derivatives of 4-(Benzyloxy)-2,3-difluorobenzoic acid represent a promising class of compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of the synthesis of the core moiety and its key derivatives, grounded in established chemical principles. The versatility of the carboxylic acid group allows for the creation of a diverse library of compounds, and the strategic placement of the benzyloxy and difluoro substituents provides a strong foundation for the development of molecules with desirable physicochemical and biological properties.
Future research in this area should focus on the synthesis and biological evaluation of a broader range of derivatives. Exploring different substitution patterns on the benzyl group and a wider variety of amide and ester functionalities could lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets. As our understanding of the structure-activity relationships of these compounds grows, so too will their potential to address unmet needs in medicine and technology.
VI. References
-
PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1349.
-
Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. (2022). Journal of Medicinal Chemistry, 65(3), 2459–2475.
-
US Patent 4,925,591. (1990). Process for preparing 4-benzyloxy-3-chlorobenzoic acid.
-
US Patent 8,076,515 B2. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
-
PubChem. (n.d.). 2-(Benzyloxy)-3,4-difluorobenzoic acid. Retrieved from [Link]
Sources
- 1. 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-(Benzyloxy)-2,3-difluorobenzoic Acid: A Technical Guide to Future Research
Introduction: A Molecule of Strategic Importance
In the landscape of modern chemical research, the strategic incorporation of fluorine and other functional moieties onto aromatic scaffolds is a cornerstone of innovation in drug discovery, materials science, and agrochemicals. 4-(Benzyloxy)-2,3-difluorobenzoic acid emerges as a compound of significant interest, not for its established applications, but for its untapped potential. The unique combination of a 2,3-difluoro substitution pattern on a benzoic acid core, coupled with a benzyloxy group at the 4-position, presents a tantalizing platform for the development of novel molecules with tailored properties. The high electronegativity and small size of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This technical guide serves as a forward-looking exploration of the potential research avenues for 4-(Benzyloxy)-2,3-difluorobenzoic acid, providing a roadmap for its synthesis and application in key scientific domains.
Proposed Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic Acid: A Step-by-Step Protocol
The synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid can be strategically approached through a multi-step process, leveraging established organic reactions. A plausible and efficient route begins with a suitable difluorinated starting material, followed by the introduction of the benzyloxy and carboxyl groups.
Step 1: Synthesis of 4-Hydroxy-2,3-difluorobenzoic Acid
The initial step involves the preparation of a key intermediate, 4-hydroxy-2,3-difluorobenzoic acid. This can be achieved through various synthetic strategies, including the carboxylation of a corresponding phenol. One potential method is the Kolbe-Schmitt reaction, where a difluorophenol is carboxylated using carbon dioxide under basic conditions.[4]
Step 2: Williamson Ether Synthesis for Benzylation
With 4-hydroxy-2,3-difluorobenzoic acid in hand, the crucial benzyloxy group can be introduced via the Williamson ether synthesis.[5][6][7][8][9] This classic SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.
Detailed Protocol:
-
Deprotonation: Dissolve 4-hydroxy-2,3-difluorobenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Add a slight excess of a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide.
-
Benzylation: To the resulting solution, add benzyl bromide dropwise at room temperature. The reaction mixture is then stirred, typically at a slightly elevated temperature (e.g., 60-80°C), for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Caption: Proposed synthetic workflow for 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Predicted Physicochemical Properties and Their Implications
The unique structural features of 4-(Benzyloxy)-2,3-difluorobenzoic acid are expected to confer distinct physicochemical properties that are advantageous for various applications.
| Property | Predicted Influence of Substituents | Potential Application Impact |
| pKa | The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the carboxylic acid group compared to benzoic acid. | Enhanced water solubility at physiological pH and potential for stronger ionic interactions with biological targets. |
| Lipophilicity (logP) | The benzyloxy group will significantly increase the lipophilicity, while the fluorine atoms will have a more moderate effect. The overall molecule is expected to be moderately lipophilic. | Improved membrane permeability, which is crucial for drug bioavailability and the efficacy of agrochemicals.[10] |
| Metabolic Stability | The C-F bonds are exceptionally strong, making the aromatic ring resistant to oxidative metabolism at the 2 and 3 positions. The benzyloxy group may be a site for metabolism. | Increased in vivo half-life of drug candidates derived from this scaffold.[3][11] |
| Hydrogen Bonding | The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor. | Potential for specific and strong interactions with biological macromolecules like enzymes and receptors. |
Potential Research Areas: A Detailed Exploration
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The fluorinated benzoic acid motif is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2][12] The 2,3-difluoro substitution pattern, in particular, can be exploited to modulate the electronic properties and conformation of the molecule, potentially leading to enhanced target affinity and selectivity.
a) Anticancer Agents:
-
Rationale: Many kinase inhibitors and other anticancer agents feature substituted aromatic cores. The 2,3-difluoro pattern can influence the orientation of the molecule within an ATP-binding pocket, while the benzyloxy group can form key interactions with hydrophobic residues.
-
Potential Targets: Receptor Tyrosine Kinases (e.g., c-Met, EGFR), serine/threonine kinases, and enzymes involved in cancer metabolism.[13]
-
Experimental Workflow:
-
Library Synthesis: Synthesize a library of amides and esters derived from 4-(Benzyloxy)-2,3-difluorobenzoic acid to explore structure-activity relationships (SAR).
-
In Vitro Screening: Screen the library against a panel of cancer-related kinases or other relevant enzymes.
-
Cell-Based Assays: Test active compounds in cancer cell lines to determine their anti-proliferative activity (e.g., MTT assay).
-
Mechanism of Action Studies: For lead compounds, perform studies to elucidate the mechanism of action, such as western blotting to assess target phosphorylation.
-
Caption: High-level workflow for anticancer drug discovery.
b) Anti-inflammatory and CNS Agents:
-
Rationale: Fluorinated benzoic acids are used as intermediates for anti-inflammatory drugs and agents targeting the central nervous system (CNS).[14] The lipophilicity imparted by the benzyloxy group may aid in crossing the blood-brain barrier for CNS applications.
-
Potential Targets: Cyclooxygenase (COX) enzymes, cytokine signaling pathways, and neurotransmitter receptors.
-
Experimental Approach: Similar to the anticancer workflow, a library of derivatives would be synthesized and screened in relevant in vitro and cell-based models of inflammation or neuronal activity.
Agrochemicals: Designing Next-Generation Crop Protection
Fluorine-containing compounds are increasingly prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability.[10][15]
-
Rationale: The structural features of 4-(Benzyloxy)-2,3-difluorobenzoic acid make it a promising scaffold for the development of novel herbicides, fungicides, or insecticides. The difluoroaromatic core is a common feature in many commercial pesticides.
-
Potential Applications:
-
Herbicides: Derivatives could be designed to inhibit key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
-
Fungicides: The scaffold could be elaborated to target fungal-specific enzymes like succinate dehydrogenase (SDHI).[16]
-
-
Experimental Workflow:
-
Derivative Synthesis: Create a diverse set of derivatives, focusing on esters and amides with varied substituents.
-
Primary Screening: Conduct high-throughput screening against a panel of economically important weeds, fungi, and insect pests.
-
Dose-Response Studies: Determine the potency (e.g., EC50 or LC50) of active compounds.
-
Selectivity Testing: Evaluate the selectivity of lead compounds to ensure they are not harmful to non-target organisms, including crops and beneficial insects.
-
Materials Science: Building Blocks for Functional Materials
Aromatic carboxylic acids are versatile building blocks for a range of functional materials. The presence of fluorine can impart desirable properties such as thermal stability, hydrophobicity, and unique electronic characteristics.
-
Rationale: The rigid, fluorinated aromatic core of 4-(Benzyloxy)-2,3-difluorobenzoic acid makes it an excellent candidate for the synthesis of high-performance polymers, liquid crystals, or metal-organic frameworks (MOFs).
-
Potential Applications:
-
Polymers: Can be used as a monomer to create polyesters or polyamides with enhanced thermal stability and chemical resistance.
-
Liquid Crystals: The rigid, anisotropic structure could be exploited in the design of novel liquid crystalline materials.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to coordinate with metal ions, forming porous materials with potential applications in gas storage or catalysis.
-
-
Characterization Plan:
-
Polymers: Characterize thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Liquid Crystals: Investigate phase transitions using polarized optical microscopy and DSC.
-
MOFs: Determine the structure and porosity using X-ray diffraction (XRD) and gas adsorption analysis.
-
Conclusion: A Call to Investigation
4-(Benzyloxy)-2,3-difluorobenzoic acid stands as a molecule with considerable, yet unrealized, potential. Its unique combination of a difluorinated aromatic ring, a carboxylic acid functional group, and a benzyloxy substituent provides a rich platform for innovation across multiple scientific disciplines. This technical guide has outlined plausible synthetic routes and proposed concrete research directions in medicinal chemistry, agrochemicals, and materials science. It is our hope that this document will serve as a catalyst for further investigation, inspiring researchers to unlock the full potential of this promising chemical entity.
References
- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research; Available from: [Link].
-
2,3-Difluorobenzaldehyde. BU CyberSec Lab; Available from: [Link].
-
Williamson ether synthesis. Wikipedia; Available from: [Link].
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company; Available from: [Link].
-
(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate; 2025. Available from: [Link].
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal; Available from: [Link].
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
The Williamson Ether Synthesis. Master Organic Chemistry; 2014. Available from: [Link].
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University; 2015. Available from: [Link].
-
The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. ACS Publications; 2025. Available from: [Link].
-
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. National Institutes of Health; 2015. Available from: [Link].
- Method for preparing 2,3-difluorobenzaldehyde.
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org; 2023. Available from: [Link].
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available from: [Link].
-
Williamson Ether Synthesis. Chemistry LibreTexts; 2023. Available from: [Link].
-
Radical Decarboxylative Fluorination of Aromatic Carboxylic Acids. ResearchGate; Available from: [Link].
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available from: [Link].
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available from: [Link].
-
Williamson Ether Synthesis. YouTube; 2018. Available from: [Link].
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health; Available from: [Link].
-
The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv; Available from: [Link].
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link].
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available from: [Link].
-
Direct C–H Carboxylation of Aromatic Compounds. ChemistryViews; 2022. Available from: [Link].
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications; Available from: [Link].
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). National Institutes of Health; 2023. Available from: [Link].
-
The role of fluorine in medicinal chemistry. National Institutes of Health; Available from: [Link].
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
Methodological & Application
Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic Acid: An Experimental Protocol for Pharmaceutical Research
Introduction
4-(Benzyloxy)-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its substituted phenyl ring, featuring a benzyloxy group and vicinal fluorine atoms, imparts unique electronic and conformational properties that can enhance biological activity and improve pharmacokinetic profiles. The presence of fluorine atoms can increase metabolic stability and binding affinity, while the benzyloxy group offers a versatile handle for further chemical modifications.
This application note provides a comprehensive, three-step experimental protocol for the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid. The synthetic strategy is designed for robustness and scalability, commencing with the regioselective nucleophilic aromatic substitution on a trifluorinated precursor to generate a key hydroxybenzoate intermediate. This is followed by a standard Williamson ether synthesis to introduce the benzyl protective group, and concludes with the hydrolysis of the methyl ester to afford the final carboxylic acid. This guide emphasizes the rationale behind key experimental choices and provides detailed procedural steps to ensure successful replication and adaptation in a research setting.
Overall Synthetic Workflow
The synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid is accomplished via a three-step sequence, as illustrated in the workflow diagram below. The process begins with the selective methoxylation of 2,3,4-trifluorobenzoic acid, followed by esterification to produce methyl 2,3-difluoro-4-methoxybenzoate. Subsequent cleavage of the methyl ether and benzylation of the resulting hydroxyl group, followed by a final ester hydrolysis, yields the target compound.
Caption: Synthetic route for 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Materials and Equipment
| Reagents and Solvents | Equipment |
| 2,3,4-Trifluorobenzoic acid | Round-bottom flasks (various sizes) |
| Sodium methoxide (NaOMe) | Magnetic stirrer with heating mantle |
| Methanol (MeOH), anhydrous | Reflux condenser |
| Sulfuric acid (H₂SO₄), concentrated | Ice bath |
| Sodium bicarbonate (NaHCO₃) | Separatory funnel |
| Sodium sulfate (Na₂SO₄), anhydrous | Rotary evaporator |
| Ethyl acetate (EtOAc) | Thin Layer Chromatography (TLC) plates (silica gel) |
| Hexanes | UV lamp for TLC visualization |
| Methyl 2,3-difluoro-4-hydroxybenzoate (Intermediate 1) | Buchner funnel and vacuum flask |
| Benzyl bromide (BnBr) | pH paper or pH meter |
| Potassium carbonate (K₂CO₃), anhydrous | Standard laboratory glassware |
| Acetone, anhydrous | NMR spectrometer |
| Sodium hydroxide (NaOH) | FT-IR spectrometer |
| Hydrochloric acid (HCl), concentrated | Melting point apparatus |
| Deionized water |
Experimental Protocols
PART 1: Synthesis of Methyl 2,3-difluoro-4-hydroxybenzoate (Intermediate 1)
This initial step involves a regioselective nucleophilic aromatic substitution (SNA) of the fluorine atom at the C4 position of 2,3,4-trifluorobenzoic acid, followed by esterification. The C4 position is most susceptible to nucleophilic attack due to the electron-withdrawing effects of the flanking fluorine atoms and the carboxylic acid group.
Step-by-Step Procedure:
-
Methoxylation:
-
To a solution of 2,3,4-trifluorobenzoic acid (1.0 eq) in anhydrous methanol (5 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated sulfuric acid.
-
-
Esterification:
-
To the neutralized reaction mixture, add additional concentrated sulfuric acid (0.2 eq) catalytically.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the esterification by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2,3-difluoro-4-methoxybenzoate.
-
-
Demethylation (if necessary):
-
While the above procedure aims for a direct route, if the methoxy intermediate is isolated, it can be demethylated to the desired hydroxy compound using standard procedures, such as refluxing with hydrobromic acid. However, a more direct synthesis of the hydroxybenzoic acid via nucleophilic substitution with NaOH can also be considered, analogous to the synthesis of 4-fluorosalicylic acid.[1]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 2,3-difluoro-4-hydroxybenzoate as a solid.
-
| Parameter | Value |
| Reaction Time (Methoxylation) | 4-6 hours |
| Reaction Temperature (Methoxylation) | Reflux |
| Reaction Time (Esterification) | 8-12 hours |
| Reaction Temperature (Esterification) | Reflux |
| Expected Yield | 60-70% over two steps |
PART 2: Synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate (Intermediate 2)
This step employs a classical Williamson ether synthesis to protect the phenolic hydroxyl group as a benzyl ether. The reaction proceeds via deprotonation of the hydroxyl group with a mild base, followed by nucleophilic attack on benzyl bromide.
Step-by-Step Procedure:
-
To a solution of methyl 2,3-difluoro-4-hydroxybenzoate (1.0 eq) in anhydrous acetone (10 mL per 1 g of starting material) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 4-(benzyloxy)-2,3-difluorobenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
| Parameter | Value |
| Reaction Time | 6-8 hours |
| Reaction Temperature | Reflux |
| Base | Anhydrous Potassium Carbonate |
| Benzylating Agent | Benzyl Bromide |
| Expected Yield | 85-95% |
PART 3: Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic Acid (Final Product)
The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the final product.
Step-by-Step Procedure:
-
Dissolve methyl 4-(benzyloxy)-2,3-difluorobenzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and wash with a small amount of diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford pure 4-(Benzyloxy)-2,3-difluorobenzoic acid.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux |
| Base | Sodium Hydroxide |
| Expected Yield | >90% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated Acids and Bases: Handle concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide with extreme care as they are highly corrosive.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle with care in a fume hood.
-
Sodium Methoxide: Sodium methoxide is corrosive and reacts violently with water. Handle in a dry environment.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups (e.g., C=O, O-H, C-O, C-F).
-
Melting Point: The melting point of the final product should be determined and compared to literature values if available.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.
References
- General Synthesis of Substituted Benzoic Acids: For analogous syntheses involving nucleophilic aromatic substitution and subsequent modifications, refer to patents and publications on the preparation of fluorinated and hydroxyl
- Williamson Ether Synthesis: For a general overview and protocols for benzylation of hydroxyl groups, consult standard organic chemistry textbooks and relevant liter
-
Ester Hydrolysis: Detailed procedures for the saponification of methyl esters can be found in various organic synthesis resources.[2]
- Synthesis of 4-Fluorosalicylic Acid: Chinese Patent CN107501260 provides a relevant example of nucleophilic aromatic substitution on a difluorobenzoic acid.
Sources
Application Notes and Protocols: Williamson Ether Synthesis for 4-(Benzyloxy)-fluorobenzoic Acids
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of 4-(Benzyloxy)-fluorobenzoic Acids
4-(Benzyloxy)fluorobenzoic acids and their derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The benzyloxy group, on the other hand, often serves as a protecting group for the phenolic hydroxyl, enabling selective reactions at other positions of the molecule. The Williamson ether synthesis is a classic and reliable method for the preparation of these valuable compounds.[1]
This document provides a comprehensive guide to the synthesis of 4-(benzyloxy)fluorobenzoic acids via the Williamson ether synthesis, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and critical considerations for success.
Mechanistic Insights: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other electrophile with a good leaving group.[1]
In the context of synthesizing 4-(benzyloxy)fluorobenzoic acids, the reaction proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 4-hydroxy-fluorobenzoic acid, forming a more nucleophilic phenoxide ion.[2]
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide leaving group and forming the desired ether linkage.[3]
dot
Sources
Application Notes and Protocols for 4-(Benzyloxy)-2,3-difluorobenzoic acid in Organic Synthesis
Introduction: A Versatile Fluorinated Building Block
4-(Benzyloxy)-2,3-difluorobenzoic acid is a valuable synthetic intermediate for researchers in medicinal chemistry and drug development. Its unique trifunctional nature—a carboxylic acid, a difluorinated aromatic ring, and a benzyl ether—offers a powerful platform for the synthesis of complex molecular architectures.
The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The difluoro substitution pattern at the 2 and 3 positions of the benzoic acid core introduces significant electronic perturbations, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, which can be unmasked at a later synthetic stage to reveal a key pharmacophoric feature or a handle for further functionalization.
These structural attributes make 4-(Benzyloxy)-2,3-difluorobenzoic acid a compelling starting material for the synthesis of a variety of biologically active compounds, including but not limited to kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.[2][3][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₂O₃ | PubChem |
| Molecular Weight | 264.23 g/mol | PubChem |
| Appearance | Off-white to white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and hot methanol. | General knowledge |
Proposed Synthesis
Caption: Proposed synthetic route to 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Core Applications & Protocols
The primary utility of 4-(Benzyloxy)-2,3-difluorobenzoic acid in organic synthesis lies in its function as a scaffold for the construction of more complex molecules, particularly through reactions involving the carboxylic acid moiety.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. 4-(Benzyloxy)-2,3-difluorobenzoic acid can be readily coupled with a wide range of primary and secondary amines to generate the corresponding amides. These amides can be final drug candidates or key intermediates for further elaboration.
General Protocol for Amide Coupling:
This protocol describes a general procedure for the coupling of 4-(Benzyloxy)-2,3-difluorobenzoic acid with a generic amine using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
4-(Benzyloxy)-2,3-difluorobenzoic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-(Benzyloxy)-2,3-difluorobenzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly with chiral amines.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
-
The aqueous workup with sodium bicarbonate removes unreacted carboxylic acid and other acidic impurities.
Caption: General workflow for amide coupling.
Deprotection of the Benzyl Ether
The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. Its removal is typically achieved through catalytic hydrogenation, which offers a clean and efficient deprotection strategy.[5]
General Protocol for Benzyl Group Deprotection:
This protocol outlines a standard procedure for the hydrogenolysis of the benzyl ether.
Materials:
-
Benzyloxy-difluoro-benzamide derivative
-
Palladium on carbon (10 wt. % Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyloxy-difluoro-benzamide derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified by recrystallization or chromatography if necessary.
Causality Behind Experimental Choices:
-
Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenolysis of benzyl ethers.
-
Hydrogen gas is the reducing agent in this transformation.
-
Methanol or ethanol are suitable solvents that dissolve the substrate and do not interfere with the catalytic process.
-
Celite® is a filter aid that ensures the complete removal of the fine palladium catalyst from the reaction mixture.
Safety & Handling
While specific toxicity data for 4-(Benzyloxy)-2,3-difluorobenzoic acid is not available, it is prudent to handle this compound with the same precautions as other halogenated aromatic carboxylic acids.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][7][8][9] Avoid contact with skin and eyes.[6][7][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the difluorobenzyl ring, the benzylic methylene protons, and the aromatic protons of the benzyl group. The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons of both rings, and the benzylic carbon. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the neighboring aromatic protons.
-
IR Spectroscopy: Characteristic absorptions are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-F stretches, and C-O stretches of the ether.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observable.
Conclusion
4-(Benzyloxy)-2,3-difluorobenzoic acid is a promising building block for the synthesis of novel, fluorinated molecules with potential applications in drug discovery. Its strategic placement of fluorine atoms and the presence of a versatile carboxylic acid handle and a cleavable benzyl ether protecting group provide medicinal chemists with a powerful tool for molecular design and synthesis. The protocols outlined in these application notes provide a starting point for the utilization of this compound in the laboratory. As with any new reagent, optimization of reaction conditions may be necessary to achieve desired outcomes.
References
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Google Patents. (2007). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
PubChem. 2-(Benzyloxy)-3,4-difluorobenzoic acid. [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]
-
National Institutes of Health. (2021). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. [Link]
-
DOI. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
Carl ROTH. (2015). Safety Data Sheet: Benzoic acid. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents. (2011). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]
-
ScienceDirect. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
-
Semantic Scholar. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]
-
PubMed. (2010). Design and synthesis of CK2 inhibitors. [Link]
-
National Institutes of Health. (2004). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. [Link]
-
National Institutes of Health. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]
- Google Patents. (2000). EP1045823B1 - Process for making certain benzoic acid compounds.
-
Liang Tong Lab at Columbia University. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. [Link]
-
Heterocycles. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
National Institutes of Health. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]
-
ScienceDirect. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
Sources
- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR spectrum [chemicalbook.com]
- 11. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Benzyloxy)-2,3-difluorobenzoic acid as a Key Precursor in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for enhancing the pharmacological profile of drug candidates. The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and bioavailability.[1] When integrated into a versatile building block like benzoic acid, these advantages are amplified, leading to the development of potent and selective therapeutic agents.[2] 4-(Benzyloxy)-2,3-difluorobenzoic acid is a prime example of such a strategically designed precursor, poised for the synthesis of complex, next-generation therapeutics, particularly in the realm of oncology.
This technical guide provides an in-depth exploration of 4-(benzyloxy)-2,3-difluorobenzoic acid as a precursor, with a focus on its application in the synthesis of potent kinase inhibitors, exemplified by the pan-RAF inhibitor, Belvarafenib. We will dissect the rationale behind its molecular design, provide detailed protocols for its synthesis and subsequent elaboration, and discuss the critical experimental considerations for researchers in drug development.
Molecular Design Rationale: Why 4-(Benzyloxy)-2,3-difluorobenzoic acid?
The molecular architecture of 4-(benzyloxy)-2,3-difluorobenzoic acid is tailored for its role as a sophisticated building block in multi-step drug synthesis. Each functional group serves a distinct and critical purpose:
-
Difluoro Aromatic Core: The vicinal fluorine atoms at the 2- and 3-positions create a unique electronic environment on the phenyl ring. This difluorination can modulate the pKa of the carboxylic acid, influence the conformation of the final drug molecule, and enhance its binding affinity to the target protein through favorable electrostatic interactions.[1] Furthermore, the C-F bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug.
-
Carboxylic Acid Handle: This functional group is the primary reactive site for coupling with amine-containing fragments, most commonly through the formation of a stable amide bond. This versatility allows for the modular assembly of complex drug molecules.
-
Benzyloxy Protecting Group: The phenol at the 4-position is a key pharmacophoric feature in many kinase inhibitors, often acting as a hydrogen bond donor. The benzyl ether serves as a robust protecting group for this phenol, preventing its unwanted reaction during the amide coupling step. It can be reliably removed under specific conditions in a later synthetic stage to unveil the active pharmacophore.[3]
This strategic combination of features makes 4-(benzyloxy)-2,3-difluorobenzoic acid an ideal precursor for constructing molecules that target challenging biological pathways, such as the RAS/RAF/MEK/ERK signaling cascade, which is frequently dysregulated in various cancers.
Application Spotlight: Synthesis of Belvarafenib, a Pan-RAF Inhibitor
Belvarafenib (HM95573) is a potent, orally available pan-RAF inhibitor that targets both B-Raf mutants (like V600E) and C-Raf, key players in the MAPK signaling pathway that drives tumor cell proliferation. The synthesis of Belvarafenib provides an excellent case study for the utility of 4-(benzyloxy)-2,3-difluorobenzoic acid.
The overall synthetic strategy involves three key stages:
-
Synthesis of the Precursor: Preparation of 4-(benzyloxy)-2,3-difluorobenzoic acid.
-
Amide Bond Formation: Coupling of the precursor with the core amine fragment of Belvarafenib.
-
Deprotection: Removal of the benzyl group to yield the final active pharmaceutical ingredient (API).
Experimental Protocols and Methodologies
Protocol 1: Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid
This protocol outlines a plausible and efficient synthesis starting from the commercially available 2,3,4-trifluorobenzoic acid. The core of this synthesis is a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Caption: Synthesis of the key precursor via SNAr.
Materials:
| Reagent/Solvent | M.W. | Quantity (10 mmol scale) | Moles | Equivalents |
| 2,3,4-Trifluorobenzoic acid | 176.09 | 1.76 g | 10.0 mmol | 1.0 |
| Benzyl alcohol | 108.14 | 1.30 g (1.24 mL) | 12.0 mmol | 1.2 |
| Sodium hydride (60% in oil) | 40.00 | 0.88 g | 22.0 mmol | 2.2 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - | - |
| 1 M Hydrochloric acid | - | As needed | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL).
-
Alkoxide Formation: Cool the DMF to 0 °C in an ice bath. Carefully add sodium hydride (0.88 g, 22.0 mmol) portion-wise. Slowly add benzyl alcohol (1.24 mL, 12.0 mmol) dropwise to the suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Causality: The in-situ formation of sodium benzoxide is crucial. Benzyl alcohol itself is not nucleophilic enough to displace a fluoride from the electron-deficient aromatic ring. Sodium hydride is a strong base that deprotonates the alcohol to generate the potent nucleophile.
-
-
SNAr Reaction: In a separate flask, dissolve 2,3,4-trifluorobenzoic acid (1.76 g, 10.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the sodium benzoxide mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Expert Insight: The fluoride at the 4-position is the most activated towards nucleophilic substitution due to the electron-withdrawing effects of the carboxylic acid and the other two fluorine atoms. This regioselectivity is a key advantage of this synthetic route.
-
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water (100 mL).
-
Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or by recrystallization to afford 4-(benzyloxy)-2,3-difluorobenzoic acid as a solid.
Protocol 2: Amide Coupling with the Belvarafenib Core
This protocol details the formation of the critical amide bond using HATU, a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.
Reaction Scheme:
Caption: HATU-mediated amide bond formation.
Materials:
| Reagent/Solvent | M.W. | Quantity (1.0 mmol scale) | Moles | Equivalents |
| 4-(Benzyloxy)-2,3-difluorobenzoic acid | 264.23 | 264 mg | 1.0 mmol | 1.0 |
| Amine Fragment | - | (e.g., 347 mg) | 1.05 mmol | 1.05 |
| HATU | 380.23 | 418 mg | 1.1 mmol | 1.1 |
| DIPEA | 129.24 | 336 µL | 2.0 mmol | 2.0 |
| Anhydrous DMF | - | 5 mL | - | - |
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add 4-(benzyloxy)-2,3-difluorobenzoic acid (264 mg, 1.0 mmol), the amine fragment (1.05 mmol), and HATU (418 mg, 1.1 mmol).
-
Solvation: Add anhydrous DMF (5 mL) and stir to dissolve the solids.
-
Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (336 µL, 2.0 mmol) dropwise.
-
Self-Validation: The reaction is typically exothermic upon addition of the base. A slight temperature increase is a good indicator that the reaction has initiated. The base is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, allowing the reaction to proceed.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting materials by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL).
-
Washing: Wash with 5% aqueous LiCl solution (3 x 20 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (2 x 20 mL), and finally brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected Belvarafenib intermediate.
Protocol 3: Final Deprotection to Yield Belvarafenib
The final step is the cleavage of the benzyl ether to reveal the crucial phenolic hydroxyl group. Catalytic hydrogenation is the method of choice due to its clean conversion and mild conditions.[3]
Reaction Scheme:
Caption: Final deprotection via catalytic hydrogenation.
Materials:
| Reagent/Solvent | Quantity (0.5 mmol scale) |
| Protected Belvarafenib Intermediate | 0.5 mmol |
| 10% Palladium on Carbon (Pd/C) | ~10 mol% |
| Methanol (MeOH) | 10 mL |
| Tetrahydrofuran (THF) | 5 mL |
| Hydrogen (H₂) gas | Balloon or H₂-generator |
Procedure:
-
Reaction Setup: Dissolve the protected Belvarafenib intermediate (0.5 mmol) in a mixture of MeOH (10 mL) and THF (5 mL) in a flask suitable for hydrogenation.
-
Expert Insight: A co-solvent system like MeOH/THF is often used to ensure the solubility of both the starting material and the catalyst.
-
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.
-
Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Ensure the filter cake is kept wet during and after filtration.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude Belvarafenib.
-
Purification: Purify the final product by an appropriate method such as recrystallization or preparative HPLC to obtain Belvarafenib of high purity.
Conclusion and Future Perspectives
4-(Benzyloxy)-2,3-difluorobenzoic acid stands out as a meticulously designed precursor, enabling the efficient and modular synthesis of complex therapeutic agents. Its application in the synthesis of the pan-RAF inhibitor Belvarafenib underscores the power of strategic precursor design in modern medicinal chemistry. The protocols detailed herein provide a robust framework for researchers engaged in the synthesis of kinase inhibitors and other complex molecular targets. As drug discovery continues to tackle increasingly challenging biological pathways, the demand for sophisticated, fluorine-containing building blocks like 4-(benzyloxy)-2,3-difluorobenzoic acid will undoubtedly continue to grow, paving the way for the next generation of life-saving medicines.
References
-
National Center for Biotechnology Information. (n.d.). Belvarafenib. PubChem Compound Database. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Hassan, W., & Iqbal, J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4536. Available at: [Link]
Sources
The Strategic Role of 4-(Benzyloxy)-2,3-difluorobenzoic Acid as a Privileged Building Block in Modern Drug Discovery
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated pKa, have proven invaluable in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] Among the diverse array of fluorinated building blocks, 4-(Benzyloxy)-2,3-difluorobenzoic acid stands out as a key intermediate, offering a unique combination of functionalities that are particularly advantageous in the synthesis of targeted therapies, most notably in the realm of kinase inhibitors.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(Benzyloxy)-2,3-difluorobenzoic acid, complete with detailed protocols for its preparation and utilization.
Physicochemical Properties and Structural Attributes
The molecular architecture of 4-(Benzyloxy)-2,3-difluorobenzoic acid is characterized by a benzoic acid moiety substituted with two vicinal fluorine atoms at the 2- and 3-positions and a benzyloxy group at the 4-position. This specific arrangement of functional groups confers a distinct set of properties that are highly sought after in medicinal chemistry.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₀F₂O₃ | Calculated |
| Molecular Weight | 264.23 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Predicted |
| pKa | ~3.5-4.0 | Estimated based on substituted benzoic acids |
The presence of the difluoro substitution pattern on the aromatic ring significantly influences the electronic environment of the molecule, enhancing its potential for specific interactions with biological targets. The benzyloxy group serves as a versatile handle for further synthetic modifications and can also act as a surrogate for a hydroxyl group, providing a protected precursor that can be debenzylated at a later stage of a synthetic sequence.
Synthetic Pathway and Detailed Protocols
The synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid is not widely documented in the public domain, necessitating a rational design of a synthetic route based on established methodologies for analogous compounds. A robust and scalable three-step synthesis is proposed, commencing from a readily available difluorinated precursor.
Diagram of the Synthetic Workflow
Caption: Proposed three-step synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Protocol 1: Synthesis of 4-Hydroxy-2,3-difluorobenzonitrile
This initial step involves the selective nucleophilic aromatic substitution of a fluorine atom in a trifluorinated precursor. The hydroxyl group is introduced at the 4-position due to the activating effect of the nitrile group.
Materials:
-
2,3,4-Trifluorobenzonitrile
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trifluorobenzonitrile (1 equivalent) in a mixture of DMSO and water (4:1 v/v).
-
Add sodium hydroxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to yield the crude 4-hydroxy-2,3-difluorobenzonitrile, which can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 4-(Benzyloxy)-2,3-difluorobenzonitrile
The phenolic hydroxyl group of the intermediate is protected as a benzyl ether. This is a standard procedure that proceeds under mild conditions.
Materials:
-
4-Hydroxy-2,3-difluorobenzonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-hydroxy-2,3-difluorobenzonitrile (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.2 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-(benzyloxy)-2,3-difluorobenzonitrile.
Protocol 3: Hydrolysis of 4-(Benzyloxy)-2,3-difluorobenzonitrile to 4-(Benzyloxy)-2,3-difluorobenzoic acid
The final step involves the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions; a basic hydrolysis is described here.[5][6]
Materials:
-
4-(Benzyloxy)-2,3-difluorobenzonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M
Procedure:
-
In a round-bottom flask, suspend 4-(benzyloxy)-2,3-difluorobenzonitrile (1 equivalent) in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (3-4 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.
-
A precipitate of 4-(benzyloxy)-2,3-difluorobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Application in Drug Discovery: A Focus on Kinase Inhibitors
The unique structural features of 4-(Benzyloxy)-2,3-difluorobenzoic acid make it a highly valuable building block in the synthesis of small molecule kinase inhibitors.[7][8] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[9]
Diagram of the Role in Kinase Inhibitor Synthesis
Caption: General scheme for the utilization of the title compound in synthesizing kinase inhibitors.
The carboxylic acid functionality of 4-(Benzyloxy)-2,3-difluorobenzoic acid allows for straightforward amide bond formation with various amine-containing heterocyclic cores, which are common pharmacophores in kinase inhibitors. The difluorinated phenyl ring can then be positioned to interact with specific residues within the ATP-binding pocket of the target kinase. The fluorine atoms can engage in favorable hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity and selectivity of the inhibitor.
The benzyloxy group serves a dual purpose. It can act as a bulky substituent that can be tailored to fit into specific hydrophobic pockets of the kinase. Alternatively, it can be readily cleaved under standard hydrogenolysis conditions to reveal a phenolic hydroxyl group. This hydroxyl group can then serve as a key hydrogen bond donor, further anchoring the inhibitor to the kinase active site.
Conclusion
4-(Benzyloxy)-2,3-difluorobenzoic acid is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its unique combination of a reactive carboxylic acid, a difluorinated aromatic ring, and a versatile benzyloxy group makes it an ideal starting material for the construction of targeted therapies, particularly kinase inhibitors. The synthetic protocols outlined in this guide provide a practical and scalable approach for the preparation of this valuable intermediate, empowering researchers and drug development professionals to accelerate their discovery programs.
References
- U.S. Patent No. US6875882B2. (2005). Synthesis of benzonitriles from substituted benzoic acid.
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
Patsnap. (2014). Process for synthesizing 3,4-difluorobenzonitrile. Eureka. [Link]
- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PubMed Central. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
National Center for Biotechnology Information. (2022). Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. [Link]
-
Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
- Google Patents. (n.d.).
-
Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling of inhibitors of protein kinase C. PubMed. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
National Center for Biotechnology Information. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Use of Inhibitors in the Study of MAP Kinases. PubMed Central. [Link]
- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
-
ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. aifchem.com [aifchem.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 7. Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brimr.org [brimr.org]
- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Amide Coupling Reactions with 4-(Benzyloxy)-2,3-difluorobenzoic acid
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceutical agents.[1] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] While conceptually straightforward, the direct condensation of these two functional groups requires high temperatures and results in the formation of a stable ammonium carboxylate salt, conditions unsuitable for complex, sensitive molecules.[3]
This necessity has driven the development of sophisticated "coupling reagents" designed to activate the carboxylic acid, transforming the hydroxyl group into a reactive intermediate that is readily displaced by an amine nucleophile.[1][3] This guide provides a detailed examination of amide coupling strategies specifically tailored for 4-(Benzyloxy)-2,3-difluorobenzoic acid , a valuable building block whose electronic properties present unique challenges and opportunities. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the reactivity of the carboxylic acid, necessitating a carefully considered approach to achieve high-yield, high-purity amide products.[2][4]
Core Principles: Activating the Carboxyl Group
The fundamental role of a coupling reagent is to convert the carboxylic acid's hydroxyl into a good leaving group, thereby facilitating nucleophilic attack by the amine. This activation can be achieved through several classes of reagents, each with a distinct mechanism and application profile.
Carbodiimide-Mediated Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[3][5] The reaction proceeds through a highly reactive O-acylisourea intermediate.
-
Mechanism: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide. This intermediate can then be directly attacked by the amine to form the amide and a urea byproduct.
-
Challenges & Solutions: A primary drawback of carbodiimide activation is the risk of racemization when coupling chiral carboxylic acids.[1][5] Another side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which halts the reaction.[6] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are almost always included. These additives intercept the O-acylisourea to form an active ester intermediate, which is more stable, less prone to racemization, and reacts cleanly with the amine to yield the desired amide.[5]
Onium Salt Reagents: The Gold Standard
Phosphonium and aminium/uronium salts represent a significant advancement in coupling chemistry, offering higher efficiency, faster reaction rates, and lower rates of racemization.[1]
-
Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling agents available.[5][7] They react with the carboxylate to form a highly reactive OAt-active ester.[8] HATU is generally considered superior to its predecessor, HBTU, exhibiting faster kinetics and providing better outcomes for difficult couplings.[5]
-
Phosphonium Salts (PyBOP, BOP): (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are also highly effective. However, a significant safety concern exists with BOP, as its reaction byproduct is the highly carcinogenic hexamethylphosphoramide (HMPA).[5] For this reason, PyBOP and uronium-based reagents are generally preferred.
Strategic Considerations for 4-(Benzyloxy)-2,3-difluorobenzoic acid
The unique structure of this substrate requires careful selection of reaction conditions.
-
Electronic Effects: The two electron-withdrawing fluorine atoms decrease the pKa of the carboxylic acid. This can make the initial deprotonation by a base easier but also renders the aromatic ring electron-deficient. This electronic nature makes the activated carboxyl group highly susceptible to nucleophilic attack, which can be advantageous for sluggish or sterically hindered amines.[2]
-
Steric Hindrance: The ortho-fluorine atom introduces minimal steric bulk, so coupling with most primary and secondary amines should proceed efficiently. For exceptionally hindered amines, more forceful coupling reagents like HATU or the conversion to an acyl fluoride may be necessary.[9][10]
-
Reagent Selection: For general-purpose coupling, both EDC/HOBt and HATU are excellent choices. EDC is a cost-effective and reliable workhorse, while HATU provides superior performance for challenging substrates, ensuring high conversion where other methods might fail.
Detailed Experimental Protocols
Safety First: Amide coupling reagents are potent sensitizers and irritants.[11] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for its high reliability, speed, and effectiveness with a broad range of amines, including those that are less nucleophilic.[7][12]
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Stoichiometry | Purpose |
| 4-(Benzyloxy)-2,3-difluorobenzoic acid | 264.23 | 1.0 eq | Acid Substrate |
| Amine (Primary or Secondary) | - | 1.1 eq | Nucleophile |
| HATU | 380.23 | 1.2 eq | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 eq | Non-nucleophilic organic base |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | Polar aprotic solvent |
| Dichloromethane (DCM), Ethyl Acetate (EtOAc) | - | - | Extraction Solvents |
| 1M HCl (aq), Saturated NaHCO₃ (aq), Brine | - | - | Aqueous Wash Solutions |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(Benzyloxy)-2,3-difluorobenzoic acid (1.0 eq) and HATU (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution with respect to the acid).
-
Base and Amine Addition: Add DIPEA (3.0 eq) to the solution, followed by the amine (1.1 eq). The addition of the amine should be done at 0 °C (ice bath) if the amine is highly reactive or if the reaction is known to be exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.[2] A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The reaction is complete when the spot corresponding to the limiting reagent (usually the carboxylic acid) has been consumed (typically 1-4 hours).
-
Workup - Quenching and Extraction:
-
Once complete, dilute the reaction mixture with Ethyl Acetate (approx. 10x the volume of DMF).
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally, brine (1x). Rationale: The HCl wash removes DIPEA and any unreacted amine. The NaHCO₃ wash removes any unreacted carboxylic acid and HOBt/HOAt byproducts.[13]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel to obtain the final, high-purity product.[2][14]
Protocol 2: Robust and Economical Coupling using EDC/HOBt
This classic method is highly reliable and uses more economical reagents, making it suitable for larger-scale synthesis.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Stoichiometry | Purpose |
| 4-(Benzyloxy)-2,3-difluorobenzoic acid | 264.23 | 1.0 eq | Acid Substrate |
| Amine (Primary or Secondary) | - | 1.1 eq | Nucleophile |
| EDC·HCl | 191.70 | 1.5 eq | Coupling Reagent |
| HOBt (Hydrate) | 135.12 (anhyd.) | 1.2 eq | Additive to suppress side reactions |
| DIPEA or Triethylamine (TEA) | 129.24 / 101.19 | 3.0 eq | Non-nucleophilic organic base |
| Anhydrous Dichloromethane (DCM) or DMF | - | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask, combine 4-(Benzyloxy)-2,3-difluorobenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Solvent and Base: Dissolve the components in anhydrous DCM or DMF (~0.2 M) and cool the flask to 0 °C in an ice bath. Add DIPEA or TEA (3.0 eq).
-
EDC Addition: Add EDC·HCl (1.5 eq) to the cooled, stirring solution in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-24 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-8 as described in Protocol 1. The workup procedure is identical and serves to remove the water-soluble EDC byproduct (EDU) and other impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Poorly nucleophilic amine (e.g., aniline).3. Insufficient base or wet reagents/solvents. | 1. Use fresh, high-purity coupling reagents.2. Switch to a more powerful reagent like HATU. For very difficult couplings, consider converting the acid to an acyl fluoride first.[10][15]3. Ensure all reagents and solvents are anhydrous. Use 3-4 eq of base. |
| Multiple Byproducts | 1. Side reaction of the activated intermediate (N-acylurea formation).2. Amine contains multiple reactive sites. | 1. Ensure an additive like HOBt is used with carbodiimides. Lowering the reaction temperature can sometimes help.[6]2. Use an amine with appropriate protecting groups on other nucleophilic functionalities. |
| Difficulty in Purification | 1. Urea byproduct from DCC is insoluble and co-precipitates.2. Product has similar polarity to a starting material. | 1. If using DCC, filter the reaction mixture before workup. Switch to EDC, as its urea byproduct is water-soluble and easily removed during aqueous extraction.[5]2. Adjust the stoichiometry to ensure the limiting reagent is fully consumed. Optimize chromatography conditions (solvent gradient). |
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Sharma, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(23), 2261-2264. [Link]
-
Pattarozzi, M., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(38), 5286-5290. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Eidem, T. M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 201-218. [Link]
-
Skrdla, P. J., et al. (2012). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 319-323. [Link]
-
Nielsen, T. E., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(4), 1251-1255. [Link]
-
HATU. Wikipedia. [Link]
-
Amide Workup. Biofilm Inhibitor Synthesis. [Link]
-
Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Al-Shammari, M. B., et al. (2021). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 11(1), 1-14. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. chimia.ch [chimia.ch]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. researchgate.net [researchgate.net]
- 15. blogs.rsc.org [blogs.rsc.org]
esterification of 4-(Benzyloxy)-2,3-difluorobenzoic acid
An Application Note on the Strategic Esterification of 4-(Benzyloxy)-2,3-difluorobenzoic Acid
Authored by: A Senior Application Scientist
Abstract
The synthesis of ester derivatives of fluorinated aromatic carboxylic acids is a cornerstone of modern medicinal chemistry and materials science. 4-(Benzyloxy)-2,3-difluorobenzoic acid is a valuable building block whose esterification can be challenging due to the electronic and steric effects of its substituents. This application note provides a comprehensive guide for researchers, detailing two robust protocols for the esterification of this substrate: the classic Fischer-Speier method for simple alcohols and the versatile Steglich esterification for more complex or sensitive substrates. We delve into the mechanistic rationale behind procedural choices, offer detailed step-by-step protocols, and present a complete workflow for reaction monitoring, product purification, and troubleshooting.
Introduction: The Challenge and Importance
4-(Benzyloxy)-2,3-difluorobenzoic acid is a key intermediate in the synthesis of various biologically active molecules. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity. While these features are often desirable in the final drug candidate, they can complicate synthetic transformations.
The esterification of this particular acid presents a multi-faceted challenge:
-
Electronic Effects: The fluorine atoms increase the acidity of the carboxyl group but can also influence the reactivity of the carbonyl carbon.
-
Steric Hindrance: The fluorine atom at the C2 position and the bulky benzyloxy group at the C4 position can sterically hinder the approach of the alcohol nucleophile, potentially slowing down the reaction rate.[1]
This guide provides validated starting points to overcome these challenges, enabling chemists to efficiently synthesize the desired ester derivatives.
Strategic Approach: Selecting the Right Esterification Method
The choice of esterification method is critical and depends largely on the nature of the alcohol and the scale of the reaction.
-
Fischer-Speier Esterification: This is a traditional acid-catalyzed equilibrium reaction.[2] It is most effective when using a large excess of a simple, low-boiling alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.[3] The reaction is driven to completion by this excess and sometimes by the removal of water.[3] It is a cost-effective method for synthesizing simple alkyl esters.
-
Steglich Esterification: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4] The Steglich esterification proceeds under mild, neutral conditions, making it ideal for acid-sensitive substrates or sterically hindered alcohols.[4][5] It avoids the high temperatures and acidic conditions of the Fischer method.
Mechanism: Acid-Catalyzed Esterification
The Fischer esterification proceeds via a series of proton transfer and nucleophilic attack steps. The key is the initial protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol.
Caption: Generalized mechanism of Fischer-Speier esterification.
Protocol 1: Fischer-Speier Esterification with Methanol
This protocol is optimized for the synthesis of methyl 4-(benzyloxy)-2,3-difluorobenzoate.
Materials
-
4-(Benzyloxy)-2,3-difluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Benzyloxy)-2,3-difluorobenzoic acid (e.g., 2.64 g, 10.0 mmol).
-
Reagent Addition: Add 40 mL of anhydrous methanol. The acid may not fully dissolve initially.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.2 mL, ~3.7 mmol) dropwise.[6]
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 65°C). The solid should dissolve as the reaction warms. Continue refluxing for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Aqueous Work-up: Dissolve the residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel.[7]
-
Neutralization: Carefully add 30 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Extraction: Shake the funnel, allow the layers to separate, and drain the aqueous layer. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester, which can be further purified if necessary.
Expected Results
| Parameter | Value |
| Reaction Time | 4 - 6 hours |
| Temperature | ~65°C (Reflux) |
| Typical Yield | 85 - 95% |
| Product Form | White to off-white solid |
Protocol 2: Steglich Esterification with a Hindered Alcohol (e.g., Isopropanol)
This protocol is designed for alcohols where the Fischer method is inefficient due to steric hindrance or substrate sensitivity.[4]
Materials
-
4-(Benzyloxy)-2,3-difluorobenzoic acid
-
Isopropanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine and anhydrous MgSO₄
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(Benzyloxy)-2,3-difluorobenzoic acid (e.g., 1.32 g, 5.0 mmol) in 25 mL of anhydrous DCM.
-
Reagent Addition: To the stirred solution, add isopropanol (e.g., 0.46 mL, 6.0 mmol, 1.2 equiv.), followed by a catalytic amount of DMAP (e.g., 61 mg, 0.5 mmol, 0.1 equiv.).[5]
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Coupling Agent: Add EDC (e.g., 1.15 g, 6.0 mmol, 1.2 equiv.) portion-wise over 5 minutes.[5]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Work-up: Transfer the reaction mixture to a separatory funnel and dilute with an additional 25 mL of DCM.
-
Washing: Wash the organic layer sequentially with 25 mL of 1M HCl (to remove DMAP and residual EDC), 25 mL of saturated NaHCO₃ (to remove unreacted acid), and 25 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to remove any remaining byproducts.
General Experimental Workflow
A systematic workflow is essential for achieving high purity and yield.
Caption: Standard workflow for synthesis and purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is stalled or incomplete | 1. Insufficient catalyst (Fischer). 2. Wet reagents/solvents. 3. Inactive coupling agent (Steglich). | 1. Add a small additional amount of H₂SO₄. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use a fresh bottle of EDC or DCC. |
| Low Yield | 1. Inefficient work-up (product loss). 2. Reaction did not go to completion. 3. Side reaction (e.g., N-acylurea formation in Steglich).[4] | 1. Perform back-extraction of aqueous layers. 2. Increase reaction time or temperature (within limits). 3. Ensure correct order of addition for Steglich protocol; minimize reaction time once complete. |
| Product is impure after work-up | 1. Incomplete removal of starting acid. 2. Presence of byproducts (e.g., dicyclohexylurea if using DCC). | 1. Ensure thorough washing with NaHCO₃ solution. 2. Purify via flash column chromatography or recrystallization. |
Conclusion
The successful is readily achievable with careful selection of methodology and adherence to established protocols. For simple, unhindered alcohols, the Fischer-Speier method offers a direct and high-yielding route. For more complex, sterically demanding, or sensitive alcohols, the Steglich esterification provides a mild and highly effective alternative. By understanding the principles behind each method and following the detailed workflows provided, researchers can confidently and efficiently synthesize a wide array of ester derivatives for application in drug discovery and materials science.
References
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
-
Traditionally, esterification of benzoic acid can be performed in excess amounts of ethanol in the presence of catalytic acid, typically H2SO4. Semantic Scholar. Available at: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
-
Fischer Esterification Procedure. University of California, Irvine. Available at: [Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. globalscientificjournal.com [globalscientificjournal.com]
Protecting Group Strategies for 4-(Benzyloxy)-2,3-difluorobenzoic Acid: An Application Guide
Introduction: Navigating the Synthesis of Complex Molecules
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and other high-value chemical entities, the judicious use of protecting groups is paramount.[1][2] 4-(Benzyloxy)-2,3-difluorobenzoic acid presents a unique challenge due to the presence of two key functional groups: a carboxylic acid and a benzyl ether. The carboxylic acid is a versatile handle for forming amide bonds, esters, and other derivatives. However, its acidic proton and nucleophilic carboxylate form can interfere with a wide range of reactions, necessitating its temporary masking. Simultaneously, the benzyl ether, protecting a phenolic hydroxyl group, is sensitive to certain deprotection conditions, particularly hydrogenolysis.
This technical guide provides a comprehensive overview of protecting group strategies for 4-(benzyloxy)-2,3-difluorobenzoic acid, focusing on the principles of orthogonal protection to ensure the selective manipulation of the carboxylic acid in the presence of the benzyl ether. We will delve into the rationale behind selecting appropriate protecting groups, provide detailed experimental protocols for their installation and removal, and offer a comparative analysis of the most viable options.
The Imperative of Orthogonal Protection
An orthogonal protecting group strategy is one where each protecting group can be removed under specific conditions that do not affect the others.[1][2][3] For 4-(benzyloxy)-2,3-difluorobenzoic acid, the goal is to protect the carboxylic acid with a group that can be cleaved without disturbing the benzyl ether. The most common method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), which reduces the benzyl group to toluene.[4][5] Therefore, any protecting group for the carboxylic acid that also relies on hydrogenolysis for removal, such as a benzyl ester, is incompatible with an orthogonal strategy in this context.
The workflow for selecting a suitable protecting group is outlined below:
Caption: Decision workflow for selecting an orthogonal protecting group for 4-(benzyloxy)-2,3-difluorobenzoic acid.
Recommended Protecting Groups and Protocols
Based on the principles of chemical orthogonality, stability, and ease of removal, two primary classes of protecting groups are recommended for the carboxylic acid moiety of 4-(benzyloxy)-2,3-difluorobenzoic acid: tert-Butyl Esters and Silyl Esters . Methyl esters are also a viable option, though their removal often requires harsher basic conditions that could potentially be incompatible with other sensitive functionalities in a complex synthetic route.
tert-Butyl Ester Protection
The tert-butyl ester is an excellent choice due to its stability to a wide range of nucleophilic and basic conditions and its facile removal under mild acidic conditions, which are orthogonal to the hydrogenolytic cleavage of the benzyl ether.[6][7]
Protection Protocol: tert-Butylation using tert-Butyl Acetate and a Strong Acid Catalyst
This method is advantageous as it avoids the use of gaseous isobutylene.[6]
-
Reagents and Materials:
-
4-(Benzyloxy)-2,3-difluorobenzoic acid
-
tert-Butyl acetate (reagent and solvent)
-
Perchloric acid (HClO₄) or a similar strong protic acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a solution of 4-(benzyloxy)-2,3-difluorobenzoic acid (1.0 eq) in tert-butyl acetate (5-10 volumes), add a catalytic amount of perchloric acid (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl 4-(benzyloxy)-2,3-difluorobenzoate.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Deprotection Protocol: Acid-Catalyzed Cleavage
-
Reagents and Materials:
-
tert-Butyl 4-(benzyloxy)-2,3-difluorobenzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the tert-butyl ester in DCM (5-10 volumes).
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the mixture at room temperature. Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting 4-(benzyloxy)-2,3-difluorobenzoic acid can be used directly or purified further by recrystallization or chromatography.
-
Silyl Ester Protection
Silyl esters offer a milder protection strategy, as they are readily formed and cleaved under gentle conditions.[8][9] Their primary drawback is their lability, which may not be suitable for all subsequent reaction conditions.[9] Trimethylsilyl (TMS) esters are particularly labile, while bulkier silyl groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) offer increased stability. Silyl esters are known to protect carboxylic acids during reactions like hydroboration.[10][11]
Protection Protocol: Silylation with a Silyl Halide
-
Reagents and Materials:
-
4-(Benzyloxy)-2,3-difluorobenzoic acid
-
Chlorotrimethylsilane (TMSCl) or other silyl halide
-
A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
-
Procedure:
-
Dissolve 4-(benzyloxy)-2,3-difluorobenzoic acid (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1-1.5 eq).
-
Cool the solution to 0 °C and add the silyl halide (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
The reaction mixture can often be used directly in the next step. Alternatively, the trialkylammonium halide salt can be filtered off, and the solvent evaporated to yield the crude silyl ester. Due to their lability, silyl esters are often not purified by silica gel chromatography.
-
Deprotection Protocol: Mild Hydrolysis
-
Reagents and Materials:
-
Silyl 4-(benzyloxy)-2,3-difluorobenzoate
-
Methanol or a mixture of THF and water
-
Mild acid (e.g., acetic acid) or base (e.g., potassium carbonate)
-
-
Procedure:
-
Dissolve the crude silyl ester in methanol or a THF/water mixture.
-
Add a catalytic amount of mild acid or base.
-
Stir at room temperature and monitor the reaction by TLC or HPLC.
-
Upon completion, neutralize the catalyst if necessary.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid as needed.
-
Comparative Analysis of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages | Orthogonal to Benzyl Ether? |
| Methyl Ester | Acid-catalyzed esterification (e.g., MeOH, H₂SO₄) | Saponification (e.g., LiOH, NaOH) or strong acid hydrolysis | Stable, easy to introduce.[8] | Deprotection can require harsh basic conditions. | Yes |
| tert-Butyl Ester | Acid-catalyzed reaction with tert-butyl acetate or isobutylene[6][12] | Mild acidolysis (e.g., TFA in DCM)[7][8] | Highly stable to bases and nucleophiles; mild deprotection.[6] | Can be sterically hindered to introduce. | Yes |
| Silyl Ester | Silyl halide and a non-nucleophilic base[8] | Mild aqueous acid or base, or fluoride source (e.g., TBAF)[8] | Very mild formation and cleavage conditions. | Generally low stability, may not survive chromatography.[9] | Yes |
| Benzyl Ester | Benzyl alcohol with an acid catalyst or benzyl bromide with a base[4] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4][8] | Stable to many conditions. | Deprotection conditions cleave the benzyl ether.[4] | No |
Conclusion
The selection of a protecting group for 4-(benzyloxy)-2,3-difluorobenzoic acid is a critical decision in any synthetic campaign. For ensuring the integrity of the benzyl ether, an orthogonal protecting group for the carboxylic acid is essential. tert-Butyl esters represent a robust and reliable choice, offering broad stability and mild deprotection conditions. Silyl esters are a viable alternative for synthetic routes that require exceptionally mild conditions and where the lability of the protecting group is not a concern. By carefully considering the reaction sequence and applying the principles and protocols outlined in this guide, researchers can confidently navigate the synthesis of complex molecules derived from this valuable fluorinated building block.
References
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
International Journal of Advance Pharmaceutical Research. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and evaluation of their biological activities. [Link]
-
ResearchGate. What is the suitable method to protect benzoic acid using tert-butyl alcohol?. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
ChemRxiv. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]
-
Ukrainian Chemical Journal. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]
-
ACS Publications. Trimethylsilyl esters: protection of carboxylic acids during hydroboration reactions | Organometallics. [Link]
-
University of Bristol. Protecting Groups. [Link]
-
Thieme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. Wiley.
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. [Link]
- Google Patents. Continuous process for preparing benzoic acid esters.
-
J-STAGE. p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
-
Chemistry Stack Exchange. Can a benzyl ether be removed in the presence of an ester?. [Link]
-
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
ResearchGate. ChemInform Abstract: Trimethylsilyl Esters: Protection of Carboxylic Acids During Hydroboration Reactions.. [Link]
-
ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. [Link]
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
-
Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzoic Acid. [Link]
-
YouTube. Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. [Link]
-
Chemspace. 4-(benzyloxy)-2,3-difluorobenzoic acid. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 4-(Benzyloxy)-2,3-difluorobenzoic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The 4-(Benzyloxy)-2,3-difluorobenzoic acid moiety represents a convergence of three key structural features, each contributing unique and advantageous properties to a potential drug candidate. This guide provides an in-depth exploration of the rationale behind its use, its potential therapeutic applications, and detailed protocols for its incorporation into drug discovery workflows.
The benzoic acid core is a well-established "privileged scaffold," frequently found in a wide array of approved drugs and bioactive molecules, often serving as a key interaction point with biological targets.[1] The introduction of a difluoro-substitution pattern at the 2 and 3 positions is a deliberate tactic to modulate the electronic and conformational properties of the phenyl ring. Fluorine, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by altering the pKa of the carboxylic acid and participating in favorable electrostatic interactions.[2]
The benzyloxy group at the 4-position introduces a degree of conformational flexibility and the potential for additional hydrophobic and aromatic interactions within a protein's binding pocket. This benzyloxy moiety has been identified as a key pharmacophore in various bioactive compounds, including those targeting sodium channels and exhibiting anticonvulsant properties.[3][4] The strategic combination of these three components in 4-(Benzyloxy)-2,3-difluorobenzoic acid creates a versatile building block for the synthesis of novel therapeutics with potentially enhanced pharmacological profiles.
Potential Therapeutic Applications: A Data-Driven Perspective
While direct clinical applications of 4-(Benzyloxy)-2,3-difluorobenzoic acid are still emerging, its structural motifs are present in several classes of investigational and approved drugs. This suggests its potential utility in a range of therapeutic areas.
Oncology
The benzoic acid scaffold is a recurring feature in numerous anticancer agents.[1] Furthermore, fluorinated quinolinecarboxylic acids have demonstrated significant antitumor activity against various cancer cell lines, including breast, lung, and colon carcinomas.[5] The difluoro-substitution pattern of 4-(Benzyloxy)-2,3-difluorobenzoic acid could be leveraged to develop novel kinase inhibitors or modulators of other cancer-relevant targets. For instance, a (2,4-difluorobenzyl)oxy group, structurally similar to the moiety in our topic compound, is a key feature of the p38 MAP kinase inhibitor PH-797804.[6]
Anti-inflammatory and Autoimmune Diseases
The aforementioned p38 MAP kinase is a critical mediator of inflammatory responses, making inhibitors of this pathway attractive candidates for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease. The structural alerts within 4-(Benzyloxy)-2,3-difluorobenzoic acid suggest its potential as a scaffold for developing novel anti-inflammatory agents.
Central Nervous System (CNS) Disorders
The benzyloxy-phenyl moiety is a recognized pharmacophore in compounds targeting CNS-related proteins. For example, derivatives of [4-(benzyloxy)benzoyl]aminoalkanols have been synthesized and evaluated for their anticonvulsant activity.[4] The inclusion of fluorine atoms can enhance blood-brain barrier penetration, a critical attribute for CNS-acting drugs.[2]
Experimental Protocols and Methodologies
The following protocols provide a framework for the synthesis and biological evaluation of derivatives of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Protocol 1: Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic Acid
This protocol outlines a potential synthetic route starting from commercially available 2,3,4-trifluoronitrobenzene.
Materials:
-
2,3,4-trifluoronitrobenzene
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate
-
Sodium nitrite
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene.
-
To a solution of benzyl alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 2,3,4-trifluoronitrobenzene in DMF dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of 4-(Benzyloxy)-2,3-difluoroaniline.
-
Dissolve the product from Step 1 in ethanol.
-
Add 10% Pd/C and hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate to obtain the aniline derivative.
-
-
Step 3: Synthesis of 4-(Benzyloxy)-2,3-difluorobenzonitrile (Sandmeyer Reaction).
-
Dissolve the aniline from Step 2 in a mixture of water and concentrated HCl.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCN in water.
-
Add the cold diazonium salt solution to the CuCN solution and warm to 50-60 °C.
-
Stir for 2-3 hours, then cool and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
-
-
Step 4: Hydrolysis to 4-(Benzyloxy)-2,3-difluorobenzoic acid.
-
Reflux the benzonitrile from Step 3 in a mixture of concentrated H₂SO₄ and water for 6-8 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the final product.
-
Protocol 2: Amide Coupling for Library Synthesis
This protocol details the use of 4-(Benzyloxy)-2,3-difluorobenzoic acid as a building block for creating a library of amide derivatives for structure-activity relationship (SAR) studies.
Materials:
-
4-(Benzyloxy)-2,3-difluorobenzoic acid
-
A diverse set of primary and secondary amines
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-(Benzyloxy)-2,3-difluorobenzoic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.2 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as p38 MAP kinase.
Materials:
-
Recombinant human p38 MAP kinase
-
Kinase buffer
-
ATP
-
Specific peptide substrate (e.g., myelin basic protein)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the inhibitor solution.
-
Initiate the reaction by adding a solution of ATP and the recombinant kinase.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation and Visualization
Table 1: Physicochemical Properties of 4-(Benzyloxy)-2,3-difluorobenzoic Acid and Related Scaffolds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) | pKa (calculated) |
| 4-(Benzyloxy)-2,3-difluorobenzoic acid | C₁₄H₁₀F₂O₃ | 264.23 | 3.5 | 2.8 |
| 2,3-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 1.6 | 2.6 |
| 4-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 3.1 | 4.4 |
Diagrams of Key Concepts and Workflows
Caption: Synthetic pathway for 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Caption: Workflow for utilizing the scaffold in drug discovery.
Conclusion: A Versatile Building Block for Future Therapeutics
4-(Benzyloxy)-2,3-difluorobenzoic acid is a promising and versatile building block for the development of novel therapeutic agents. Its unique combination of a privileged benzoic acid core, a modulating difluoro-substitution pattern, and a benzyloxy group for extended interactions provides a rich scaffold for exploration in oncology, inflammation, and CNS disorders. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to harness the potential of this compound in their drug discovery programs.
References
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)-3,4-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]
-
Ahmad, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28(12), 947-965. [Link]
-
Waszkielewicz, A. M., et al. (2007). Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl] aminoalkanol derivatives. Acta Poloniae Pharmaceutica, 64(2), 147-157. [Link]
-
Tamura, M., et al. (1988). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. Journal of Pharmacobio-Dynamics, 11(10), 722-729. [Link]
-
Brown, B. S., et al. (2014). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 5(3), 162-175. [Link]
-
Hope, H. R., et al. (2012). Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate. ChemMedChem, 7(8), 1433-1443. [Link]
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Difluorobenzoic acid [myskinrecipes.com]
- 3. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of a Novel PPARα Agonist Derived from 4-(Benzyloxy)-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis and biological evaluation of a novel potential peroxisome proliferator-activated receptor alpha (PPARα) agonist, starting from 4-(benzyloxy)-2,3-difluorobenzoic acid. PPARα is a well-validated therapeutic target for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1] Fibrate drugs, the first generation of PPARα agonists, have been in clinical use for decades to lower triglycerides and raise high-density lipoprotein (HDL) cholesterol.[2][3] This guide details a strategic synthetic approach to a novel agonist candidate, leveraging established pharmacophore models of PPARα activators. Furthermore, it provides detailed, step-by-step protocols for the biological assessment of the synthesized compound, including in vitro assays to determine its potency and efficacy as a PPARα agonist. This document is intended to serve as a practical resource for researchers in medicinal chemistry and pharmacology engaged in the discovery and development of new therapeutics targeting metabolic disorders.
Introduction to PPARα and its Therapeutic Relevance
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[4] There are three main subtypes, or isoforms, of PPARs: PPARα, PPARγ, and PPARβ/δ. Each isoform exhibits distinct tissue distribution and physiological roles. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[5]
Upon activation by a ligand, such as a fatty acid or a synthetic agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[3] The activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, resulting in a reduction of plasma triglycerides and an increase in HDL cholesterol levels.[1]
Given its central role in lipid metabolism, PPARα has emerged as a key therapeutic target for the treatment of dyslipidemia and associated metabolic disorders. The clinical utility of PPARα agonists is well-established, with fibrate drugs being a cornerstone in the management of hypertriglyceridemia.[1] However, the development of novel PPARα agonists with improved potency, selectivity, and safety profiles remains an active area of research.[6][7]
The PPARα Signaling Pathway
The mechanism of PPARα activation and its downstream effects are depicted in the signaling pathway diagram below.
Caption: A diagram illustrating the PPARα signaling pathway.
Synthetic Strategy: Designing a Novel PPARα Agonist
The design of the target molecule is based on the well-established pharmacophore for PPARα agonists. This typically consists of three key features: a carboxylic acid head group, a central aromatic core, and a hydrophobic tail. Our synthetic strategy utilizes 4-(benzyloxy)-2,3-difluorobenzoic acid as the starting material to construct the central aromatic core and part of the hydrophobic tail. The difluoro substitution is of particular interest as fluorine incorporation can modulate the physicochemical and biological properties of a molecule, potentially enhancing metabolic stability and binding affinity.[8][9]
The carboxylic acid moiety of the starting material will be coupled with a carefully selected amine to introduce the remainder of the pharmacophore and form a stable amide bond. The chosen amine for this protocol is ethyl 2-amino-4,5-dimethylphenoxy)acetate, which will introduce a phenoxyacetic acid ethyl ester group, a common feature in fibrate-like molecules.
Synthetic Workflow
The overall synthetic workflow is outlined in the diagram below.
Caption: A flowchart of the synthetic workflow.
Experimental Protocols: Synthesis, Purification, and Characterization
This section provides detailed, step-by-step protocols for the synthesis of the novel PPARα agonist candidate.
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-(Benzyloxy)-2,3-difluorobenzoic acid | Commercial Source | >98% |
| Ethyl 2-amino-4,5-dimethylphenoxy)acetate | Commercial Source | >97% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Commercial Source | >98% |
| Hydroxybenzotriazole (HOBt) | Commercial Source | >97% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | >99% |
| Dichloromethane (DCM), anhydrous | Commercial Source | >99.8% |
| Lithium hydroxide (LiOH) | Commercial Source | >98% |
| Tetrahydrofuran (THF) | Commercial Source | >99% |
| Methanol (MeOH) | Commercial Source | >99.8% |
| Ethyl acetate (EtOAc) | Commercial Source | HPLC grade |
| Hexanes | Commercial Source | HPLC grade |
| Silica gel for column chromatography | Commercial Source | 60 Å, 230-400 mesh |
Synthesis of the Ester Intermediate
Protocol:
-
To a solution of 4-(benzyloxy)-2,3-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-amino-4,5-dimethylphenoxy)acetate (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester intermediate.
Synthesis of the Final Product (Carboxylic Acid)
Protocol:
-
Dissolve the purified ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (3:1 v/v, 0.1 M).
-
Add an aqueous solution of lithium hydroxide (LiOH) (2.0 M, 3.0 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the ester is fully hydrolyzed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.
-
If necessary, the product can be further purified by recrystallization.
Characterization of the Synthesized Compound
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, aiming for a purity of >95%.
Biological Evaluation: Assessing PPARα Agonist Activity
This section provides protocols for the in vitro evaluation of the synthesized compound's ability to activate PPARα.
Cell-Based Luciferase Reporter Gene Assay
This assay is a common and effective method for quantifying the agonist activity of a compound on a specific nuclear receptor.[10][11] It utilizes a reporter gene, typically luciferase, whose expression is driven by a promoter containing PPREs.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. A control plasmid (e.g., expressing β-galactosidase) should also be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of the synthesized compound and a known PPARα agonist (e.g., GW7647) as a positive control.
-
Treat the cells with the compounds at various concentrations and incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Measure the activity of the co-transfected control reporter (e.g., β-galactosidase) for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
PPARα Target Gene Expression Analysis
To confirm that the synthesized compound activates the PPARα signaling pathway, its effect on the expression of known PPARα target genes can be measured.[5][12]
Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HepG2, a human liver cell line) to confluence.
-
Treat the cells with the synthesized compound at its EC₅₀ concentration and a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using the synthesized cDNA and primers specific for known PPARα target genes (e.g., CPT1A, ACOX1, PDK4).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the compound-treated cells compared to the vehicle-treated cells using the ΔΔCt method.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Low yield of amide product | Incomplete activation of the carboxylic acid; Inactive coupling reagents; Steric hindrance. | Ensure anhydrous conditions; Use fresh coupling reagents; Increase reaction time or temperature; Consider using a different coupling agent (e.g., HATU).[13] |
| Synthesis: Multiple byproducts | Side reactions; Impure starting materials. | Purify starting materials before use; Optimize reaction conditions (e.g., temperature, stoichiometry); Use a more selective coupling agent. |
| Biological Assay: High variability in luciferase assay | Inconsistent cell seeding; Pipetting errors; Variable transfection efficiency. | Ensure uniform cell suspension before seeding; Use a multichannel pipette for reagent addition; Optimize transfection protocol and normalize data to a co-transfected control reporter. |
| Biological Assay: No induction of target genes | Compound is not cell-permeable; Compound is rapidly metabolized; Incorrect dose used. | Assess cell permeability (e.g., using a PAMPA assay); Evaluate metabolic stability in liver microsomes; Test a wider range of concentrations. |
Conclusion
This application note provides a detailed framework for the synthesis and biological evaluation of a novel PPARα agonist candidate derived from 4-(benzyloxy)-2,3-difluorobenzoic acid. The described protocols are based on established methodologies in medicinal chemistry and pharmacology and are designed to be readily implemented in a standard laboratory setting. By following these guidelines, researchers can efficiently synthesize and characterize new chemical entities and assess their potential as therapeutic agents for the treatment of dyslipidemia and other metabolic diseases. The successful execution of these protocols will contribute to the ongoing efforts to develop next-generation PPARα modulators with enhanced efficacy and safety.
References
-
INDIGO Biosciences. Human PPARα Reporter Assay Kit. [Link]
- Li, Z., et al. (2020). Discovery of novel dual PPARα/δ agonists based on benzimidazole scaffold for the treatment of non-alcoholic fatty liver disease. Bioorganic Chemistry, 103803.
- Bhurruth-Alcor, Y., et al. (2011). Synthesis of Novel PPARα/γ Dual Agonists as Potential Drugs for the Treatment of the Metabolic Syndrome and Diabetes Type II Designed Using a New De Novo Design Program PROTOBUILD. Organic & Biomolecular Chemistry, 9(4), 1169-88.
- Otake, K., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(42), 15486-15498.
- Jones, C. D., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(3), M1149.
-
INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
- Iwayama, K., et al. (2005). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. Journal of Biological Chemistry, 280(33), 29737-29749.
- Tenkanen, M. (2023). Fibric Acid Antilipemic Agents. In: StatPearls [Internet].
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
-
ResearchGate. Why did my amide syntesis does not work? [Link]
- Nakajima, T., et al. (2012). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 35(11), 2026-2032.
- Level Up RN. (2022, September 25). Fibric Acid Derivatives (Fibrates) - Gemfibrozil, Fenofibrate: Pharmacology for Nursing | @LevelUpRN [Video]. YouTube.
- Grether, U., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Journal of Medicinal Chemistry, 52(20), 6287-6302.
- Brown, P. J., et al. (2001). Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. Bioorganic & Medicinal Chemistry Letters, 11(9), 1225-1227.
- Nawrot, E., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 14(14), 1341-1353.
- Berger, J. P., et al. (2005). Discovery of a novel series of peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes and dyslipidemia. Journal of Medicinal Chemistry, 48(13), 4141-4147.
- Gerhardt, U., et al. (2003). Fibrates modify the expression of key factors involved in bile-acid synthesis and biliary-lipid secretion in gallstone patients. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(4), 275-282.
- Shulgina, I. V., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4683.
-
ResearchGate. PPARα signature development/characterization and screening of a mouse... [Link]
- A. D. Bond, et al. (2014). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 14(8), 3844-3849.
-
Reddit. (2022, March 24). amide coupling help : r/Chempros. [Link]
- Lian, Y. E., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(20), 12224.
- Nelson, K. M., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(6), 2843-2860.
- Kersten, S. (2014). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 35(6), 839-867.
- Penning, T. D., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(43), 7582-7585.
- A. D. Bond, et al. (2014). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 14(8), 3844-3849.
- Ahmadian, M., et al. (2013). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. Current Medicinal Chemistry, 20(2), 209-237.
- Dr. G Bhanu Prakash. (2023, March 13). 9. Fibric Acid Derivaties: Pharmacology Video Lectures | USMLE Step 1 [Video]. YouTube.
- Wang, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2247-2264.
- Feng, X. Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(6), 2861-2877.
- Fruchart, J. C. (2008). Fibrates — The Other Life-saving Lipid Drugs. US Cardiology Review, 5(1), 33-37.
- Nawrot, E., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(15), 1547-1558.
- Titchenell, P. M., et al. (2021). Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture. bioRxiv.
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Szostak, M., et al. (2016).
-
Reactome. PPARA activates gene expression. [Link]
- Lian, Y. E., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(20), 12224.
- Sheppard, T. D. (2013).
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Sources
- 1. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 4. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of novel dual PPARα/δ agonists based on benzimidazole scaffold for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel series of peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(2,3-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 9. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
Troubleshooting & Optimization
troubleshooting 4-(Benzyloxy)-2,3-difluorobenzoic acid synthesis side products
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. As a key intermediate in various pharmaceutical and materials science applications, achieving high purity and yield is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side products and reaction inefficiencies.
The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1][2] Typically, 2,3,4-trifluorobenzoic acid is reacted with a benzyl alkoxide (generated in situ from benzyl alcohol and a base) or a benzyl halide in the presence of a base. The electron-withdrawing carboxylic acid group activates the fluorine atom at the para position (C4) for nucleophilic attack.[3][4] While straightforward in principle, this reaction is sensitive to conditions that can lead to a variety of side products.
Troubleshooting Guide & FAQs
Question 1: My reaction is incomplete. The final product is contaminated with significant amounts of 2,3,4-trifluorobenzoic acid starting material. How can I drive the reaction to completion?
Answer:
This is the most common issue and typically points to insufficient reactivity or suboptimal reaction conditions.
-
Causality (Expertise): The SNAr reaction requires overcoming a significant activation energy to form the intermediate Meisenheimer complex.[4] The reaction's success hinges on two factors: the nucleophilicity of the benzyl alkoxide and the reaction temperature.
-
Base Strength: The base must be strong enough to fully deprotonate the hydroxyl group of benzyl alcohol (if used) to form the potent benzyl alkoxide nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient, leading to a low concentration of the active nucleophile and an incomplete reaction.
-
Temperature & Time: SNAr reactions on electron-deficient rings are often slow at room temperature. Insufficient heating or reaction time will result in poor conversion.
-
-
Troubleshooting Protocol (Trustworthiness):
-
Switch to a Stronger Base: Replace K₂CO₃ with a more powerful base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2] NaH irreversibly deprotonates the alcohol, ensuring a high concentration of the alkoxide nucleophile.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments. A typical range for this synthesis in solvents like DMF or DMSO is 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to find the optimal temperature that promotes product formation without causing degradation.
-
Use Benzyl Bromide: Consider using benzyl bromide instead of benzyl alcohol. While this still requires a base to deprotonate the phenolic C4-F (after it's displaced), it avoids the equilibrium of alkoxide formation. However, this can introduce other side products (see Question 3).
-
Question 2: I've isolated a side product with the same mass as my target molecule, but its NMR spectrum is different. Could it be an isomer?
Answer:
Yes, you are likely observing the formation of the regioisomeric side product, 2-(benzyloxy)-3,4-difluorobenzoic acid .
-
Causality (Expertise): The carboxylic acid group is an electron-withdrawing group that activates both the ortho (C2) and para (C4) positions toward nucleophilic attack.[3][4] While attack at the para position is sterically favored and generally leads to the major product, the ortho position is also electronically activated. Under certain conditions, especially at higher temperatures, the kinetic barrier for attack at the C2 position can be overcome, leading to the formation of the 2-benzyloxy isomer.
-
Troubleshooting Protocol (Trustworthiness):
-
Confirm Structure: Use 2D NMR techniques (like HMBC and NOESY) to confirm the connectivity. A NOESY correlation between the benzylic protons (-CH₂-) and the proton at C6 of the benzoic acid ring would strongly suggest the 2-benzyloxy isomer.
-
Control Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored and sterically less hindered 4-benzyloxy product. Aim for the lowest temperature that still provides a reasonable reaction rate.
-
Choice of Base/Solvent: Using a bulkier base (e.g., potassium tert-butoxide) may sterically disfavor attack at the more hindered C2 position next to the carboxylic acid group.
-
Question 3: My mass spectrum shows a significant peak for dibenzyl ether (M+ ~198.25 g/mol ). Why is this forming and how can I prevent it?
Answer:
Dibenzyl ether formation is a classic side reaction in Williamson ether syntheses when using a benzyl halide.[1][5]
-
Causality (Expertise): This occurs when the benzyl alkoxide nucleophile (generated from benzyl alcohol) attacks the benzyl bromide or chloride electrophile instead of the intended difluorobenzoic acid. This competing SN2 reaction is particularly prevalent if the concentration of the benzyl halide is high or if the SNAr reaction is sluggish.
-
Troubleshooting Protocol (Trustworthiness):
-
Control Stoichiometry: Add the benzyl halide slowly and portion-wise to the reaction mixture. This keeps its instantaneous concentration low, minimizing the chance of it reacting with the benzyl alkoxide.
-
Order of Addition: Ensure the base has fully reacted with the 2,3,4-trifluorobenzoic acid and benzyl alcohol before adding the benzyl halide. This ensures the primary nucleophile is the phenoxide of the benzoic acid derivative, not the benzyl alkoxide.
-
Optimize the Reactants: The ideal approach is to use 2,3,4-trifluorobenzoic acid and benzyl alcohol with a strong base like NaH. This avoids having two different electrophiles (the benzoic acid ring and a benzyl halide) competing for the same nucleophile.
-
Question 4: During workup or upon standing, I'm observing the formation of 2,3-difluoro-4-hydroxybenzoic acid. What is causing this debenzylation?
Answer:
The benzyl ether is a protecting group, and its cleavage indicates that the molecule is being exposed to conditions that facilitate its removal.[6][7]
-
Causality (Expertise):
-
Acidic Cleavage: Benzyl ethers are susceptible to cleavage under strong acidic conditions.[6] If your aqueous workup involves washing with a strong acid (e.g., concentrated HCl) to neutralize the base, you may be inadvertently cleaving the ether.
-
Hydrogenolysis: While less common in this specific synthesis, trace metal contamination (e.g., from a previous reaction in the same flask) can catalyze reductive cleavage (hydrogenolysis) if a hydrogen source is present.[8]
-
-
Troubleshooting Protocol (Trustworthiness):
-
Modify Workup: Use a milder acid for neutralization, such as dilute citric acid or saturated ammonium chloride (NH₄Cl) solution. Ensure the pH does not drop to extremely low levels.
-
Purification Conditions: Avoid using purification methods that involve strongly acidic conditions. For silica gel chromatography, you can neutralize the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Ensure Clean Glassware: Use scrupulously clean, metal-free glassware to eliminate any potential for catalytic debenzylation.
-
Question 5: My yield is low, and I've identified 1-(benzyloxy)-2,3-difluorobenzene as a major byproduct. What is causing decarboxylation?
Answer:
Decarboxylation of benzoic acids, especially those activated by other functional groups, can occur at elevated temperatures.[9][10]
-
Causality (Expertise): The C-C bond between the aromatic ring and the carboxyl group can cleave under thermal stress, releasing CO₂. This process is often facilitated by the presence of copper salts or occurs in high-boiling point polar aprotic solvents (like DMF or DMSO) at temperatures exceeding ~140-150 °C.[10]
-
Troubleshooting Protocol (Trustworthiness):
-
Strict Temperature Control: This is the most critical parameter. Ensure your reaction temperature does not exceed 120 °C. Use a reliable temperature controller and monitor the internal reaction temperature.
-
Solvent Choice: If decarboxylation persists, consider switching to a lower-boiling point solvent that still allows for a sufficient reaction rate, such as dioxane or acetonitrile, although this may require longer reaction times.
-
Avoid Copper Catalysts: Unless specifically required for a different transformation, ensure no copper contamination is present, as it can catalyze decarboxylation.[10]
-
Summary of Potential Issues & Solutions
| Issue / Side Product | Likely Cause | Recommended Solution(s) |
| Incomplete Reaction (Unreacted Starting Material) | Insufficient base strength; Low temperature; Short reaction time. | Use a stronger base (e.g., NaH); Increase temperature to 80-120 °C; Increase reaction time. |
| 2-(Benzyloxy) Isomer (Regioisomer Formation) | High reaction temperature; Electronic activation of C2 position. | Lower reaction temperature; Use a sterically bulky base (KOtBu). |
| Dibenzyl Ether | SN2 side reaction between benzyl alkoxide and benzyl halide. | Use benzyl alcohol/NaH instead of benzyl halide; Add benzyl halide slowly if its use is necessary. |
| Debenzylation (Formation of 4-Hydroxy Product) | Strongly acidic workup; Trace metal catalysis. | Neutralize with milder acid (citric acid, NH₄Cl); Use base-washed silica for chromatography. |
| Decarboxylation (Loss of COOH group) | Excessive heat (>140 °C); Copper contamination. | Strictly control temperature below 120 °C; Use a lower-boiling solvent if possible. |
Visualizing the Reaction & Side Products
The following diagram illustrates the main synthetic pathway and the points at which common side reactions can occur.
Caption: Main reaction pathway and common side product formations.
Recommended Analytical Protocol
Protocol: HPLC Analysis for Purity and Side Product Identification
This protocol provides a baseline method to separate the starting material, product, and key impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Gradient Elution:
-
Time (min) | % Solvent B
-
---|---
-
0.0 | 30
-
15.0 | 95
-
18.0 | 95
-
18.1 | 30
-
22.0 | 30
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of your crude reaction mixture at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Elution Order:
-
The highly polar, unreacted 2,3,4-trifluorobenzoic acid will elute first.
-
The 2,3-difluoro-4-hydroxybenzoic acid (debenzylation product) will elute next.
-
The desired product, 4-(benzyloxy)-2,3-difluorobenzoic acid , will follow.
-
Less polar impurities like dibenzyl ether and the decarboxylation product will have the longest retention times.
-
References
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
The Organic Chemistry Tutor (YouTube). Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]
-
Khan Academy. Williamson ether synthesis (video). Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
Royal Society of Chemistry. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
National Institutes of Health (NIH). Decarboxylative Hydroxylation of Benzoic Acids. Available from: [Link]
-
Brainly.in. Write reaction showing conversion ofBenzonitrile into benzoic acid. Available from: [Link]
-
ACS Publications. Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
Filo. Write reaction showing conversion of Benzonitrile into benzoic acid.... Available from: [Link]
-
Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available from: [Link]
-
Fluorine Notes. Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Available from: [Link]
-
National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]
-
YouTube. Synthesis of Benzoic Acid from Benzonitrile. Available from: [Link]
-
YouTube. benzyl ether cleavage. Available from: [Link]
-
American Chemical Society. Decarboxylative C-H Arylation of Benzoic Acids under Radical Conditions. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
- Google Patents. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
-
Williams College. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Available from: [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Infinity Learn. Hydrolysis of benzonitrile gives. Available from: [Link]
-
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. Available from: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Benzyloxy)-2,3-difluorobenzoic acid
Welcome to the technical support resource for the purification of 4-(Benzyloxy)-2,3-difluorobenzoic acid. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of 4-(Benzyloxy)-2,3-difluorobenzoic acid I should consider before starting?
-
Structure and Functional Groups: The molecule consists of a difluorobenzoic acid core and a benzyloxy substituent. The carboxylic acid group is polar and capable of strong hydrogen bonding, often leading to dimer formation in the solid state. The benzyloxy group adds significant nonpolar character and steric bulk.
-
Molecular Weight: The molecular weight is approximately 264.22 g/mol .[1]
-
Melting Point (Predicted): The melting point of the parent 2,3-difluorobenzoic acid is 163-165 °C.[2] The addition of the large, nonpolar benzyloxy group will likely alter this, but it is expected to be a crystalline solid with a relatively high melting point. A sharp melting range after recrystallization is a key indicator of purity.
-
Solubility Profile (Inferred): The molecule has dual characteristics. The carboxylic acid moiety suggests solubility in polar protic solvents (like alcohols) and basic aqueous solutions. The large aromatic benzyloxy group suggests solubility in nonpolar organic solvents (like toluene or ethers). This duality is key to selecting an appropriate recrystallization solvent.
Q2: How do I select the best solvent for the recrystallization? This seems complicated.
A2: You are correct; solvent selection is the most critical step and requires careful consideration. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3][4] This differential solubility is the basis of the purification.
Causality: The goal is to create a supersaturated solution upon cooling, from which only the desired compound crystallizes, leaving impurities behind in the "mother liquor."[5] A solvent that dissolves the compound too well at room temperature will result in poor recovery. A solvent that barely dissolves the compound even when boiling is also unsuitable.
Recommended Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a solvent dropwise (start with 0.5 mL) at room temperature and observe solubility.
-
If it is insoluble or sparingly soluble, heat the mixture gently in a water bath.
-
If the solid dissolves completely upon heating, remove the test tube and allow it to cool slowly to room temperature, then in an ice bath.
-
An ideal solvent is one where the compound dissolves when hot and forms abundant crystals upon cooling.
The following table provides a starting point for solvent selection. Given the molecule's structure, single-solvent systems like ethanol or isopropanol, or a mixed-solvent system, are likely candidates.
| Solvent System | Boiling Point (°C) | Rationale & Expected Behavior | Potential Issues |
| Ethanol | 78 | (Recommended Starting Point) The hydroxyl group interacts with the carboxylic acid, while the ethyl chain solubilizes the aromatic portions. Good solubility differential is expected. | May be too good a solvent, potentially requiring a mixed system with water to reduce solubility at cold temperatures. |
| Isopropanol | 82 | Similar to ethanol but slightly less polar. May offer a better solubility curve. | Slower to evaporate from final crystals due to higher boiling point. |
| Ethanol/Water | Variable | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol ("solvent"), and hot water ("anti-solvent") is added dropwise until turbidity appears. The solution is then reheated to clarify and cooled slowly. | Oiling out can occur if too much anti-solvent is added or if cooling is too rapid.[6] |
| Toluene/Hexane | Variable | A nonpolar system. The compound is dissolved in hot toluene, and hexane is added as the anti-solvent. This targets the nonpolar nature of the molecule. | May not be effective if polar impurities are present. Toluene has a high boiling point, making it difficult to remove completely.[7] |
| Ethyl Acetate | 77 | A moderately polar solvent that is often effective for compounds with mixed polarity.[8] | Can be a very strong solvent for this compound, potentially leading to low recovery. |
Experimental Workflow & Troubleshooting Guide
Q3: Can you provide a detailed, step-by-step protocol for the recrystallization?
A3: Certainly. This protocol is based on a single-solvent system (e.g., Ethanol).
Protocol: Single-Solvent Recrystallization
-
Dissolution:
-
Place your crude 4-(Benzyloxy)-2,3-difluorobenzoic acid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling).[9]
-
Add the chosen solvent (e.g., Ethanol) portion-wise to the flask. Start with a small amount and add more as needed.
-
Heat the mixture on a hot plate with gentle swirling. Add the minimum amount of boiling solvent required to fully dissolve the solid. This creates a saturated solution and is key to maximizing yield.[3]
-
-
Hot Filtration (If Necessary):
-
If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration.
-
Pre-heat a separate flask containing a small amount of solvent, along with a stemless funnel and fluted filter paper.
-
Quickly pour the hot, saturated solution through the pre-heated filtration setup. This step prevents premature crystallization of your product in the funnel.[10]
-
-
Crystallization:
-
Cover the flask containing the clear solution with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as the crystal lattice has time to form correctly, excluding impurities.[11]
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Using cold solvent minimizes the loss of your purified product.
-
-
Drying:
-
Dry the crystals thoroughly to remove all traces of solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period, followed by drying in a vacuum oven (ensure the temperature is well below the melting point).
-
Workflow for Recrystallization
Here is a diagram illustrating the key decision points in the recrystallization process.
Caption: Experimental workflow for recrystallization.
Q4: My compound "oiled out" instead of crystallizing. What happened and what should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is very high, causing a significant melting point depression.[6][9] The resulting oil rarely forms pure crystals and often solidifies into an amorphous, impure glass.
Troubleshooting Steps:
-
Re-dissolve: Heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point of the solution.
-
Promote Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask by placing it on a wooden block or paper towels.[9]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites that induce crystallization.[12]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.
-
Re-evaluate Solvent: If oiling out persists, the solvent system may be inappropriate. Consider switching to a solvent with a lower boiling point or a different mixed-solvent system.
Q5: No crystals are forming, even after cooling in an ice bath. What's wrong?
A5: This is a common issue that usually points to one of two problems: too much solvent was used, or the solution is supersaturated but reluctant to nucleate.
Troubleshooting Steps:
-
Too Much Solvent: This is the most likely cause. The solution is not saturated enough for crystals to form.
-
Solution: Re-heat the flask on a hot plate and gently boil off a portion of the solvent.[9] Allow it to cool again. Repeat until you see crystal formation upon cooling.
-
-
Inducing Crystallization: If the solution is saturated but no crystals form, you need to induce nucleation.
-
Scratch Method: Use a glass stirring rod to scratch the inner surface of the flask.[12] The microscopic scratches provide a surface for the first crystals to form.
-
Seed Crystal: Add a tiny amount of the original crude material to act as a template for crystal growth.
-
Flash Freeze: For stubborn cases, cool a glass rod in dry ice/acetone and touch it to the surface of the solution to induce rapid, localized crystal formation, which can then seed the rest of the solution.
-
Troubleshooting Flowchart
Caption: Troubleshooting guide for common recrystallization issues.
Q6: How do I confirm the purity of my recrystallized product?
A6: The most common and immediate way to assess purity after recrystallization is by measuring the melting point.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the melting point to be lower and the range to be broader. Compare the melting point of your crude material with the final recrystallized product.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. After developing, the purified sample should ideally show a single spot, whereas the crude sample may show multiple spots corresponding to impurities.
-
Spectroscopic Methods: For definitive characterization, techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared) spectroscopy can confirm the structure and identify any remaining impurities.
References
- Knapik, A. A., et al. (2008). 2,3-Difluoro-benzoic acid. Acta Crystallographica Section E, Structure Reports Online, 64(Pt 2), o466.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)-3,4-difluorobenzoic acid. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Lab Techniques. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(7). Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chem Lab. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. American Journal of Analytical Chemistry, 4(10). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. In Organic Chemistry Lab Techniques. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Publications. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]
-
jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Pires, R. (2020, August 6). Selecting a recrystallization solvent [Video]. YouTube. Retrieved from [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]
Sources
- 1. 2-(Benzyloxy)-3,4-difluorobenzoic acid | C14H10F2O3 | CID 151244602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. westfield.ma.edu [westfield.ma.edu]
optimizing reaction conditions for 4-(Benzyloxy)-2,3-difluorobenzoic acid synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this multi-step synthesis. The protocols and advice herein are grounded in established chemical principles and aim to empower you to optimize your reaction conditions for higher yields and purity.
I. Synthetic Overview & Key Challenges
The synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid is typically achieved through a two-step process:
-
Williamson Ether Synthesis: Benzylation of a protected 2,3-difluoro-4-hydroxybenzoic acid, most commonly the methyl ester, to form methyl 4-(benzyloxy)-2,3-difluorobenzoate.
-
Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.
While seemingly straightforward, the electron-withdrawing nature of the difluorinated phenyl ring and the specific functionalities involved can present several challenges. This guide will address these potential issues in a targeted question-and-answer format.
Technical Support Center: Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.
Introduction to the Synthesis
The synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid is a critical process in the development of various pharmaceutical compounds. The primary route involves the protection of the hydroxyl group of 2,3-difluoro-4-hydroxybenzoic acid as a benzyl ether. This is typically achieved through a Williamson ether synthesis, a robust and widely used method. However, like any chemical transformation, this process is not without its potential pitfalls, which can lead to the formation of various impurities that may compromise the quality and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a detailed, question-and-answer-based approach to identify, understand, and mitigate the formation of common impurities.
Synthetic Pathway Overview
The logical pathway for the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid is a two-step process starting from a readily available precursor.
Caption: Formation of isomeric impurities during intermediate synthesis.
Category 2: Impurities from the Williamson Ether Synthesis
The Williamson ether synthesis is the core reaction for introducing the benzyl protecting group. While effective, it is susceptible to several side reactions that can introduce impurities into your final product.
Question 2: My reaction is incomplete, and I have a significant amount of unreacted 2,3-difluoro-4-hydroxybenzoic acid in my product. What's going wrong?
Answer: Incomplete reaction is a common issue and is typically related to the deprotonation of the phenolic hydroxyl group.
-
Root Cause & Causality:
-
Insufficient Base: The base used (e.g., potassium carbonate, sodium hydroxide) may not be strong enough or used in sufficient stoichiometric amounts to fully deprotonate the phenol. The acidity of the carboxylic acid group can also consume some of the base.
-
Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture with poor reaction kinetics.
-
Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
-
Troubleshooting Workflow:
Technical Support Center: Optimizing the Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. By understanding the reaction mechanism and critical parameters, you can significantly improve yield and purity.
The target molecule is typically synthesized via a Williamson ether synthesis, a robust and widely used method for forming C-O bonds.[1][2] The reaction involves the deprotonation of the phenolic hydroxyl group on 2,3-difluoro-4-hydroxybenzoic acid, followed by a nucleophilic substitution (SN2) reaction with benzyl bromide.[3][4] While straightforward in principle, several factors can lead to suboptimal results. This guide provides in-depth troubleshooting advice and optimized protocols to ensure a successful outcome.
General Synthetic Scheme
The core reaction is the O-alkylation of the phenolic starting material.
Caption: General scheme for Williamson ether synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges in a question-and-answer format, providing both the cause and the solution.
Issue 1: Low or Incomplete Conversion of Starting Material
Question: "My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 2,3-difluoro-4-hydroxybenzoic acid. What are the likely causes and how can I improve conversion?"
Answer: This is a common issue often related to insufficient deprotonation of the starting material or suboptimal reaction conditions. Let's break down the potential causes:
-
Inadequate Base Strength or Stoichiometry: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.[3][4] The carboxylic acid proton is more acidic than the phenolic proton and will be deprotonated first. Therefore, at least two equivalents of base are required to deprotonate both acidic sites.
-
Poor Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[6]
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[6] These solvents effectively dissolve the reactants but do not hinder the nucleophile, accelerating the SN2 reaction.
-
-
Suboptimal Temperature: Like most SN2 reactions, this synthesis requires energy to overcome the activation barrier.
-
Solution: The reaction is typically conducted at temperatures between 50 and 100 °C.[6] If conversion is low at 50 °C, consider increasing the temperature to 70-80 °C and monitoring the reaction progress.
-
-
Reagent Quality: The purity of your starting material and benzyl bromide is crucial. Old or impure benzyl bromide may have partially hydrolyzed to benzyl alcohol, reducing its effectiveness.
-
Solution: Use freshly purchased or purified benzyl bromide. Ensure your 2,3-difluoro-4-hydroxybenzoic acid is dry and of high purity.
-
Issue 2: Formation of Key Impurities
Question: "My crude product is impure. Besides the starting material, what other byproducts might be forming and how can I prevent them?"
Answer: Several side reactions can compete with the desired O-alkylation, leading to a complex product mixture.
-
Benzyl Ester Formation: The carboxylate, formed after deprotonation of the benzoic acid, is also a nucleophile and can react with benzyl bromide to form benzyl 4-(benzyloxy)-2,3-difluorobenzoate. This is a very common side reaction when synthesizing phenolic acids.[7]
-
Prevention: This side reaction is difficult to avoid completely under these conditions. The primary way to manage this is during the work-up. The ester can be hydrolyzed back to the desired carboxylic acid by adding a basic saponification step (e.g., with NaOH) followed by re-acidification.
-
-
Dibenzylated Product: Over-alkylation can occur, where both the hydroxyl and carboxyl groups are benzylated.
-
Prevention: Use a slight excess (1.05-1.2 equivalents) of benzyl bromide. Using a large excess significantly increases the probability of forming the dibenzylated product.
-
-
Elimination (E2) Products: While benzyl bromide is a primary halide and strongly favors substitution, forcing conditions (very high temperatures or a very strong, sterically hindered base) could potentially lead to minor elimination byproducts.[6]
-
Prevention: Maintain the reaction temperature below 100 °C and use a non-hindered base like K₂CO₃ or NaH.
-
Issue 3: Challenges in Product Isolation & Purification
Question: "My crude product is an oil that is difficult to crystallize, and purification by column chromatography is proving difficult. What are the best practices for work-up and purification?"
Answer: Isolation issues often stem from residual reagents or byproducts. A robust work-up is key.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, cool the mixture and quench by adding water.
-
Acidification: Acidify the aqueous mixture with an acid like 6M HCl until the pH is ~2.[8] This ensures the carboxylic acid product is protonated and will partition into the organic layer.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Washes: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.[9]
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. A common and effective solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol, then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to form pure crystals.
-
Dealing with Oils: If the product oils out, it may be due to impurities. Try dissolving the oil in a solvent like dichloromethane, washing it again with dilute acid and water, drying thoroughly over Na₂SO₄, and re-concentrating. If it remains an oil, purification via column chromatography on silica gel may be necessary.
-
Process Optimization Data
The choice of base and solvent significantly impacts reaction time and yield. The following table provides a general guide based on established principles of Williamson ether synthesis.
| Base (2.2 eq.) | Solvent | Typical Temp. | Relative Reaction Rate | Key Considerations |
| K₂CO₃ | DMF | 70-90 °C | Moderate | Standard, reliable conditions. Easy to handle. |
| Cs₂CO₃ | Acetonitrile | 60-80 °C | Fast | More expensive but often gives higher yields due to the "caesium effect." |
| NaH (60%) | Anhydrous DMF | 25-60 °C | Very Fast | Highly effective but requires strict anhydrous conditions. Flammable gas (H₂) is evolved. |
| NaOH | Ethanol | Reflux | Slow | Protic solvent reduces nucleophilicity, leading to slower rates and potential side reactions. Not recommended. |
Visual Workflow and Troubleshooting Diagrams
Caption: Recommended workflow for synthesis and purification.
Caption: Troubleshooting flowchart for low yield issues.
Frequently Asked Questions (FAQs)
-
Q1: Why must I use more than two equivalents of base? A1: You have two acidic protons: one on the carboxylic acid (pKa ~4) and one on the phenol (pKa ~8-10). The carboxylic acid is significantly more acidic and will be deprotonated first. You need one equivalent of base for the carboxylic acid and a second for the phenol to generate the reactive phenoxide. A slight excess (e.g., 2.2 eq total) helps drive the reaction to completion.
-
Q2: Can I use benzyl chloride instead of benzyl bromide? A2: Yes, but the reaction will be slower. Bromide is a better leaving group than chloride, so benzyl bromide is more reactive in SN2 reactions. If using benzyl chloride, you may need to increase the reaction temperature or time.
-
Q3: What are the key safety precautions? A3: Benzyl bromide is a lachrymator (causes tearing) and irritant; always handle it in a well-ventilated fume hood.[5] DMF is a potential reproductive toxin. Sodium hydride (NaH) reacts violently with water to produce flammable hydrogen gas; it must be handled under an inert atmosphere and quenched carefully.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Q4: How do I confirm the structure of my final product? A4: The structure should be confirmed using standard analytical techniques. ¹H NMR spectroscopy should show the disappearance of the phenolic -OH peak and the appearance of a singlet around 5 ppm for the benzylic (-CH₂-) protons, in addition to the aromatic protons. ¹³C NMR, mass spectrometry, and melting point analysis will provide further confirmation of structure and purity.
Optimized Experimental Protocol
Materials:
-
2,3-Difluoro-4-hydroxybenzoic acid (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground (2.2 eq)
-
Benzyl bromide (BnBr) (1.1 eq)[5]
-
Anhydrous N,N-dimethylformamide (DMF)[5]
-
Ethyl acetate (EtOAc)
-
6M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol & Deionized water for recrystallization
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Add anhydrous DMF (approx. 10 mL per gram of starting material).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath.
-
Maintain stirring at this temperature for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water (approx. 5 times the volume of DMF used).
-
Slowly add 6M HCl with stirring until the pH of the aqueous solution is ~2. A precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, followed by one wash with brine.[9]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add warm deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
References
- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. (n.d.). Google Patents.
-
The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved January 23, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 23, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved January 23, 2026, from [Link]
-
Catak, S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances. Retrieved January 23, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (n.d.). Google Patents.
- Process for the purification of benzoic acid. (n.d.). Google Patents.
-
Benzylation of hydroxyl groups by Williamson reaction. (2021). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
-
Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved January 23, 2026, from [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Retrieved January 23, 2026, from [Link]
- Esterification of hydroxybenzoic acids. (n.d.). Google Patents.
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
-
Pereira, D., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
-
O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 2. francis-press.com [francis-press.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability of the benzyloxy group in 4-(Benzyloxy)-2,3-difluorobenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(Benzyloxy)-2,3-difluorobenzoic acid. This guide is designed to provide in-depth, field-proven insights into the stability and reactivity of the benzyloxy protecting group in this specific molecular context. As researchers, we understand that unexpected side reactions or incomplete deprotections can derail a synthetic campaign. This document serves as a first-line resource to troubleshoot these challenges, grounded in mechanistic principles and established protocols.
The presence of two electron-withdrawing fluorine atoms on the phenyl ring ortho and meta to the benzyloxy group can subtly influence its reactivity compared to unsubstituted analogues. This guide will address these nuances directly.
Section 1: General Stability Profile of the Benzyloxy Group
The benzyl (Bn) ether is a widely used protecting group for hydroxyls, prized for its general stability under a variety of conditions, particularly basic and mildly acidic environments.[1] However, its lability under reductive, strongly acidic, and some oxidative conditions is key to its utility. The following table summarizes its stability profile in the context of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
| Condition Type | Reagent Class | Representative Reagents | Stability Outcome | Mechanistic Rationale & Key Considerations |
| Reductive (Standard Deprotection) | Catalytic Hydrogenolysis | H₂, Pd/C; Ammonium Formate, Pd/C | Labile | This is the most common and efficient method for benzyl ether cleavage. The reaction proceeds via hydrogenolysis of the C-O bond at the benzylic position.[2][3][4] |
| Strongly Acidic | Lewis or Brønsted Acids | BBr₃, BCl₃, HBr in Acetic Acid | Labile | Cleavage occurs via protonation or Lewis acid coordination to the ether oxygen, followed by an SN1 or SN2 displacement by a nucleophile. This method is effective but lacks selectivity if other acid-sensitive groups are present.[2][5] |
| Mildly Acidic | Carboxylic Acids / Buffers | Acetic Acid (AcOH), Trifluoroacetic Acid (TFA) | Generally Stable | Generally stable for short reaction times (e.g., standard Boc-deprotection with TFA), but prolonged exposure or high temperatures can lead to slow cleavage. Always monitor by TLC or LC-MS. |
| Basic | Hydroxides, Carbonates, Amines | LiOH, NaOH, K₂CO₃, Et₃N, Piperidine | Stable | The ether linkage is robust under basic conditions, making it fully compatible with reactions like ester saponification or Fmoc-deprotection.[6] |
| Oxidative | Quinones, Other Oxidants | DDQ, Ceric Ammonium Nitrate (CAN) | Potentially Labile | Simple benzyl ethers are much less reactive towards oxidative cleavage than electron-rich variants like p-methoxybenzyl (PMB) ethers.[7][8] Cleavage with DDQ is possible but may require harsh conditions or specific activation (e.g., photoirradiation).[2] This route is generally not preferred unless reductive methods are incompatible. |
| Organometallic | Grignard, Organolithium Reagents | PhMgBr, n-BuLi | Stable | The benzyloxy group is stable to common organometallic reagents, allowing for reactions at other sites (e.g., the carboxylic acid after conversion to a different functional group). |
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and manipulation of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
FAQ 1: My catalytic hydrogenolysis for debenzylation is sluggish or incomplete. What's wrong?
Catalytic hydrogenolysis, particularly Catalytic Transfer Hydrogenation (CTH), is the gold standard for removing benzyl ethers due to its mildness and efficiency.[4][9][10] However, several factors can impede its success.
Underlying Cause: The reaction is a heterogeneous catalysis process, meaning the substrate in solution must interact with active sites on the solid catalyst surface. Any interference with this process will slow or halt the reaction.
Troubleshooting Matrix:
| Potential Problem | Root Cause Analysis | Recommended Solution & Protocol Adjustment |
| Catalyst Inactivity | Poisoning: Trace impurities, especially sulfur (from thiols, thioethers) or certain nitrogen compounds, can irreversibly bind to palladium active sites.[11] | Action: Use highly purified starting materials. If poisoning is suspected, increase catalyst loading (e.g., from 10 mol% to 20-30 mol%) or pre-treat reagents with a scavenger. |
| Poor Quality/Age: The catalyst may have oxidized over time or possess low intrinsic activity. | Action: Use a fresh bottle of catalyst from a reputable supplier. For critical steps, consider using a new, unopened batch. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for stubborn debenzylations. | |
| Inefficient Hydrogen Transfer | Donor Decomposition: Ammonium formate can decompose, especially if the reaction is heated excessively. | Action: Add the ammonium formate in portions over the course of the reaction. Ensure the reaction temperature does not exceed recommended limits (typically RT to 40 °C). |
| Insufficient Donor: Stoichiometry is critical. Not enough hydrogen donor will lead to an incomplete reaction. | Action: Use a significant excess of the hydrogen donor. A common starting point is 5-10 equivalents of ammonium formate. | |
| Mass Transfer Limitations | Poor Solubility: If the substrate is not fully dissolved, it cannot effectively interact with the catalyst. | Action: Choose a solvent system in which the substrate is highly soluble. Common solvents include MeOH, EtOH, or EtOAc. A co-solvent like THF or Dioxane can be added to improve solubility. |
| Inadequate Stirring: The solid catalyst must be suspended evenly throughout the solution to maximize surface area contact. | Action: Use vigorous stirring with a properly sized stir bar and a flask that allows for an effective vortex. For larger scales, mechanical stirring is recommended. |
Workflow: Troubleshooting Catalytic Transfer Hydrogenation
Caption: Troubleshooting workflow for CTH debenzylation.
Protocol: Catalytic Transfer Hydrogenation (CTH) of 4-(Benzyloxy)-2,3-difluorobenzoic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(Benzyloxy)-2,3-difluorobenzoic acid (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Argon), carefully add Palladium on Carbon (10% w/w, ~0.1 eq by weight of substrate). Safety Note: Pd/C can be pyrophoric and should be handled with care.
-
Solvent & Donor: Add a suitable solvent (e.g., Methanol or Ethanol) to fully dissolve the substrate (~0.1 M concentration). Add ammonium formate (5.0 eq).
-
Reaction Execution: Seal the flask and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product, 4-hydroxy-2,3-difluorobenzoic acid, will be significantly more polar than the starting material. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified further by recrystallization or chromatography if necessary.
FAQ 2: Can I perform reactions on the carboxylic acid without cleaving the benzyloxy group?
Yes. The benzyloxy group is highly stable to most conditions used for carboxylic acid modification, especially basic and neutral coupling conditions.
-
Esterification: Standard Fischer esterification (Alcohol, cat. H₂SO₄) is not recommended as the strong acid and heat can cause debenzylation. Instead, use milder methods like reacting with an alkyl halide (e.g., MeI, EtBr) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (DMF, Acetone).
-
Amide Coupling: This is where the stability of the benzyl ether shines. Standard peptide coupling reagents like EDC/HOBt, HATU, or HBTU with a tertiary amine base (DIPEA, Et₃N) in solvents like DMF or CH₂Cl₂ are fully compatible and will not affect the benzyloxy group.
-
Acid Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride generate HCl as a byproduct and should be used with caution , as this can lead to debenzylation. If this route is necessary, use minimal excess reagent at low temperatures and introduce a non-nucleophilic scavenger base like pyridine if compatible with the desired product.
FAQ 3: My molecule has other reducible groups. How can I deprotect the benzyl ether?
This is a classic problem of chemoselectivity. If groups like azides, nitro groups, alkynes, or some alkenes are present, catalytic hydrogenation is not a viable option as they will be reduced concurrently.
Solution: Employ an orthogonal deprotection strategy.[12][13] For benzyl ethers, the most common non-reductive method is cleavage with a strong Lewis acid.
Deprotection Strategy Decision Tree
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in 4-(benzyloxy)benzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(benzyloxy)benzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a core focus on preventing the formation of unwanted byproducts. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you achieve the highest possible yield and purity.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: My final product is contaminated with a significant amount of benzyl alcohol.
Question: After my reaction and workup, NMR and LC-MS analysis show a persistent benzyl alcohol impurity that is difficult to remove. What is the cause and how can I prevent it?
Answer:
Root Cause Analysis: The presence of benzyl alcohol almost always points to the hydrolysis of your starting material, benzyl chloride (or bromide). Benzyl chloride is highly reactive and susceptible to nucleophilic attack by water.[1] This can occur if:
-
Your reaction solvent is not sufficiently anhydrous.
-
The base you are using (e.g., NaOH, KOH) introduces water into the reaction.
-
Atmospheric moisture is not excluded during the reaction setup and runtime.
The hydrolysis reaction proceeds as follows:
C₆H₅CH₂Cl + H₂O → C₆H₅CH₂OH + HCl
This side reaction not only consumes your benzylating agent but also introduces an impurity with a polarity similar to the starting 4-hydroxybenzoic acid, complicating purification.
Preventative Measures & Protocol Adjustments:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, acetone, or acetonitrile). If using commercially available anhydrous solvents, ensure the bottle is newly opened or has been stored properly under an inert atmosphere.
-
Choice of Base: While NaOH is economical, it is often aqueous or hygroscopic. Consider using a non-hydroxylic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ should be oven-dried before use. NaH is a powerful, non-nucleophilic base that produces hydrogen gas upon reaction with the phenol, driving the formation of the phenoxide without introducing water.[2]
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven to minimize adsorbed water. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.
Issue 2: I am observing a high-boiling, non-polar impurity identified as dibenzyl ether.
Question: My main impurity is dibenzyl ether. How is this formed and what is the best strategy to avoid it?
Answer:
Root Cause Analysis: Dibenzyl ether is a common byproduct in this synthesis and can form via two primary pathways:[3]
-
Self-Condensation of Benzyl Chloride: Under basic conditions, benzyl chloride can react with the benzyl alcohol formed from hydrolysis (see Issue 1). The benzyl alcohol is deprotonated by the base to form a benzyl alkoxide, which then acts as a nucleophile.
-
C₆H₅CH₂OH + Base → C₆H₅CH₂O⁻
-
C₆H₅CH₂O⁻ + C₆H₅CH₂Cl → (C₆H₅CH₂)₂O + Cl⁻
-
-
Direct Reaction with Base: In some cases, particularly with concentrated caustic bases, benzyl chloride can be treated to form the ether directly.[3]
The formation of this byproduct is exacerbated by conditions that favor the hydrolysis of benzyl chloride, as this generates the necessary benzyl alcohol precursor.[4]
Preventative Measures & Protocol Adjustments:
-
Strictly Anhydrous Conditions: As with preventing benzyl alcohol, the most critical step is to eliminate water. This starves the reaction of the benzyl alcohol intermediate needed to form the ether.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 4-hydroxybenzoic acid relative to benzyl chloride. This ensures that the phenoxide is the predominant nucleophile, outcompeting any benzyl alkoxide that might form.
-
Temperature Control: Avoid excessive temperatures. While heat is needed to drive the Williamson ether synthesis, unnecessarily high temperatures can accelerate side reactions. A range of 60-80 °C is typically sufficient for most solvent/base combinations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base and solvent for this synthesis?
A1: The ideal combination depends on your scale, budget, and safety considerations. The Williamson ether synthesis, the core reaction here, is a classic Sₙ2 reaction.[5][6] The goal is to maximize the concentration and nucleophilicity of the 4-hydroxybenzoate anion while minimizing side reactions.
| Base | Solvent | Pros | Cons | Expert Insight |
| NaOH / KOH | Ethanol / Water | Inexpensive, readily available. | Introduces water, promoting hydrolysis and dibenzyl ether formation.[1] | Suitable for initial, less critical syntheses. Requires careful control to minimize byproducts. A phase-transfer catalyst can improve results in biphasic systems.[7] |
| K₂CO₃ | Acetone / DMF | Mild, inexpensive, easy to handle. | Slower reaction times, requires fine powder for good reactivity. | An excellent, reliable choice for high-purity synthesis. DMF is a superior solvent due to its polar aprotic nature, which accelerates Sₙ2 reactions. |
| NaH | Anhydrous DMF / THF | Highly effective, drives reaction to completion, no water byproduct. | Flammable solid, requires careful handling under inert atmosphere.[2] | The gold standard for achieving the highest yield and purity, especially for sensitive substrates or when side reactions must be completely suppressed. |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (1%) will give good separation. The acetic acid suppresses the streaking of the carboxylic acid spots.
-
Visualization: Use a UV lamp (254 nm).
-
Tracking: Spot the starting 4-hydroxybenzoic acid, benzyl chloride, and the co-spotted reaction mixture. The reaction is complete when the 4-hydroxybenzoic acid spot has been completely consumed and a new, less polar spot (the product) has appeared.
Q3: What is the most robust method for purifying the final product?
A3: A multi-step purification process is recommended for achieving high purity (>99%).
-
Aqueous Workup: After the reaction is complete, cool the mixture and quench it with water. Acidify with HCl (e.g., 1M) to a pH of ~2-3. This protonates the carboxylate product, causing it to precipitate, while also ensuring any unreacted phenoxide is protonated.
-
Extraction/Filtration: If using a water-miscible solvent like DMF, you may need to add a large volume of water to fully precipitate the product, which can then be collected by filtration. If using an immiscible solvent, extract the product into an organic layer (e.g., ethyl acetate), wash with brine, dry with MgSO₄ or Na₂SO₄, and evaporate the solvent.
-
Recrystallization: This is the most critical step for removing impurities. Ethanol or a mixture of ethanol and water is an effective solvent system. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The pure 4-(benzyloxy)benzoic acid will crystallize out, leaving impurities like benzyl alcohol and dibenzyl ether in the mother liquor.
-
Column Chromatography: For analytical-grade purity, column chromatography can be used, though it is often unnecessary if the recrystallization is performed carefully.[8]
Visualizing Reaction Pathways
Understanding the desired reaction and potential side reactions is key to troubleshooting.
Primary Synthesis Pathway
The desired reaction is a Williamson Ether Synthesis, which proceeds via an Sₙ2 mechanism.[6][9]
Caption: Desired Sₙ2 pathway for 4-(benzyloxy)benzoic acid synthesis.
Byproduct Formation Pathways
These competing reactions reduce yield and contaminate the product.
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. atamankimya.com [atamankimya.com]
- 4. US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid. This resource is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the laboratory and scale-up synthesis of this important intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
4-(Benzyloxy)-2,3-difluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the benzylation of the phenolic hydroxyl group of 2,3-difluoro-4-hydroxybenzoic acid. While straightforward on a small scale, scaling up this synthesis presents several challenges, including controlling selectivity, managing reaction exotherms, ensuring complete conversion, and achieving efficient purification. This guide aims to provide practical solutions to these issues.
The primary synthetic route is a Williamson ether synthesis, a robust and well-understood reaction.[1][2] This reaction involves the deprotonation of a phenol followed by an SN2 reaction with a benzyl halide.
Synthetic Workflow Overview
The synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid from 2,3-difluoro-4-hydroxybenzoic acid is typically achieved via a Williamson ether synthesis. The general workflow is outlined below.
Caption: General workflow for the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(Benzyloxy)-2,3-difluorobenzoic acid?
A1: The most prevalent method is the Williamson ether synthesis, where 2,3-difluoro-4-hydroxybenzoic acid is treated with a base and a benzylating agent like benzyl bromide or benzyl chloride.[1]
Q2: Why is the phenolic hydroxyl group more reactive than the carboxylic acid group under typical Williamson ether synthesis conditions?
A2: The phenolic proton is more acidic (pKa ~10) than the carboxylic acid proton (pKa ~4-5). However, the carboxylate anion, once formed, is a much weaker nucleophile than the phenoxide anion. The negative charge on the carboxylate is delocalized over two oxygen atoms, making it less available for nucleophilic attack. The phenoxide's negative charge is primarily on the oxygen, making it a stronger nucleophile. Therefore, O-alkylation occurs selectively at the phenolic position.
Q3: What are the recommended starting materials and reagents?
A3:
-
Substrate: 2,3-Difluoro-4-hydroxybenzoic acid[3]
-
Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride.
-
Base: Potassium carbonate (K₂CO₃) is a common and cost-effective choice for scale-up. Sodium hydride (NaH) can also be used for complete deprotonation but requires more stringent anhydrous conditions.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetone, or acetonitrile are typically used.
Q4: How can I monitor the reaction's progress?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (2,3-difluoro-4-hydroxybenzoic acid) and the appearance of the product spot indicate the reaction's progression.
Q5: What are the primary safety concerns during this synthesis?
A5:
-
Benzyl Halides: Benzyl bromide and chloride are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: DMF is a reproductive toxin and should be handled with care. Acetone is highly flammable.
-
Bases: Sodium hydride reacts violently with water and is flammable. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Problem Area 1: Incomplete or Slow Reaction
Q: My reaction has stalled, or the conversion to the product is very low after several hours. What could be the cause?
A: This is a common issue, especially during scale-up. Several factors could be at play.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Base | The base is crucial for deprotonating the phenol, generating the nucleophilic phenoxide. If the base is weak, old, or used in insufficient quantity, the phenoxide concentration will be low, slowing down the SN2 reaction. Solution: Ensure you are using at least 2.0 equivalents of a base like K₂CO₃ to deprotonate both the phenol and the carboxylic acid. If using NaH, 2.0 equivalents are also recommended. Ensure the base is fresh and has been stored correctly. |
| Poor Solvent Choice | The solvent must be able to dissolve the starting materials and facilitate the SN2 reaction. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive.[1] Solution: Switch to a higher-boiling polar aprotic solvent like DMF or DMAc to allow for higher reaction temperatures. Ensure the solvent is anhydrous, as water can consume the base and hydrolyze the benzyl halide. |
| Low Reaction Temperature | Like most SN2 reactions, the rate of this etherification is temperature-dependent. Insufficient heat will lead to a sluggish reaction. Solution: Increase the reaction temperature. For K₂CO₃ in acetone, reflux temperature is common. For DMF, a temperature range of 60-80 °C is typical. Monitor for side-product formation at higher temperatures. |
| Phase Transfer Catalyst | In a heterogeneous mixture (e.g., K₂CO₃ in acetone), the reaction rate can be limited by the transfer of the base into the organic phase. Solution: Add a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 (0.05-0.1 eq) to facilitate the reaction. |
Problem Area 2: Formation of Impurities and Side Products
Q: My crude product shows multiple spots on TLC/HPLC. What are the likely side products and how can I avoid them?
A: Side-product formation is a key challenge in scaling up this synthesis.
Caption: Desired reaction pathway versus a common side reaction.
| Side Product | Formation Mechanism & Prevention Strategy |
| Benzyl 4-(benzyloxy)-2,3-difluorobenzoate | This diester forms when the carboxylic acid of the desired product is also benzylated. This is more likely to occur with stronger bases, higher temperatures, and an excess of benzyl bromide. Prevention: - Use a milder base like K₂CO₃ instead of NaH. - Carefully control the stoichiometry; use only a slight excess of benzyl bromide (1.05-1.1 equivalents). - Maintain a moderate reaction temperature. |
| Unreacted Starting Material | As discussed in Problem Area 1, this is due to incomplete reaction. Prevention: - Ensure sufficient base and adequate reaction time/temperature. |
| Benzyl Alcohol / Dibenzyl Ether | These can form from the hydrolysis or self-condensation of benzyl bromide, especially if moisture is present or if the reaction is heated for an extended period. Prevention: - Use anhydrous solvents and reagents. - Avoid excessively long reaction times. |
Problem Area 3: Difficult Product Purification
Q: I'm having trouble isolating a pure, crystalline product. My product is an oil, or it co-elutes with impurities during chromatography.
A: Purification can be challenging, but a systematic approach to the work-up can significantly improve the final product's purity.
| Issue | Recommended Solution |
| Product is an oil | The crude product may contain residual DMF or benzyl alcohol, which can inhibit crystallization. Solution: 1. Thorough Work-up: After quenching the reaction with water, perform multiple extractions with a suitable solvent like ethyl acetate. 2. Back-Extraction: Wash the combined organic layers with water and then brine to remove DMF. A dilute LiCl wash can also be effective for removing DMF. 3. Azeotropic Removal: If residual solvent is suspected, co-evaporate the crude oil with a solvent like toluene under reduced pressure. |
| Difficulty in Crystallization | The presence of impurities can disrupt the crystal lattice formation. Solution: 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., NaHCO₃ solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like benzyl 4-(benzyloxy)-2,3-difluorobenzoate) in the organic layer. Re-acidify the aqueous layer with HCl to precipitate the pure product, which can then be filtered. 2. Recrystallization: Try recrystallizing from a suitable solvent system. Common choices include ethyl acetate/hexanes, ethanol/water, or toluene. |
| Co-elution in Chromatography | The desired product and the benzylated ester side product can have similar polarities, making separation difficult. Solution: The acid-base extraction described above is the most effective method to separate these two compounds before attempting chromatography. If chromatography is necessary, use a shallow gradient and consider specialized silica gel. |
Problem Area 4: Scale-Up Specific Challenges
Q: We achieved a 90% yield in the lab, but only 60% on a larger scale. What factors are critical for a successful scale-up?
A: Scale-up introduces challenges related to heat and mass transfer.[4]
| Challenge | Explanation & Mitigation Strategy |
| Exotherm Control | The benzylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions and safety hazards. Mitigation: - Slow Addition: Add the benzyl bromide solution dropwise to the reaction mixture at a controlled rate. - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system. - Dilution: Running the reaction at a lower concentration can help manage the exotherm, though this may impact reaction kinetics and throughput. |
| Mixing and Mass Transfer | Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side-product formation. It can also result in incomplete deprotonation if the base is a solid (like K₂CO₃). Mitigation: - Appropriate Agitation: Use an overhead stirrer with a properly designed impeller to ensure good mixing. - Homogenization: Ensure the solid base is finely powdered to maximize its surface area. |
| Reaction Time | Reactions often take longer to reach completion on a larger scale due to slower heat and mass transfer. Mitigation: - Monitor Closely: Do not rely solely on the time it took on the lab scale. Continue to monitor the reaction by HPLC/TLC until completion. |
Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific equipment and scale.
Materials:
-
2,3-Difluoro-4-hydroxybenzoic acid (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: Charge a clean, dry, inerted reactor with 2,3-difluoro-4-hydroxybenzoic acid and finely powdered potassium carbonate.
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Heating & Stirring: Begin vigorous stirring and heat the mixture to 60-70 °C.
-
Reagent Addition: Slowly add benzyl bromide dropwise over 30-60 minutes, monitoring the internal temperature to control any exotherm.
-
Reaction: Maintain the reaction at 60-70 °C and monitor its progress by TLC or HPLC (typically 4-8 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water.
-
Acidify the aqueous mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then brine to remove DMF.
-
-
Purification (Acid-Base Wash):
-
Wash the ethyl acetate solution with saturated NaHCO₃ solution. The product will move to the aqueous layer.
-
Separate the layers. Keep the aqueous layer.
-
Wash the organic layer once more with NaHCO₃ solution and combine the aqueous layers.
-
Slowly acidify the combined aqueous layers with 1M HCl to precipitate the product.
-
Stir the resulting slurry for 30 minutes in an ice bath.
-
-
Isolation:
-
Filter the solid product and wash the filter cake with cold water.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
References
- Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 23, 2026, from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (n.d.). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved January 23, 2026, from [Link]
-
SpringerLink. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]
-
Nature. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved January 23, 2026, from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved January 23, 2026, from [Link]
-
DOI. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid. Retrieved January 23, 2026, from [Link]
-
DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). 3,5-Difluorobenzoic acid. Retrieved January 23, 2026, from [Link]
Sources
Technical Support Center: Monitoring the Synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid by TLC
Welcome to the technical support guide for monitoring the synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reaction monitoring effectively. This guide is structured as a dynamic resource to address the practical challenges encountered in the lab.
Understanding the Synthesis Pathway and TLC Analysis
The synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid is typically a two-step process. Effective TLC monitoring requires understanding the polarity changes at each stage.
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of a starting material, such as Methyl 2,3-difluoro-4-hydroxybenzoate, is alkylated with benzyl bromide. This reaction converts a polar phenol into a less polar ether.
Step 2: Saponification (Ester Hydrolysis). The methyl ester intermediate is hydrolyzed to the final carboxylic acid product. This step increases the polarity of the molecule due to the formation of the carboxylic acid group.
Your TLC plate is a visual map of this polarity journey. By interpreting the spots, you can determine if the reaction is progressing, stalled, or complete.
Troubleshooting Guide: Addressing Common TLC Issues
This section tackles specific problems you might observe on your TLC plate during the synthesis.
Question: My spots are streaking and I can't get a clear Rf value, especially for the final product. What's happening and how do I fix it?
Answer: This is the most common issue when dealing with carboxylic acids on standard silica gel plates.
-
Causality: Silica gel is acidic (SiO₂·xH₂O). A basic or, in this case, a highly polar and acidic compound like a carboxylic acid can have very strong, sometimes irreversible, interactions with the stationary phase. The molecules "stick" and "unstick" inconsistently as the solvent moves, causing them to drag or "streak" up the plate instead of moving as a compact spot.[1]
-
Solution: The key is to suppress the ionization of the carboxylic acid. By adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (eluent), you create an acidic environment.[1] This ensures the benzoic acid derivative remains in its protonated, less polar form (-COOH) rather than its carboxylate form (-COO⁻), allowing it to travel up the plate as a well-defined spot.
Question: I've run my TLC, but all my spots are either clumped at the bottom (baseline) or have shot to the top (solvent front). How do I get better separation?
Answer: This is a classic mobile phase polarity issue. The goal of TLC is to have your compounds of interest with Retention Factor (Rf) values ideally between 0.2 and 0.8 for good separation and accurate assessment.[2]
-
Spots at the Baseline (Low Rf): Your eluent is not polar enough. The compounds are sticking strongly to the polar silica gel and not moving with the non-polar solvent.
-
Solution: Increase the polarity of your mobile phase. For a common Hexane/Ethyl Acetate system, this means increasing the proportion of ethyl acetate. For example, move from a 4:1 Hexane:EtOAc mixture to a 2:1 or 1:1 mixture.[3]
-
-
Spots at the Solvent Front (High Rf): Your eluent is too polar. The compounds are highly soluble in the mobile phase and have little interaction with the stationary phase, so they travel with the solvent front.
-
Solution: Decrease the polarity of your mobile phase. Reduce the proportion of the polar component (e.g., ethyl acetate) in your mixture.[3]
-
Question: In Step 1 (ether synthesis), my starting phenol spot is still very intense after hours, and I see a new, fast-moving spot near the solvent front. Is the reaction working?
Answer: This pattern suggests your reaction has stalled or is proceeding very slowly. The intense starting material spot indicates it is not being consumed. The new, high-Rf spot is likely your unreacted benzyl bromide, which is significantly less polar than the other aromatic compounds.
-
Potential Causes & Solutions:
-
Ineffective Deprotonation: The base (e.g., K₂CO₃) may be old or not strong enough to fully deprotonate the phenol. Ensure you are using a fresh, anhydrous base.
-
Low Temperature: Williamson ether syntheses often require heat to overcome the activation energy. Typical temperatures range from 50-100°C.[4]
-
Solvent Choice: The reaction proceeds via an SN2 mechanism, which is favored by polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation (K⁺) but not the phenoxide nucleophile, making it more reactive.[4][5]
-
Question: I see multiple, unexpected spots on my TLC plate. How do I identify them?
Answer: Unexpected spots can be impurities, side-products, or artifacts.
-
Possible Identities:
-
Side-Products: In Williamson ether synthesis involving phenols, a potential side reaction is C-alkylation, where the benzyl group attaches to the carbon of the aromatic ring instead of the oxygen.[6] This would create an isomer with a polarity very similar to your desired product, appearing as a close spot.
-
Hydrolyzed Reagent: If any water is present, benzyl bromide can hydrolyze to form benzyl alcohol, which will appear as a distinct spot.
-
Contamination: Accidental contamination from glassware or touching the plate surface can introduce spots.[7]
-
-
Troubleshooting Workflow: Use the "co-spotting" technique. On your TLC plate, spot your starting material in one lane, your reaction mixture in the middle lane, and a mix of your starting material and reaction mixture in the third lane (the "co-spot"). If a spot in your reaction mixture is the starting material, its intensity will increase in the co-spot lane.[2]
Question: I can't see any spots under the UV lamp. Does this mean my reaction failed?
Answer: Not necessarily. While the aromatic rings in your reactants and products should be UV-active, their concentration might be too low to detect.[8] Before concluding the reaction failed, try more sensitive visualization methods.
-
Alternative Visualization Techniques:
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber with a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow spots. This is a great general-purpose, non-destructive method.[9]
-
Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for compounds that can be oxidized (e.g., alcohols, phenols). Spots will appear yellow or white on a purple background. It is a destructive method.
-
Bromocresol Green Stain: This is a pH-indicator stain that is excellent for visualizing acidic compounds. Your final product, 4-(Benzyloxy)-2,3-difluorobenzoic acid, will appear as a distinct yellow spot on a blue background.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring this synthesis?
For Step 1 (Williamson ether synthesis), a good starting point is a 3:1 mixture of Hexane:Ethyl Acetate. For Step 2 (saponification), where the product is more polar, a 1:1 Hexane:Ethyl Acetate mixture, often with 1% acetic acid, is a reasonable starting point.
Q2: How should I prepare my reaction sample for TLC spotting?
Take a small aliquot (a drop on the end of a glass pipette) from the reaction mixture and dissolve it in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL). This dilution is crucial to prevent overloading the TLC plate, which can cause streaking.[7]
Q3: How do I interpret the relative Rf values for this specific reaction?
-
Step 1: The starting phenol (Methyl 2,3-difluoro-4-hydroxybenzoate) is the most polar and will have the lowest Rf . The product (Methyl 4-(benzyloxy)-2,3-difluorobenzoate) is a less polar ether and will have a higher Rf . Benzyl bromide will be near the solvent front .
-
Step 2: The starting ester (Methyl 4-(benzyloxy)-2,3-difluorobenzoate) is less polar and will have a higher Rf . The final product (4-(Benzyloxy)-2,3-difluorobenzoic acid) is more polar due to the carboxylic acid and will have a lower Rf than the ester.
Q4: How can I definitively confirm the identity of a spot?
The most reliable method in a teaching or development lab is to run a TLC with authentic standards. Spot the commercial starting material in one lane, your reaction mixture in another, and a pure sample of the expected product (if available) in a third lane. If the Rf values match under the same conditions, it provides strong evidence of identity.[2]
Data & Protocols
Table 1: Recommended TLC Mobile Phase Systems
| Reaction Stage | Primary Eluent System | Modifier (if needed) | Purpose of Modifier |
| Step 1: Ether Synthesis | 4:1 to 2:1 Hexane:Ethyl Acetate | None | Good separation between the polar phenol starting material and the less polar ether product. |
| Step 2: Saponification | 2:1 to 1:1 Hexane:Ethyl Acetate | 0.5-1% Acetic Acid | Prevents streaking of the final carboxylic acid product. |
| Polar Compounds | 9:1 Dichloromethane:Methanol | 0.5-1% Acetic Acid | For resolving highly polar compounds that do not move in Hexane/EtOAc systems. |
Table 2: Expected Compound Behavior on Silica Gel TLC
| Compound | Expected Relative Rf | Primary Visualization | Notes |
| Methyl 2,3-difluoro-4-hydroxybenzoate | Low | UV (254 nm) | Starting material for Step 1. |
| Benzyl Bromide | Very High | UV (254 nm), Iodine | Can be faint; often near the solvent front. |
| Methyl 4-(benzyloxy)-2,3-difluorobenzoate | Medium-High | UV (254 nm) | Product of Step 1, Starting material for Step 2. |
| 4-(Benzyloxy)-2,3-difluorobenzoic acid | Medium-Low | UV (254 nm), Bromocresol Green | Final product. Prone to streaking without acid modifier. |
| Benzyl Alcohol | Medium | UV (254 nm), KMnO₄ Stain | Potential byproduct from hydrolysis of excess benzyl bromide. |
Protocol: Standard TLC Monitoring Procedure
-
Prepare the Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front. Cover the chamber.
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Use a capillary tube to apply a small spot of your diluted reaction mixture onto the baseline. If using standards or co-spotting, apply them in separate, evenly spaced lanes. Ensure the spots are small and concentrated.[2]
-
Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8] If needed, proceed to chemical staining (e.g., iodine or a permanganate dip).
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[2] Compare the spot intensities to assess reaction progress.
Visualization of Workflows
A logical approach is critical for effective troubleshooting. The following diagrams illustrate decision-making processes for TLC analysis.
Caption: A decision tree for troubleshooting common TLC problems.
Caption: Logical workflow for using TLC to determine reaction completion.
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Khan Academy. (n.d.). Thin layer chromatography (TLC). [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Grainger, J. (n.d.). TLC Visualization Methods. University of Colorado Boulder. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). Stains for Developing TLC Plates. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Alwsci Blogs. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
Sources
- 1. chembam.com [chembam.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. faculty.washington.edu [faculty.washington.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced reactivity of fluorinated organic compounds is of paramount importance. The strategic placement of a fluorine atom on an aromatic ring can dramatically alter a molecule's chemical properties, influencing everything from its acidity to its metabolic stability and binding affinity. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated benzoic acid isomers, offering both theoretical explanations and practical experimental insights to inform your research and development endeavors.
The Decisive Influence of Fluorine Substitution
The reactivity of a substituted benzoic acid is fundamentally governed by the electronic and steric environment of its carboxylic acid group. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which tends to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect (+R). The interplay of these opposing electronic forces, along with steric considerations, dictates the distinct reactivity profile of each isomer.
A primary and quantifiable measure of a carboxylic acid's reactivity, particularly its propensity to donate a proton, is its acid dissociation constant (pKa). A lower pKa value signifies a stronger acid and, by extension, a more stabilized conjugate base. This increased stability often correlates with a more electrophilic carboxyl carbon, suggesting enhanced reactivity towards nucleophiles in reactions such as esterification and amide bond formation.
Quantitative Comparison of Acidity
The pKa values of the fluorinated benzoic acid isomers in water at 25°C provide a clear quantitative measure of the electronic impact of fluorine's position on the acidity of the carboxyl group.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86[1] |
| 4-Fluorobenzoic Acid | 4.14[2] |
These values unequivocally demonstrate that all three fluorinated isomers are more acidic than benzoic acid itself, with the ortho isomer exhibiting a markedly lower pKa.
Deconstructing the Isomeric Differences: A Mechanistic Perspective
The observed trend in acidity and, by extension, general reactivity, can be rationalized by dissecting the electronic and steric effects at play for each isomer.
2-Fluorobenzoic Acid (ortho-isomer): The Power of Proximity
The significantly enhanced acidity of 2-fluorobenzoic acid is a classic example of the "ortho effect". This phenomenon arises from a combination of factors:
-
Dominant Inductive Effect: The electron-withdrawing inductive effect (-I) of the fluorine atom is at its strongest in the ortho position due to its close proximity to the carboxylic acid group. This potent effect significantly stabilizes the negative charge of the carboxylate anion formed upon deprotonation.
-
Steric Inhibition of Resonance: The steric hindrance between the ortho-fluorine atom and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in the case of the carboxylate anion, would be destabilizing. This steric inhibition of resonance further enhances the acidity.
-
Intramolecular Hydrogen Bonding: In the conjugate base, there is the potential for intramolecular hydrogen bonding between the carboxylate and the ortho-fluorine, although this is a weaker interaction compared to the inductive and steric effects.
3-Fluorobenzoic Acid (meta-isomer): A Purely Inductive Influence
In the meta position, the fluorine atom is too far to engage in resonance with the carboxyl group. Therefore, its influence is almost exclusively due to its electron-withdrawing inductive effect (-I). While this effect is weaker than in the ortho position due to the increased distance, it is still substantial enough to increase the acidity of 3-fluorobenzoic acid compared to benzoic acid.
4-Fluorobenzoic Acid (para-isomer): A Tale of Two Opposing Forces
The para isomer presents a fascinating case where the inductive and resonance effects are in direct opposition.
-
Inductive Effect (-I): The electron-withdrawing inductive effect of fluorine pulls electron density away from the ring, stabilizing the carboxylate anion and increasing acidity.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the benzene ring's π-system. This electron-donating resonance effect increases the electron density at the carbon atom attached to the carboxyl group, which destabilizes the carboxylate anion and decreases acidity.
In the case of 4-fluorobenzoic acid, the inductive effect slightly outweighs the resonance effect, resulting in a marginal increase in acidity compared to benzoic acid. However, the opposing resonance effect makes it the least acidic of the three fluorinated isomers.[3]
Diagrammatic Representation of Electronic Effects
Caption: Dominant electronic and steric effects in fluorinated benzoic acid isomers.
Experimental Protocol: Comparative Esterification of Fluorinated Benzoic Acid Isomers
This protocol outlines a method for the acid-catalyzed esterification of the three fluorinated benzoic acid isomers with methanol. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative reaction rates.
Materials:
-
2-Fluorobenzoic Acid
-
3-Fluorobenzoic Acid
-
4-Fluorobenzoic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (Catalyst)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flasks, reflux condensers, magnetic stirrers, and heating mantles
-
Separatory funnel
-
Rotary evaporator
-
GC or HPLC for analysis
Procedure:
-
Reaction Setup: In separate, dry 100 mL round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of each fluorinated benzoic acid isomer.
-
Solvent and Reagent Addition: To each flask, add a magnetic stir bar and 40 mL of anhydrous methanol. Stir until the acid is completely dissolved.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to each flask while stirring.
-
Reaction: Attach a reflux condenser to each flask and heat the mixtures to a gentle reflux (approximately 65°C for methanol). Start a timer to monitor the reaction time.
-
Monitoring Reaction Progress: At regular intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the reaction in the aliquot by adding it to a vial containing a known volume of a suitable solvent and a quenching agent (e.g., a weak base). Analyze the aliquots by GC or HPLC to determine the concentration of the corresponding methyl ester product.
-
Workup (at the end of the reaction): After a predetermined time (e.g., 4 hours), cool the reaction mixtures to room temperature.
-
Extraction: Transfer each reaction mixture to a separatory funnel containing 50 mL of water. Rinse the reaction flask with 20 mL of DCM and add it to the separatory funnel.
-
Washing: Gently shake the separatory funnel and allow the layers to separate. Remove the aqueous layer. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl ester.
-
Analysis: Analyze the final products by techniques such as NMR and IR spectroscopy to confirm their identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol and the drying of the final organic extract are crucial because esterification is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials, reducing the yield of the ester.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
-
Reflux: Heating the reaction at the boiling point of the solvent (methanol) increases the reaction rate by providing the necessary activation energy.
-
Quenching: Taking aliquots and quenching the reaction allows for the determination of the product concentration at different time points, which is essential for calculating the reaction kinetics.
-
Aqueous Workup: The washing steps are necessary to remove the catalyst, unreacted acid, and any water-soluble byproducts from the desired ester product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the comparative esterification of fluorinated benzoic acid isomers.
Expected Reactivity in Other Reactions
The principles governing the acidity of fluorinated benzoic acids also extend to their reactivity in other important transformations, such as amide bond formation. The rate of these reactions is often dependent on the electrophilicity of the carboxyl carbon.
-
Amide Bond Formation: In amide coupling reactions, the carboxylic acid is typically activated to a more reactive species (e.g., an acyl chloride, an active ester, or by using a coupling reagent like EDC). A more acidic starting material generally leads to a more reactive activated intermediate. Therefore, the expected order of reactivity for amide bond formation would mirror the order of acidity:
2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid > Benzoic Acid
This trend is particularly relevant in drug discovery and peptide synthesis, where the efficient formation of amide bonds is crucial.
Conclusion
The position of a fluorine substituent on a benzoic acid ring has a profound and predictable impact on its reactivity. The interplay of strong inductive effects and steric inhibition of resonance makes 2-fluorobenzoic acid the most acidic and generally the most reactive of the three isomers. 3-Fluorobenzoic acid exhibits intermediate reactivity, driven solely by a moderate inductive effect. In contrast, 4-fluorobenzoic acid is the least reactive of the fluorinated isomers due to the opposing resonance effect of the fluorine atom, which partially counteracts its inductive withdrawal of electrons.
Understanding these structure-reactivity relationships is essential for researchers and professionals in the chemical sciences. By leveraging the distinct properties of each fluorinated benzoic acid isomer, it is possible to fine-tune the characteristics of molecules for a wide range of applications, from the development of new pharmaceuticals to the design of advanced materials.
References
-
Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]
-
Wikipedia. (2023). 3-Fluorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (2023). Benzoic acid. Retrieved from [Link]
Sources
- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]
- 2. lidsen.com [lidsen.com]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 4-(Benzyloxy)benzoic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 4-(benzyloxy)benzoic acid scaffold has emerged as a versatile and privileged structure, serving as the foundation for a diverse array of biologically active compounds. The inherent modularity of this chemical entity, allowing for systematic modifications of both the benzyloxy and benzoic acid moieties, provides a fertile ground for the exploration of structure-activity relationships (SAR). This in-depth technical guide offers a comparative analysis of 4-(benzyloxy)benzoic acid derivatives, delving into their therapeutic potential across different biological targets. By synthesizing key findings from authoritative sources, this guide aims to provide researchers, scientists, and drug development professionals with field-proven insights to inform the rational design of novel therapeutics.
Core Principles of SAR for 4-(Benzyloxy)benzoic Acid Derivatives
The biological activity of 4-(benzyloxy)benzoic acid derivatives is intricately linked to the nature and position of substituents on its aromatic rings. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical determinants of its interaction with biological targets. The general structure of a 4-(benzyloxy)benzoic acid derivative allows for substitution at various positions on both the A-ring (benzoic acid) and the B-ring (benzyl).
Comparative Analysis of Biological Activities
The 4-(benzyloxy)benzoic acid scaffold has been successfully exploited to develop potent modulators of various biological targets, including protein kinases, nuclear receptors, and enzymes implicated in cancer and metabolic diseases. The following sections provide a comparative overview of the SAR of these derivatives against key therapeutic targets.
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is often dysregulated in cancer, making it an attractive target for therapeutic intervention. A study on 4-(thiazol-5-yl)benzoic acid derivatives revealed that the introduction of a benzyloxy group at the 3-position of the benzoic acid moiety can significantly enhance inhibitory activity against CK2.[1][2]
A comparative analysis of various substitutions on the benzyloxy ring demonstrated that electron-withdrawing groups, such as halogens, and electron-donating groups, like methoxy, at the 2-position of the benzyl ring maintained potent CK2 inhibitory activities.[1][2] The IC50 values for these derivatives against CK2α were in the nanomolar range, highlighting the importance of this substitution pattern for potent inhibition.
| Compound | Substitution on Benzyloxy Ring | CK2α IC50 (µM) | CK2α' IC50 (µM) | Antiproliferative Activity (A549) CC50 (µM) |
| Parent Compound | Unsubstituted | - | - | >10 |
| Derivative 1 | 2-Fluoro | 0.016 | 0.014 | 3.3 |
| Derivative 2 | 2-Chloro | 0.014 | 0.0088 | 1.5 |
| Derivative 3 | 2-Methoxy | 0.015 | 0.011 | 2.1 |
Table 1: SAR of 3-(Benzyloxy)-4-(thiazol-5-yl)benzoic Acid Derivatives as CK2 Inhibitors.[1][2]
The data clearly indicates that the introduction of a substituted benzyloxy group at the 3-position of the benzoic acid core is a key determinant of both potent CK2 inhibition and antiproliferative activity.
Anticancer Activity
The antiproliferative effects of 4-(benzyloxy)benzoic acid derivatives have been investigated against various cancer cell lines. For instance, a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, which incorporate the 4-(benzyloxy)phenyl moiety, displayed high potency against a panel of cancer cell lines including HL-60 (leukemia), Hep3B (hepatocellular carcinoma), H460 (lung cancer), and COLO 205 (colon cancer).
Particularly, derivatives with specific substitutions on the quinolinone ring and the benzyloxy ring exhibited IC50 values in the sub-micromolar to nanomolar range, while showing minimal toxicity to normal human cells.[3] This highlights the potential for developing selective and potent anticancer agents based on this scaffold.
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[4] 4-(Benzyloxy)benzylamino derivatives have been identified as potent and selective PPARα agonists.[5] A systematic SAR study revealed that substitutions on the C-ring of the benzoic acid moiety significantly influence the agonist activity.
The incorporation of lipophilic or electron-withdrawing substituents on the C-ring of the benzoic acid chemotype led to an improvement in cellular activity.[5] Notably, derivatives with a methyl group on the benzylic carbon of the benzylamino linker exhibited a 10- to 20-fold increase in potency.[5] Several analogs demonstrated submicromolar EC50 values in a cell-based luciferase assay, with some reaching the nanomolar range.[5]
| Compound | C-Ring Substitution | EC50 (µM) |
| A91 (Parent) | H | >10 |
| 4b | 4-F | 0.8 ± 0.1 |
| 4d | 4-Br | 0.7 ± 0.1 |
| 4j | 2,4-diF | 0.6 ± 0.1 |
| 22 | 4-I (with methyl on linker) | 0.015 ± 0.002 |
Table 2: SAR of 4-(Benzyloxy)benzylamino Derivatives as PPARα Agonists.[5]
These findings underscore the importance of both the substitution pattern on the benzoic acid ring and modifications to the linker in achieving high-potency PPARα agonism.
Experimental Methodologies
The following sections provide detailed protocols for the synthesis and biological evaluation of 4-(benzyloxy)benzoic acid derivatives, empowering researchers to validate and expand upon the findings presented in this guide.
General Synthesis of 4-(Benzyloxy)benzoic Acid Derivatives
A common synthetic route to 4-(benzyloxy)benzoic acid derivatives involves the Williamson ether synthesis, where a substituted benzyl halide is reacted with a 4-hydroxybenzoic acid derivative in the presence of a base.[6]
General synthetic scheme for 4-(benzyloxy)benzoic acid derivatives.
Step-by-Step Protocol:
-
To a solution of the 4-hydroxybenzoic acid ester in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Add the substituted benzyl halide to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 80°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(benzyloxy)benzoic acid ester.
-
Purify the crude product by column chromatography.
-
Hydrolyze the ester group using a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol) to yield the final 4-(benzyloxy)benzoic acid derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against protein kinases can be determined using various assay formats, such as luminescence-based assays that measure ATP consumption.[7]
Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase enzyme solution to each well.
-
Add the test compounds to the wells and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a specific duration (e.g., 1 hour).
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[3][8]
Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add the medium containing the test compounds to the cells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[3][8]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[3][8]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Signaling Pathway Visualization
Understanding the mechanism of action of 4-(benzyloxy)benzoic acid derivatives requires knowledge of the underlying signaling pathways. The following diagram illustrates the PPARα signaling pathway, a key target for some of these compounds.
Simplified PPARα signaling pathway.
Upon binding of a PPARα agonist, the receptor forms a heterodimer with the retinoid X receptor (RXR).[10] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the recruitment of coactivators and the initiation of transcription.[10] The target genes of PPARα are primarily involved in fatty acid metabolism and lipid homeostasis.[4]
Conclusion
The 4-(benzyloxy)benzoic acid scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of diseases. This guide has provided a comparative analysis of the structure-activity relationships of these derivatives against key biological targets, supported by experimental data and detailed protocols. The insights into the influence of various substituents on biological activity, coupled with the provided methodologies, offer a solid foundation for researchers to design and synthesize next-generation 4-(benzyloxy)benzoic acid derivatives with enhanced potency, selectivity, and drug-like properties. The continued exploration of this versatile chemical scaffold holds significant promise for the future of drug discovery.
References
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link].
-
Otsuki, N., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1644-1655. Available at: [Link].
- Substituted 4-benzyloxy-benzoic acid amide derivatives. Google Patents.
-
Narayanan, R., et al. (2015). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 58(24), 9649-9662. Available at: [Link].
-
Schematic diagram presenting the signaling pathways of PPARα involved... ResearchGate. Available at: [Link].
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available at: [Link].
-
Scheme 1. Synthesis of the tested [4-(benzyloxy)benzoyl]-and... ResearchGate. Available at: [Link].
-
Kim, J. H., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2557. Available at: [Link].
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link].
-
PPAR Signaling Pathway. Creative Biolabs. Available at: [Link].
-
Kinase assays. BMG LABTECH. Available at: [Link].
-
Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate. Available at: [Link].
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Natural Products Chemistry & Research. Available at: [Link].
-
PPAR Signaling Pathway. Creative Diagnostics. Available at: [Link].
-
Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link].
-
Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology. Genes & Nutrition. Available at: [Link].
-
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. Available at: [Link].
-
Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. MDPI. Available at: [Link].
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link].
-
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available at: [Link].
-
Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link].
-
PPAR Signaling Pathway showing the activation and inhibition status of... ResearchGate. Available at: [Link].
-
In vitro kinase assay. Protocols.io. Available at: [Link].
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].
-
MTT Cell Assay Protocol. T. Horton Checkpoint lab/protocols/MTT. Available at: [Link].
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link].
-
Redetermined structure of 4-(benzyloxy)benzoic acid. ResearchGate. Available at: [Link].
-
Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI. Available at: [Link].
Sources
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-苄氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Biological Screening of 4-(Benzyloxy)-2,3-difluorobenzoic Acid Derivatives as IRAK4 Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the strategic selection and methodical evaluation of chemical scaffolds are paramount. This guide provides an in-depth technical comparison of the biological screening of compounds derived from the versatile 4-(benzyloxy)-2,3-difluorobenzoic acid scaffold, with a primary focus on their activity as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of structure-activity relationships (SAR) to inform the rational design of next-generation therapeutics.
The Rationale for Targeting IRAK4 with Fluorinated Benzoic Acid Scaffolds
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade.[1][2] It is a key mediator for Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which, upon activation, trigger a signaling cascade leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Dysregulation of the IRAK4 signaling pathway is implicated in a host of autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis, making it a high-interest therapeutic target.[1][3][4]
The 4-(benzyloxy)-2,3-difluorobenzoic acid scaffold serves as a promising starting point for the development of IRAK4 inhibitors. The benzyloxy group can be modified to explore key interactions within the kinase ATP-binding pocket, while the difluoro-substituted phenyl ring offers a metabolically stable core with unique electronic properties that can be exploited to enhance potency and selectivity.[5] The strategic placement of fluorine atoms can influence the conformation of the molecule and its ability to form favorable interactions, such as hydrogen bonds, with key residues in the target protein.[6]
The Screening Funnel: From Biochemical Potency to Cellular Function
A hierarchical screening approach is essential to identify and validate promising lead compounds. This funnel typically begins with high-throughput biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.
Part 1: Primary High-Throughput Screening (HTS) - Biochemical Assays
The initial step involves screening a library of 4-(benzyloxy)-2,3-difluorobenzoic acid derivatives against purified IRAK4 enzyme to determine their direct inhibitory activity. The goal is to identify "hits" with significant potency, typically measured as the half-maximal inhibitory concentration (IC50).
Causality Behind Assay Choice: Several robust HTS-compatible kinase assay formats are available, each with its own advantages. Luminescence-based assays like ADP-Glo™ are widely used because they directly measure the formation of ADP, a product of the kinase reaction, leading to a high signal-to-background ratio.[7][8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, offer a sensitive method to detect inhibitor binding or enzymatic activity and are less prone to interference from colored or fluorescent compounds in the library.[9]
Experimental Protocol: IRAK4 ADP-Glo™ Kinase Assay [7]
This protocol outlines a typical biochemical assay to determine the IC50 values of test compounds against IRAK4.
-
Reagent Preparation:
-
Prepare IRAK4 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Dilute recombinant human IRAK4 enzyme to the desired concentration (e.g., 7 ng/reaction) in Kinase Buffer.
-
Prepare a substrate/ATP mix containing the appropriate peptide substrate and ATP (e.g., 25 µM) in Kinase Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO, followed by a further dilution in Kinase Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted test compound or DMSO vehicle (control) to the appropriate wells.
-
Add 2 µL of the IRAK4 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Secondary and Cellular Assays - Confirming Target Engagement and Function
Hits from the primary screen are advanced to more complex assays to confirm their activity in a cellular environment and to assess their mechanism of action.
Causality Behind Assay Choice: It is crucial to demonstrate that the observed biochemical inhibition translates into a functional effect in cells. An electrochemiluminescence (ECL)-based assay to measure the phosphorylation of IRAK1, a direct downstream substrate of IRAK4, provides a proximal readout of target engagement.[10] This assay confirms that the compound can penetrate the cell membrane and inhibit IRAK4 in its native environment. Furthermore, measuring the inhibition of downstream cytokine production (e.g., TNF-α) in immune cells, such as peripheral blood mononuclear cells (PBMCs), validates the compound's ability to modulate the intended inflammatory pathway.[10]
Experimental Protocol: Cellular IRAK1 Phosphorylation Assay [10]
This protocol describes a method to assess the inhibition of IRAK4-mediated IRAK1 phosphorylation in a cellular context.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., THP-1 monocytes) in the recommended medium.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide, LPS) to activate the IRAK4 pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for the optimal time to induce IRAK1 phosphorylation (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate.
-
Use an ECL-based immunoassay kit (e.g., Meso Scale Discovery) to quantify the levels of phosphorylated IRAK1 relative to the total IRAK1 in each sample.
-
-
Data Analysis:
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal for each well.
-
Calculate the percent inhibition of IRAK1 phosphorylation for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Comparative Analysis: Structure-Activity Relationships and Performance Benchmarking
The ultimate goal of the screening cascade is to build a robust structure-activity relationship (SAR) to guide the optimization of lead compounds. This involves comparing the potency and cellular activity of various derivatives to understand the impact of different chemical modifications.
While specific data for a broad range of 4-(benzyloxy)-2,3-difluorobenzoic acid derivatives is proprietary to the discovering institutions, we can draw valuable insights from closely related public-domain examples of IRAK4 inhibitors. For instance, the development of the clinical candidate Zimlovisertib (PF-06650833) provides a well-documented case study of SAR for a related class of fluorinated lactam inhibitors.[6][11]
Table 1: Comparative Activity of Representative IRAK4 Inhibitors
| Compound ID | Scaffold Modification | IRAK4 Biochemical IC50 (nM) | Cellular IC50 (nM) (IRAK1 Phos.) | Key SAR Insight |
| Analog 1 | Isopropyl ether substituent on isoquinoline[6] | 5 | 20 | Larger, lipophilic groups are well-tolerated in this region of the binding pocket. |
| Analog 2 | Ethyl ether substituent on isoquinoline[6] | 25 | 100 | Non-linear potency trend, suggesting a specific conformational or steric effect. |
| Analog 3 | Methyl ether substituent on isoquinoline[6] | 8 | 35 | Smaller ether groups can also confer high potency. |
| Zimlovisertib | Fluorine substitution on the lactam ring[6] | 1.5 | 10 | Fluorination significantly enhances potency, likely through favorable interactions with the protein. |
| PF-06650833 | (Zimlovisertib)[12] | N/A | N/A | Advanced to clinical trials, demonstrating favorable overall properties. |
| BAY-1834845 | Alternative heterocyclic core[12] | N/A | N/A | A potent clinical-stage inhibitor representing a different chemical class. |
Note: The IC50 values are illustrative and compiled from public sources for comparative purposes. Actual values may vary depending on assay conditions.
Causality of SAR Observations:
The data in Table 1 highlights several key principles in the optimization of IRAK4 inhibitors. The non-linear SAR observed with the ether substituents (Analogs 1-3) underscores the importance of subtle steric and electronic effects within the ATP-binding pocket.[6] The dramatic increase in potency upon fluorination of the lactam ring in Zimlovisertib demonstrates the power of this chemical modification in kinase inhibitor design.[6] This enhancement is likely due to the unique electronic properties of fluorine, which can lead to favorable dipole-dipole interactions or the formation of non-classical hydrogen bonds with the target protein.[6] Comparing the performance of derivatives from the 4-(benzyloxy)-2,3-difluorobenzoic acid scaffold against benchmark compounds like Zimlovisertib and BAY-1834845 is essential for understanding their relative potential and for making informed decisions about which chemical series to advance.[12]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.
Diagram 1: IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of intervention for inhibitors.
Diagram 2: Biological Screening Workflow
Caption: A typical workflow for the biological screening of IRAK4 inhibitors.
Conclusion and Future Directions
The 4-(benzyloxy)-2,3-difluorobenzoic acid scaffold represents a valuable starting point for the discovery of novel IRAK4 inhibitors. A systematic and logically tiered screening approach, beginning with robust biochemical assays and progressing to physiologically relevant cellular models, is essential for identifying compounds with therapeutic potential. By carefully analyzing the structure-activity relationships and benchmarking against known inhibitors, researchers can rationally design and optimize derivatives with improved potency, selectivity, and drug-like properties. Future work should focus on exploring a wider range of substitutions on both the benzyloxy and benzoic acid moieties to further probe the chemical space and to develop inhibitors that can overcome the challenges of in vivo efficacy and potential off-target effects.
References
-
Wang, L., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Nunn, P. A., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chaudhary, D., et al. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules. Available at: [Link]
-
Li, S., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Journal of Translational Medicine. Available at: [Link]
-
Zhang, Y., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Journal of Translational Medicine. Available at: [Link]
-
BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Available at: [Link]
-
Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Byth, K., et al. (2023). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. Available at: [Link]
-
BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Available at: [Link]
-
Li, K., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wright, S. W., et al. (2024). Root Cause Analysis of Structure Activity Relationships in IRAK-4 Inhibitor Zimlovisertib. ChemRxiv. Available at: [Link]
-
Harris, C., et al. (2021). Establishing and Validating a Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery. Available at: [Link]
-
Hillig, R. C., et al. (2023). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Available at: [Link]
-
Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure-Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1408143-67-8: 4-Benzyloxy-3,5-difluorobenzoic acid [cymitquimica.com]
- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Retrospect: Root-Cause Analysis of Structure-Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
4-(Benzyloxy)-2,3-difluorobenzoic acid vs 4-hydroxy-2,3-difluorobenzoic acid reactivity
An In-Depth Guide to the Comparative Reactivity of 4-(Benzyloxy)-2,3-difluorobenzoic Acid and 4-hydroxy-2,3-difluorobenzoic Acid
For researchers and professionals in drug development and synthetic chemistry, the choice between a protected and an unprotected bifunctional starting material is a critical strategic decision. This guide provides an in-depth comparison of 4-(Benzyloxy)-2,3-difluorobenzoic acid and 4-hydroxy-2,3-difluorobenzoic acid, focusing on the profound impact of the C4-substituent—a benzyl ether versus a free hydroxyl group—on the molecule's overall reactivity. We will explore the electronic and steric nuances, provide supporting experimental protocols, and offer field-proven insights to guide your synthetic planning.
Structural and Physicochemical Overview
At first glance, the two molecules differ only by a benzyl group. However, this single modification fundamentally alters the chemical behavior, transforming the molecule from a reactive, bifunctional nucleophile/electrophile into a selectively monofunctional electrophile.
| Property | 4-(Benzyloxy)-2,3-difluorobenzoic acid | 4-hydroxy-2,3-difluorobenzoic acid |
| Structure | ||
| Molecular Formula | C₁₄H₁₀F₂O₃[1] | C₇H₄F₂O₃[2] |
| Molecular Weight | 264.22 g/mol [1] | 174.11 g/mol |
| Key Functional Groups | Carboxylic Acid, Benzyl Ether | Carboxylic Acid, Phenolic Hydroxyl |
| Solubility | More soluble in nonpolar organic solvents | More soluble in polar protic solvents |
The Decisive Role of Electronic Effects
The reactivity of both the carboxylic acid and the aromatic ring is governed by a delicate interplay of inductive and resonance effects from the three key substituents: the two fluorine atoms, and the oxygen-linked group at the C4 position.
-
Fluorine Substituents : The two fluorine atoms at the C2 and C3 positions exert a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[3][4] This makes both molecules generally more acidic than benzoic acid itself.
-
C4-Substituent (-OH vs. -OBn) :
-
Phenolic Hydroxyl (-OH) : The oxygen's lone pairs participate in resonance with the aromatic ring, acting as a strong electron-donating group (+R). This effect increases electron density on the ring, particularly at the ortho and para positions, but slightly deactivates the carboxylic acid toward nucleophilic attack by donating electron density.
-
Benzyloxy Group (-OBn) : The benzyloxy group is also an electron-donating group (+R) via resonance. Its donating capacity is slightly attenuated compared to a free hydroxyl group due to the steric bulk and electronic nature of the benzyl group.
-
The primary difference in reactivity stems not from subtle electronic variations at the carboxyl group, but from the presence of a second, highly reactive functional group—the acidic and nucleophilic phenol—in 4-hydroxy-2,3-difluorobenzoic acid.
Caption: Electronic influence of substituents on the carboxylic acid group.
Comparative Reactivity and Experimental Protocols
The practical implications of the structural differences are most evident when considering common synthetic transformations.
A. Reactions at the Carboxylic Acid: Amidation
For reactions like amidation or esterification, which target the carboxylic acid, 4-(Benzyloxy)-2,3-difluorobenzoic acid offers a significant advantage in process simplicity. The benzyl ether is robust and unreactive under most standard coupling conditions.
In contrast, 4-hydroxy-2,3-difluorobenzoic acid presents a chemoselectivity challenge. The phenolic hydroxyl is acidic (pKa ~10) and can be deprotonated by amine reagents or bases used in the coupling reaction, leading to unwanted side reactions or consumption of reagents. While direct amidation is sometimes possible, it often requires careful optimization and may result in lower yields.
Experimental Protocol: Comparative Amide Coupling
This protocol outlines a standard EDC/HOBt coupling to illustrate the procedural differences.
| Parameter | Protocol for 4-(Benzyloxy)-2,3-difluorobenzoic acid | Protocol for 4-hydroxy-2,3-difluorobenzoic acid |
| Objective | Synthesize the corresponding N-propylamide. | Synthesize the corresponding N-propylamide. |
| Materials | Starting Acid (1.0 eq), Propylamine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), Anhydrous DMF. | Starting Acid (1.0 eq), Propylamine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), Anhydrous DMF. |
| Procedure | 1. Dissolve the acid in DMF. 2. Add HOBt and EDC·HCl; stir for 15 min. 3. Add DIPEA, followed by propylamine. 4. Stir at room temperature for 12-18h. 5. Monitor by TLC. 6. Work-up: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. 7. Purify by column chromatography. | 1. Dissolve the acid in DMF. 2. Add HOBt and EDC·HCl; stir for 15 min. 3. Add DIPEA, followed by propylamine. 4. Stir at room temperature for 12-18h. 5. Observation: Reaction may be sluggish or form side products due to phenol reactivity. 6. Work-up: Similar to the benzyloxy protocol, but isolation of the desired product may be more complex. 7. Purification may require more extensive chromatography to separate from O-acylated or other byproducts. |
| Expected Outcome | Clean conversion to the desired amide. | Potentially incomplete reaction and a mixture of products, necessitating a protection strategy for optimal results. |
B. Reactions at the Phenolic Oxygen: A Tale of Two Strategies
This is where the two compounds diverge most significantly. One requires a multi-step sequence to achieve O-alkylation, while the other is designed for the reverse process: O-dealkylation.
Strategy 1: O-Alkylation of 4-hydroxy-2,3-difluorobenzoic acid
To selectively alkylate the phenolic hydroxyl group, the more acidic carboxylic acid must first be protected, typically as an ester. This prevents the base used in the subsequent Williamson ether synthesis from simply forming the carboxylate salt.[5][6] The process is a classic three-step protection-reaction-deprotection sequence.
Caption: Synthetic workflow for O-alkylation of the hydroxy acid.
Experimental Protocol: Williamson Ether Synthesis via Protection
-
Protection (Fischer Esterification) : To a solution of 4-hydroxy-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol, add concentrated sulfuric acid (0.1 eq) catalytically.[7] Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material. Cool, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the methyl ester.
-
Etherification : Dissolve the methyl ester (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) and the desired alkyl halide (e.g., ethyl iodide, 1.2 eq). Heat the mixture to 70-80 °C for 3-5 hours. Cool, dilute with water, and extract with ethyl acetate. The organic phase is washed, dried, and concentrated.
-
Deprotection (Saponification) : Dissolve the crude ether-ester (1.0 eq) in a THF/water mixture.[6] Add lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature until the ester is consumed.[6] Remove the THF under reduced pressure, wash the aqueous residue with ether, and then acidify the aqueous layer with 1M HCl to pH 2-3. The desired product precipitates and can be collected by filtration.[6]
Strategy 2: Deprotection of 4-(Benzyloxy)-2,3-difluorobenzoic acid
This compound is used when the synthetic plan requires the carboxylic acid to react first, with the phenol being revealed at a later stage. The benzyl ether is a robust protecting group, stable to a wide range of acidic, basic, and organometallic reagents.[8] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis.[9]
Experimental Protocol: Benzyl Ether Deprotection
-
Setup : In a flask suitable for hydrogenation, dissolve 4-(Benzyloxy)-2,3-difluorobenzoic acid (or a downstream derivative) (1.0 eq) in a solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst : Add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.
-
Hydrogenation : Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Reaction : Stir the mixture vigorously under the hydrogen atmosphere at room temperature for 2-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-hydroxy-2,3-difluorobenzoic acid, which is often pure enough for subsequent steps.
Conclusion and Strategic Recommendations
The choice between 4-(Benzyloxy)-2,3-difluorobenzoic acid and 4-hydroxy-2,3-difluorobenzoic acid is a classic case of synthetic strategy.
-
Choose 4-hydroxy-2,3-difluorobenzoic acid when:
-
The desired reaction is selective for the carboxylic acid and can be performed without interfering with the phenol.
-
The ultimate target requires a free phenolic hydroxyl, and it is the first group you intend to modify (e.g., via the protection-alkylation-deprotection sequence described).
-
-
Choose 4-(Benzyloxy)-2,3-difluorobenzoic acid when:
-
You need to perform one or more reactions at the carboxylic acid (e.g., amidation, esterification, reduction) without affecting the phenol.
-
The phenol needs to be unmasked at a late stage in the synthesis, after several other transformations have been completed. The stability and reliable deprotection of the benzyl group make it ideal for multi-step syntheses.
-
By understanding the fundamental reactivity differences dictated by the presence or absence of the benzyl protecting group, researchers can design more efficient, robust, and higher-yielding synthetic routes.
References
- BenchChem. (n.d.). 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2.
- Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 7(7).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley & Sons.
- BenchChem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic acid.
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)-3,4-difluorobenzoic acid. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
University of Toledo. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]
Sources
- 1. 2-(Benzyloxy)-3,4-difluorobenzoic acid | C14H10F2O3 | CID 151244602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-(Benzyloxy)-2,3-difluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. Fluorinated aromatic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability and binding affinity.[1][2][3] This guide provides an in-depth, technically-grounded framework for the structural validation of 4-(Benzyloxy)-2,3-difluorobenzoic acid and its derivatives. Moving beyond a mere recitation of techniques, we will delve into the causality behind experimental choices, creating a self-validating system of analysis that ensures the utmost confidence in your molecular architecture.
The Strategic Importance of Multi-faceted Structural Analysis
The journey from a synthesized molecule to a confirmed chemical structure is a meticulous process of evidence gathering. For a molecule like 4-(Benzyloxy)-2,3-difluorobenzoic acid, which contains multiple functionalities prone to subtle variations, a singular analytical technique is insufficient. Instead, a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a robust and cross-verified confirmation of the intended structure. Each technique offers a unique and complementary piece of the structural puzzle.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment of magnetically active nuclei. For our target molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a map of the proton skeleton. For 4-(Benzyloxy)-2,3-difluorobenzoic acid, we expect to see distinct signals for the aromatic protons on both the difluorinated and the benzyl rings, as well as the benzylic methylene protons.
Expected ¹H NMR Spectral Features:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | Confirms the presence of the acidic proton. |
| Benzyl Aromatic Protons | 7.2 - 7.5 | Multiplet | Indicates the five protons of the unsubstituted benzyl ring. |
| Difluorophenyl Protons | 7.0 - 8.0 | Multiplets (often complex due to H-F coupling) | Their specific shifts and coupling patterns are crucial for confirming the substitution pattern. |
| Benzylic Methylene (-CH₂-) | ~5.2 | Singlet | Confirms the benzyloxy linkage. |
Causality in ¹H NMR: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The downfield shift of the aromatic protons is a result of the deshielding effect of the aromatic ring currents. The singlet nature of the benzylic protons is expected as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments and information about their hybridization and connectivity.
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Key Insights |
| Carboxylic Acid (-COOH) | 165 - 175 | Confirms the carboxylic acid functionality. |
| Aromatic Carbons (C-F) | 140 - 160 (with C-F coupling) | The large coupling constants are indicative of directly bonded fluorine. |
| Aromatic Carbons (C-H, C-O, C-C) | 110 - 140 | Provides information on the substitution pattern of both aromatic rings. |
| Benzylic Methylene (-CH₂-) | ~70 | Confirms the benzylic ether linkage. |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
Given the presence of two fluorine atoms, ¹⁹F NMR is a powerful tool for confirming their presence and chemical environment. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment and the substitution pattern on the aromatic ring.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-(Benzyloxy)-2,3-difluorobenzoic acid derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] Standard acquisition parameters should be used, with sufficient scans to obtain a good signal-to-noise ratio.
II. Mass Spectrometry (MS): The Definitive Molecular Weight
While NMR provides the structural framework, high-resolution mass spectrometry (HRMS) provides the unambiguous molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.
Expected HRMS Data:
For 4-(Benzyloxy)-2,3-difluorobenzoic acid (C₁₄H₁₀F₂O₃), the expected exact mass can be calculated. An observed mass within a few parts per million (ppm) of the calculated mass provides strong evidence for the elemental composition.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.[5]
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Interpretation: Identify the molecular ion peak (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) and compare the measured m/z value to the theoretically calculated value.
III. Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate proof of structure by determining the precise spatial arrangement of atoms in the crystal lattice.[6][7][8] This technique can definitively confirm the connectivity, stereochemistry, and conformation of the molecule.
Key Insights from X-ray Crystallography:
-
Absolute Confirmation of Connectivity: Provides an unambiguous map of how all atoms are bonded to each other.
-
Bond Lengths and Angles: Offers precise measurements of all bond lengths and angles, which can provide insights into electronic effects. For instance, the C-F bond lengths can be accurately determined.
-
Intermolecular Interactions: Reveals how molecules pack in the solid state, including hydrogen bonding and other non-covalent interactions. For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers.[6][7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 4-(Benzyloxy)-2,3-difluorobenzoic acid derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[6][7]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[7]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.[7]
Comparative Analysis of Analytical Techniques:
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, purity | Non-destructive, provides detailed structural information in solution | Can be complex to interpret, may not provide 3D structure |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, requires very small sample amounts | Does not provide information on connectivity or stereochemistry |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles, intermolecular interactions | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion: A Triad of Trustworthiness
The structural validation of 4-(Benzyloxy)-2,3-difluorobenzoic acid derivatives is a critical step in the drug discovery and development process. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray crystallography, researchers can achieve a high degree of confidence in the synthesized molecule's structure. This multi-faceted approach, grounded in the fundamental principles of each technique, provides a self-validating system that ensures the scientific integrity of subsequent research.
References
-
UMS Institutional Repository. (2022, March 31). Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
- Knapik, A. A., Minor, W., & Chruszcz, M. (2008). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(4), o466.
-
ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
- Muhammad, S. A., Ahmed, A. A., & Al-Deyab, S. S. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Analytical Science and Technology, 9(1), 1-8.
- Knapik, A. A., Minor, W., & Chruszcz, M. (2008). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o466.
- Sohail, M., et al. (2023). Redetermined structure of 4-(benzyloxy)benzoic acid.
- DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated Benzoic Acid Derivatives. Journal of Pharmaceutical Sciences, 57(10), 1788-1789.
- The MAK Collection for Occupational Health and Safety. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.
-
PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]
-
Analytik Jena. (n.d.). Fluorine Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorination Methods for Drug Discovery and Development. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... Retrieved from [Link]
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2194.
-
ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]
-
Moodle@Units. (n.d.). X-ray Diffraction III: Pharmaceutical Applications. Retrieved from [Link]
-
ACS Publications. (2024). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Review: Derivatization in mass spectrometry 2. Acylation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. massbank.eu [massbank.eu]
- 6. scienceopen.com [scienceopen.com]
- 7. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthesized 4-(Benzyloxy)-2,3-difluorobenzoic acid
An In-Depth Technical Guide to Assessing the Purity of Synthesized 4-(Benzyloxy)-2,3-difluorobenzoic Acid
For researchers, scientists, and drug development professionals, the synthesis of a novel chemical entity is but the first step. The subsequent, critical phase is to rigorously assess its purity. The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and reproducibility of downstream applications, particularly in drug development.[1][2] This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4-(Benzyloxy)-2,3-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Imperative of Purity in Pharmaceutical Intermediates
4-(Benzyloxy)-2,3-difluorobenzoic acid serves as a crucial building block. Impurities—such as unreacted starting materials, by-products from side reactions, or subsequent degradation products—can be carried over into the final Active Pharmaceutical Ingredient (API), potentially altering its pharmacological or toxicological profile.[1][3] Regulatory bodies like the FDA have stringent guidelines for the reporting, identification, and qualification of impurities.[4] Therefore, a multi-faceted analytical approach is not just good practice; it is a regulatory necessity.
An Integrated Strategy for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods providing distinct, complementary information are employed. Our strategy integrates chromatographic separation with spectroscopic elucidation.
Sources
comparing the efficacy of different synthetic routes to 4-(Benzyloxy)-2,3-difluorobenzoic acid
Introduction
4-(Benzyloxy)-2,3-difluorobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its trifunctional nature—comprising a carboxylic acid for amide bond formation or further derivatization, a bulky, lipophilic benzyloxy protecting group, and a difluorinated phenyl ring to enhance metabolic stability and binding affinity—makes it a sought-after intermediate. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the chemical principles, and a data-driven comparison to aid researchers in selecting the optimal pathway for their specific needs.
Overview of Synthetic Strategies
The synthesis of 4-(Benzyloxy)-2,3-difluorobenzoic acid can be approached from two primary strategic directions, each with distinct advantages and challenges.
-
Route A: Late-Stage Carboxylation. This approach involves the initial construction of the 4-(benzyloxy)-2,3-difluorobenzene core, followed by the introduction of the carboxylic acid functionality in a later step. This strategy offers flexibility in the choice of carboxylation method.
-
Route B: Early-Stage Functionalization. This strategy begins with a difluorinated benzene ring that already possesses a functional group that can be readily converted to the target carboxylic acid, such as an aldehyde. The synthesis then proceeds with the introduction of the benzyloxy group.
This guide will now delve into the specifics of a highly practical pathway exemplifying Route B and a more challenging, alternative pathway based on the principles of Route A.
Route 1: Benzylation and Subsequent Oxidation of a Precursor Aldehyde
This is arguably the more reliable and scalable of the two routes, relying on commercially available or readily accessible starting materials and employing robust, high-yielding chemical transformations. The overall strategy involves the protection of a phenolic hydroxyl group on a difluorobenzaldehyde precursor, followed by oxidation to the desired carboxylic acid.
Logical Workflow for Route 1
Caption: Workflow for the synthesis via a benzaldehyde intermediate.
Step 1: Williamson Ether Synthesis of 4-(Benzyloxy)-2,3-difluorobenzaldehyde
The first key transformation is the protection of the phenolic hydroxyl group of 2,3-difluoro-4-hydroxybenzaldehyde as a benzyl ether. This is efficiently achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2]
Mechanism and Rationale: The reaction is initiated by a base, typically potassium carbonate, which deprotonates the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide.[3] This phenoxide then attacks the electrophilic methylene carbon of benzyl bromide, displacing the bromide leaving group and forming the desired ether linkage.[2] DMF or acetone are excellent solvent choices as their polar aprotic nature solvates the cation of the base, leaving the anion more reactive, thus accelerating the rate of the SN2 reaction.
Experimental Protocol:
-
To a solution of 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add finely ground potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes to ensure the formation of the potassium phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(benzyloxy)-2,3-difluorobenzaldehyde as a solid.[5]
Step 2: Oxidation to 4-(Benzyloxy)-2,3-difluorobenzoic acid
The final step is the oxidation of the aldehyde functional group to a carboxylic acid. This is a common and generally high-yielding transformation in organic synthesis.[6]
Rationale and Reagent Choice: Several reagents can effect this transformation. A common and cost-effective choice is potassium permanganate (KMnO₄) under basic conditions. The reaction proceeds via a hydrated aldehyde intermediate which is then oxidized. A milder and often cleaner alternative is sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is particularly useful for substrates with other oxidizable functional groups, although the benzylic ether is generally stable under these conditions.
Experimental Protocol (using KMnO₄):
-
Dissolve 4-(benzyloxy)-2,3-difluorobenzaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate (approx. 2.0 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture to remove the MnO₂ and wash the solid with a small amount of hot water.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 4-(benzyloxy)-2,3-difluorobenzoic acid.
Route 2: Carboxylation of a Benzyl Ether Precursor
This alternative route involves the creation of the carboxylic acid group from a simpler precursor, such as a bromo- or iodo-substituted 4-(benzyloxy)-2,3-difluorobenzene. This approach can be advantageous if the corresponding halogenated starting materials are more accessible than the hydroxybenzaldehyde used in Route 1.
Logical Workflow for Route 2
Caption: Workflow for the synthesis via a late-stage carboxylation.
Key Steps and Challenges
-
Benzylation: Similar to Route 1, the first step would be a Williamson ether synthesis to protect the hydroxyl group of a suitable starting material like 1-bromo-2,3-difluoro-4-hydroxybenzene.
-
Metal-Halogen Exchange and Carboxylation: The core of this route is the conversion of the C-Br bond to a C-C bond. This is typically achieved by reacting the aryl bromide with a strong organometallic base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form an aryllithium species.[7] This highly nucleophilic intermediate is then quenched by bubbling carbon dioxide gas through the solution, followed by an acidic workup to protonate the resulting carboxylate.[7]
Challenges and Considerations: While conceptually straightforward, this route presents significant practical challenges. The generation of the aryllithium requires strictly anhydrous conditions and very low temperatures to prevent side reactions. Furthermore, the regioselectivity of the initial bromination to obtain the required starting material can be problematic. The harsh conditions of the lithiation may not be compatible with all functional groups, although the benzyl ether is generally stable.
Comparative Analysis
| Metric | Route 1: Aldehyde Oxidation | Route 2: Late-Stage Carboxylation |
| Number of Steps | 2 (from 2,3-difluoro-4-hydroxybenzaldehyde) | 2 (from 1-bromo-2,3-difluoro-4-hydroxybenzene) |
| Starting Material | 2,3-Difluoro-4-hydroxybenzaldehyde | 1-Bromo-2,3-difluoro-4-hydroxybenzene |
| Key Reagents | Benzyl bromide, K₂CO₃, KMnO₄ | Benzyl bromide, K₂CO₃, n-BuLi, CO₂ |
| Reaction Conditions | Generally mild to moderate temperatures | Requires cryogenic temperatures (-78 °C) and inert atmosphere |
| Overall Yield | Typically Good to Excellent | Moderate to Good, sensitive to conditions |
| Scalability | High | Moderate; handling large volumes at -78 °C is challenging |
| Safety & Handling | Standard laboratory procedures | Requires handling of pyrophoric n-BuLi and cryogenic liquids |
| Advantages | Robust reactions, milder conditions, easier to scale up. | Can be adapted if halogenated precursors are more readily available. |
| Disadvantages | Relies on the availability of the specific hydroxybenzaldehyde precursor. | Technically demanding, requires specialized equipment, sensitive to moisture. |
Conclusion and Recommendations
For most research and development applications, Route 1, involving the benzylation of 2,3-difluoro-4-hydroxybenzaldehyde followed by oxidation, is the superior and recommended pathway. The reactions involved are well-established, high-yielding, and operationally simpler, making the process more reliable and easier to scale. The primary dependency is the commercial availability or efficient synthesis of the starting aldehyde.
Route 2 represents a viable, albeit more challenging, alternative. It should be considered primarily when the necessary halogenated precursors are significantly more accessible or economical than the corresponding aldehyde. The technical demands of this route, particularly the cryogenic and anhydrous conditions required for the carboxylation step, make it less suitable for routine or large-scale synthesis unless the laboratory is specifically equipped for such operations. The choice between these routes will ultimately depend on a laboratory's specific resources, scale, and the availability of starting materials.
References
-
Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
-
Critchley, M., & Smith, R. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider SyntheticPages, SP836. [Link]
-
Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1927. [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). [Link]
-
Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis. YouTube. [Link]
- Google Patents. (2007). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- Google Patents. (2012). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 7. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Benzyloxy)-2,3-difluorobenzoic Acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(Benzyloxy)-2,3-difluorobenzoic acid (CAS No. 114045-96-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Section 1: Core Hazard Profile and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. 4-(Benzyloxy)-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its hazard profile, as derived from safety data sheets (SDS), dictates the stringency of the handling and disposal procedures.
Identified Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
The presence of a carbon-fluorine bond warrants special consideration. While this specific molecule is not classified as a per- or polyfluoroalkyl substance (PFAS), the strength and stability of the C-F bond are features it shares with these "forever chemicals".[3] This stability implies that improper disposal could lead to environmental persistence. Therefore, the primary objective of our disposal strategy is the complete and irreversible destruction of the molecule.
All personnel handling this compound must have access to and be familiar with its specific Safety Data Sheet (SDS), which provides the most current and detailed hazard information.[4]
Section 2: Pre-Disposal Procedures: Segregation and Storage
The foundation of a compliant waste management system is meticulous segregation at the point of generation. Cross-contamination of waste streams can create unforeseen chemical hazards and complicates the final disposal process, often increasing costs and regulatory burdens.
Step-by-Step Segregation and Storage Protocol:
-
Designate a Waste Stream: Due to its chemical structure, 4-(Benzyloxy)-2,3-difluorobenzoic acid waste must be classified as Halogenated Organic Solid Waste . It should never be mixed with non-halogenated waste.[5] The rationale for this is that halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.
-
Select Appropriate Waste Containers:
-
Use only approved, high-density polyethylene (HDPE) or other chemically compatible containers for waste accumulation.[5]
-
The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[1][6]
-
Ensure the container is clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(Benzyloxy)-2,3-difluorobenzoic acid"
-
The associated hazards (e.g., "Irritant," "Skin/Eye Irritant")
-
Appropriate GHS hazard pictograms (e.g., exclamation mark).[5]
-
-
-
Avoid Chemical Incompatibilities: Under no circumstances should this acidic compound be mixed with incompatible materials in the same waste container.[7] Key incompatibilities include:
-
Bases (e.g., sodium hydroxide, potassium hydroxide): Can cause a vigorous, exothermic acid-base neutralization reaction.[7][8]
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates): Can create a risk of fire or explosion.[7][9]
-
Metals: Some benzoic acid derivatives can react with metals to form flammable hydrogen gas.[7]
-
Section 3: Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The immediate actions taken during a spill are critical to preventing exposure and environmental contamination.
| Spill Scenario | Containment & Cleanup Procedure | Rationale |
| Small Spill (<5g) in a Ventilated Hood | 1. Ensure personal protective equipment (PPE) is worn: lab coat, safety goggles, and nitrile gloves. 2. Moisten the spilled material with a small amount of water or an inert wetting agent to prevent dust from becoming airborne.[7] 3. Carefully sweep or wipe up the material with an absorbent pad. 4. Place the contaminated materials into the designated Halogenated Organic Solid Waste container.[10] 5. Decontaminate the spill area with soap and water. | Minimizing dust generation is the primary concern to prevent respiratory exposure.[1][7] Direct collection into the correct waste stream prevents secondary contamination. |
| Large Spill (>5g) or Spill Outside a Hood | 1. Evacuate: Immediately alert others and evacuate the immediate area.[7] 2. Secure: Control access to the area.[7] 3. Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. 4. Ventilate: If safe to do so, increase ventilation to the area. 5. Do not attempt cleanup alone. Await trained emergency responders. | Large spills pose a significant inhalation hazard and require specialized equipment, such as HEPA-filter vacuums and advanced respiratory protection, that is typically handled by a trained EHS team.[7][11] |
Section 4: Final Disposal Pathways
Disposal of 4-(Benzyloxy)-2,3-difluorobenzoic acid is not a matter of simple disposal in a landfill. Its chemical nature necessitates a method that ensures its complete destruction. The following workflow outlines the decision-making process for its final disposition.
Caption: Disposal workflow for 4-(Benzyloxy)-2,3-difluorobenzoic acid.
The mandated and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration . This process ensures the complete breakdown of the stable aromatic and C-F bonds. The resulting combustion products, including carbon dioxide, water, and hydrogen fluoride (HF), are then passed through "scrubbers" that neutralize the acidic gases, preventing their release into the atmosphere. Landfilling is not an acceptable option as it does not destroy the molecule, creating a risk of future environmental contamination through leaching.[12]
Section 5: Regulatory Compliance
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework. However, state and local regulations are often more stringent.
It is the legal responsibility of the waste generator (the laboratory) to correctly classify, label, and manage hazardous waste.[7][9] The most critical step for any researcher is to work directly with their institution's EHS office. The EHS department is the authoritative source for navigating specific institutional procedures and ensuring compliance with all relevant laws. Never dispose of this chemical down the drain, as this is illegal and introduces pollutants into the water system.[7][13]
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2010, December). Benzoic Acid Summary Document: Registration Review. Retrieved from [Link]
-
California Air Resources Board. (1998, March 16). Guidelines for Halogenated Solvents Degreasing Operations. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Environmental Safety Center, The University of Tokyo. (2024). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]
-
Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzoic Acid. Retrieved from [Link]
-
Sasol Chemicals (USA) LLC. (2020, December 29). Safety Data Sheet: Light Aromatic Concentrate. Retrieved from [Link]
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Utah State University Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET: 3,4-Difluorobenzoic acid. Retrieved from [Link]
-
NASA Ames Research Center. (2023, March 7). APR 8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
-
University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ox.ac.uk [ox.ac.uk]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. ethz.ch [ethz.ch]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of 4-(Benzyloxy)-2,3-difluorobenzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-(Benzyloxy)-2,3-difluorobenzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a thorough analysis of structurally related fluorinated and benzoyl-containing aromatic compounds. A conservative approach to personal protective equipment (PPE) and handling is therefore mandated.
Hazard Assessment: Understanding the Risks of Fluorinated Benzoic Acid Derivatives
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation or damage upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][2]
-
Potential for Harm if Swallowed: Similar compounds are classified as harmful if ingested.[2]
Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[4] Therefore, it is crucial to avoid conditions that could lead to thermal decomposition.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table summarizes the minimum required PPE for handling 4-(Benzyloxy)-2,3-difluorobenzoic acid.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves are recommended for protection against aromatic carboxylic acids.[5] Double-gloving provides an additional barrier against potential contamination. |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[5][6] |
| Body | Flame-resistant lab coat | A lab coat protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (N95 or higher) | Required when handling the compound as a powder or when there is a risk of aerosolization.[5] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[7] |
Safe Handling and Operations: A Step-by-Step Approach
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of 4-(Benzyloxy)-2,3-difluorobenzoic acid, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is to control exposure to dust and potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[1]
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[1]
Procedural Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 4-(Benzyloxy)-2,3-difluorobenzoic acid from preparation to disposal.
Caption: Workflow for Safe Handling of 4-(Benzyloxy)-2,3-difluorobenzoic Acid
Decontamination and Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure laboratory and environmental safety.
Decontamination Procedures
-
Glassware and Equipment: All contaminated glassware and equipment should be rinsed with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous waste.
-
Work Surfaces: The work area within the fume hood should be wiped down with a suitable solvent and then washed with soap and water. All cleaning materials (e.g., wipes) must be disposed of as hazardous waste.[5]
Waste Disposal
-
Solid Waste: Unused or waste 4-(Benzyloxy)-2,3-difluorobenzoic acid, as well as any grossly contaminated disposable items (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, labeled hazardous waste container.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[1][8] Do not dispose of this chemical down the drain or in regular trash.[4][5] The compound is incompatible with strong oxidizing agents and strong bases, so it should not be mixed with waste streams containing these materials.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-(Benzyloxy)-2,3-difluorobenzoic acid, ensuring both personal and environmental protection.
References
- Synquest Labs. 4-(Difluoromethoxy)
- Fisher Scientific. (2024-03-29).
- Carl ROTH. (2021-09-01).
- CymitQuimica. (2024-12-19). 4-(Difluoromethyl)
- TCI Chemicals. (2025-08-27).
-
OSHA. OSHA Glove Selection Chart. Available at: [Link]
- Acros Organics. (2025-12-18).
- BenchChem. (2025-12). Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide.
- Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
- Google Patents. Method for the production of benzoic acid derivatives fluorinated on the nucleus.
- ResearchGate.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Flinn Scientific.
- CHEMM. Personal Protective Equipment (PPE).
- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

